4-Acetoxy-3'-nitrobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(3-nitrobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-7-5-11(6-8-14)15(18)12-3-2-4-13(9-12)16(19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLBGPZDRRKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641707 | |
| Record name | 4-(3-Nitrobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-62-4 | |
| Record name | 4-(3-Nitrobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Acetoxy-3'-nitrobenzophenone
This guide provides an in-depth exploration of the synthesis and detailed characterization of 4-Acetoxy-3'-nitrobenzophenone, a substituted diaryl ketone with significant potential in medicinal chemistry and materials science. The benzophenone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of an acetoxy group at the 4-position and a nitro group at the 3'-position creates a molecule with tailored electronic and steric properties, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the practical aspects of its synthesis and the rigorous, multi-technique approach required for its unequivocal characterization.
Part 1: Strategic Synthesis of this compound
The synthesis of unsymmetrical benzophenones is most effectively achieved through the Friedel-Crafts acylation reaction.[4] For the target molecule, this compound, a logical and efficient synthetic strategy involves a multi-step sequence commencing with the Friedel-Crafts acylation of a readily available starting material, followed by functional group manipulation to install the desired acetoxy and nitro moieties.
A plausible and efficient two-step synthetic route is outlined below, starting from anisole and 3-nitrobenzoyl chloride. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and regioselectivity of the involved reactions.
Step 1: Friedel-Crafts Acylation of Anisole with 3-Nitrobenzoyl Chloride to Yield 4-Methoxy-3'-nitrobenzophenone
The initial step involves the electrophilic aromatic substitution of anisole with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6] The methoxy group of anisole is a strong activating group and an ortho-, para-director. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para-position, leading to the formation of 4-Methoxy-3'-nitrobenzophenone with high regioselectivity.[7]
Experimental Protocol: Synthesis of 4-Methoxy-3'-nitrobenzophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.0 eq.) in the same inert solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
Addition of Anisole: After the addition of the acyl chloride is complete, add a solution of anisole (1.0 eq.) in the inert solvent dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude 4-Methoxy-3'-nitrobenzophenone can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a pale-yellow solid.
Step 2: Demethylation of 4-Methoxy-3'-nitrobenzophenone to 4-Hydroxy-3'-nitrobenzophenone
The methoxy group of the intermediate is then cleaved to yield the corresponding phenol. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and common choice for cleaving aryl methyl ethers.
Experimental Protocol: Synthesis of 4-Hydroxy-3'-nitrobenzophenone
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-Methoxy-3'-nitrobenzophenone (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Add a solution of boron tribromide (1.1-1.5 eq.) in DCM dropwise to the stirred solution.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water, followed by 1M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel.
Step 3: Acetylation of 4-Hydroxy-3'-nitrobenzophenone to this compound
The final step is the esterification of the phenolic hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the target compound, this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 4-Hydroxy-3'-nitrobenzophenone (1.0 eq.) in a suitable solvent like dichloromethane or pyridine.
-
Addition of Acetylating Agent: To this solution, add acetic anhydride (1.5 eq.) and a catalytic amount of a base like pyridine or triethylamine (if not used as the solvent).
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by recrystallization from a suitable solvent to yield this compound as a solid.
Visualizing the Synthesis Workflow
Caption: Synthetic route to this compound.
Part 2: Comprehensive Characterization
The unequivocal identification and purity assessment of this compound require a multi-faceted analytical approach. The following sections detail the expected outcomes from various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of the target compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Acetyl (CH₃) | ~2.35 | Singlet | 3H | The methyl protons of the acetoxy group are in a typical chemical environment for such a functional group. |
| H-2, H-6 | ~7.30 | Doublet (J ≈ 8.8 Hz) | 2H | These protons are ortho to the electron-donating acetoxy group and will appear as a doublet. |
| H-3, H-5 | ~7.85 | Doublet (J ≈ 8.8 Hz) | 2H | These protons are meta to the acetoxy group and ortho to the carbonyl group, thus they are deshielded. |
| H-2' | ~8.10 | Doublet (J ≈ 7.8 Hz) | 1H | This proton is ortho to the carbonyl group and meta to the nitro group. |
| H-4' | ~8.40 | Doublet of Doublets (J ≈ 8.2, 1.5 Hz) | 1H | This proton is ortho to the nitro group and para to the carbonyl group. |
| H-5' | ~7.70 | Triplet (J ≈ 8.0 Hz) | 1H | This proton is meta to both the carbonyl and nitro groups. |
| H-6' | ~8.60 | Triplet (J ≈ 1.8 Hz) | 1H | This proton is ortho to the nitro group and ortho to the carbonyl group, making it the most deshielded aromatic proton. |
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Acetyl (CH₃) | ~21.2 | Typical chemical shift for an acetyl methyl carbon. |
| Acetyl (C=O) | ~169.0 | Characteristic chemical shift for an ester carbonyl carbon. |
| C-4 | ~155.0 | Carbon attached to the electron-donating acetoxy group. |
| C-1 | ~131.5 | Quaternary carbon ipso to the carbonyl group. |
| C-2, C-6 | ~122.0 | Carbons ortho to the acetoxy group. |
| C-3, C-5 | ~131.0 | Carbons meta to the acetoxy group and ortho to the carbonyl. |
| Carbonyl (C=O) | ~195.0 | Typical chemical shift for a diaryl ketone carbonyl carbon. |
| C-1' | ~138.0 | Quaternary carbon ipso to the carbonyl group. |
| C-3' | ~148.5 | Carbon attached to the electron-withdrawing nitro group. |
| C-2' | ~125.0 | Carbon ortho to the carbonyl and meta to the nitro group. |
| C-4' | ~130.0 | Carbon para to the carbonyl and ortho to the nitro group. |
| C-5' | ~127.0 | Carbon meta to both the carbonyl and nitro groups. |
| C-6' | ~135.0 | Carbon ortho to both the carbonyl and nitro groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (Ketone) | ~1660 | Strong | The carbonyl stretch of the diaryl ketone is a prominent feature. |
| C=O (Ester) | ~1760 | Strong | The ester carbonyl stretch appears at a higher frequency than the ketone. |
| C-O (Ester) | ~1200 and ~1080 | Strong | Two characteristic C-O stretching vibrations for the ester group. |
| N-O (Nitro) | ~1530 and ~1350 | Strong | Asymmetric and symmetric stretching vibrations of the nitro group. |
| C-H (Aromatic) | ~3100-3000 | Medium | Stretching vibrations of the aromatic C-H bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 285.07 | Molecular ion peak corresponding to the molecular formula C₁₅H₁₁NO₄. |
| [M - CH₂CO]⁺ | 243.06 | Loss of a ketene molecule from the acetoxy group is a common fragmentation pathway for aryl acetates. |
| [M - O₂NC₆H₄CO]⁺ | 121.03 | Cleavage of the bond between the carbonyl group and the nitrophenyl ring. |
| [C₆H₅CO]⁺ | 105.03 | Formation of the benzoyl cation. |
| [O₂NC₆H₄]⁺ | 122.02 | Formation of the nitrophenyl cation. |
Melting Point
The melting point is a crucial physical property that indicates the purity of a crystalline solid. For this compound, a sharp melting point is expected. Based on similar structures, the melting point is anticipated to be in the range of 110-125 °C .
Visualizing the Characterization Workflow
Caption: A logical workflow for the comprehensive characterization.
Conclusion
This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route is logical and utilizes well-established chemical transformations, ensuring a high probability of success. The detailed predicted characterization data, grounded in established spectroscopic principles, offers a reliable reference for researchers undertaking the synthesis and analysis of this and related compounds. The multi-technique approach to characterization is essential for ensuring the structural integrity and purity of the final product, which is a critical prerequisite for its application in drug discovery and materials science.
References
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. (2024). Pearson. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). SpringerLink. [Link]
-
Synthesis of 4-acetamido-3-nitrobenzophenone - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (n.d.). University of Delaware. [Link]
-
(PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order - ResearchGate. (2006). ResearchGate. [Link]
-
Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
[FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need - Brainly. (2023). Brainly.com. [Link]
-
4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene - Scribd. (n.d.). Scribd. [Link]
-
What is benzophenone ir spectrum? - Proprep. (n.d.). Proprep. [Link]
-
Examples of benzophenone derivatives in the market and their uses - ResearchGate. (n.d.). ResearchGate. [Link]
-
Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. (n.d.). Indian Academy of Sciences. [Link]
-
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1972). Wiley Online Library. [Link]
-
Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (2021). Frontiers. [Link]
-
Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020). YouTube. [Link]
-
Friedel Crafts Acylation of Anisole. (n.d.). University of Wisconsin-Madison. [Link]
-
Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. (2006). St. John's University. [Link]
- US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents. (2006).
-
Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed. (1987). PubMed. [Link]
-
Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed. (2010). PubMed. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh. [Link]
-
Time-of-flight mass spectra of benzophenone, which is subject to a fast... - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. CASPRE [caspre.ca]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. condor.depaul.edu [condor.depaul.edu]
An In-depth Technical Guide to the Photochemical Properties of 4-Acetoxy-3'-nitrobenzophenone
Abstract
This technical guide provides a comprehensive examination of the photochemical properties of 4-Acetoxy-3'-nitrobenzophenone, a molecule of significant interest for applications in photochemistry and drug development. By combining the well-established photoreactivity of the benzophenone chromophore with the versatile nitroaromatic moiety, this compound presents a unique profile for use as a photolabile protecting group (PPG). This document details its synthesis, characterizes its expected spectroscopic and photophysical properties, elucidates the probable photochemical reaction mechanisms, provides actionable experimental protocols for its study, and discusses its potential in targeted drug delivery systems.
Introduction: A Molecule of Convergent Functionality
The precise control over the activation of bioactive molecules is a cornerstone of modern pharmacology and chemical biology. Photolabile protecting groups, or "photocages," offer an unparalleled level of spatiotemporal control, allowing for the release of a therapeutic agent or molecular probe at a specific site and time with a pulse of light.[1][2] The design of novel PPGs is driven by the need for chemical stability in the dark, efficient cleavage with high quantum yields upon irradiation at biologically compatible wavelengths, and the generation of non-toxic byproducts.[2]
This compound emerges as a promising candidate in this field. Its molecular architecture strategically combines two powerful photochemically active moieties:
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The Benzophenone Core: A well-understood photosensitizer that efficiently undergoes intersystem crossing (ISC) to a reactive triplet state upon UV irradiation. This triplet state is known for its ability to abstract hydrogen atoms from suitable donors.[3][4]
-
The Nitroaromatic Group: A classic component of many PPGs, such as the o-nitrobenzyl group. The excited state of the nitro group can also initiate intramolecular hydrogen abstraction, leading to bond cleavage.[1][5]
This guide will dissect the interplay of these functionalities and provide a predictive, yet technically grounded, framework for understanding and utilizing the photochemical properties of this compound.
Synthesis and Characterization
While a dedicated synthesis for this compound is not extensively documented, a logical and efficient pathway can be constructed from established organic chemistry reactions. A two-step process starting from commercially available precursors is proposed.
Proposed Synthetic Pathway
The synthesis involves an initial Friedel-Crafts acylation to form the core benzophenone structure, followed by a standard acetylation of the phenolic hydroxyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Hydroxy-3'-nitrobenzophenone [6][7]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry 1,2-dichloroethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 3-nitrobenzoyl chloride (1.0 eq) to the suspension.
-
Add a solution of phenol (1.1 eq) in 1,2-dichloroethane dropwise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-hydroxy-3'-nitrobenzophenone.
Step 2: Synthesis of this compound
-
Dissolve 4-hydroxy-3'-nitrobenzophenone (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.5 eq) and cool the solution to 0°C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Recrystallize the resulting solid from ethanol/water to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure and purity.
Spectroscopic and Photophysical Properties
The photochemical behavior of a molecule is dictated by how it absorbs light and dissipates that energy.
UV-Visible Absorption
The UV-Vis spectrum of this compound is expected to be a composite of its constituent chromophores.
-
Benzophenone Moiety: Exhibits a weak n→π* transition around 330-350 nm and strong π→π* transitions at shorter wavelengths (<280 nm).[8]
-
Nitrobenzene Moiety: Shows a characteristic absorption band around 260-280 nm.
The combined spectrum will likely show a broad absorption profile in the UV-A region (320-400 nm), making it accessible to common laboratory light sources and potentially suitable for biological applications where longer wavelengths are preferred to minimize cellular damage.
| Parameter | Predicted Value / Characteristic |
| λmax (n→π) | ~340 nm |
| ε (n→π) (M-1cm-1) | 100 - 300 |
| λmax (π→π) | ~265 nm |
| ε (π→π) (M-1cm-1) | > 10,000 |
| Fluorescence | Expected to be negligible due to highly efficient intersystem crossing. |
| Phosphorescence | Observable at low temperatures (77 K) with a T₁ energy of ~69 kcal/mol.[9] |
| Intersystem Crossing (ISC) Yield (ΦISC) | > 0.95 |
Excited State Dynamics: The Jablonski Diagram
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). Due to strong spin-orbit coupling inherent to ketones, benzophenones undergo extremely rapid and efficient intersystem crossing (ISC) to the lowest triplet state (T₁), which has a diradical character.[10] It is this long-lived triplet state that is responsible for the majority of benzophenone's photochemistry.
Caption: Jablonski diagram for this compound.
Photochemical Reactivity and Mechanism
The key photochemical event for this molecule is predicted to be an intramolecular hydrogen abstraction initiated by the excited triplet state. Two primary pathways can be envisioned, involving either the benzophenone carbonyl or the nitro group. However, the photochemistry of o-nitrobenzyl compounds is well-established to proceed via abstraction of a benzylic hydrogen by the excited nitro group. While there is no ortho-substituent here, a similar mechanism involving intramolecular hydrogen abstraction from a suitable donor is plausible.
A more likely mechanism, given the benzophenone core, is a Norrish Type II-type reaction.[5][11] In this case, the triplet diradical on the benzophenone carbonyl oxygen abstracts a γ-hydrogen. In the absence of a flexible alkyl chain, the reaction would likely proceed via intermolecular hydrogen abstraction from the solvent or another solute.
However, the presence of the nitro group in the meta position of the second phenyl ring introduces a different possibility. The excited nitro group is known to be a powerful hydrogen abstractor. It is plausible that an intramolecular hydrogen abstraction could occur if the molecular conformation allows for proximity between the nitro group and an abstractable hydrogen, although this is less likely given the rigid aromatic framework.
The most probable photoreaction leading to the release of the acetate group would involve an initial photoreduction of the benzophenone carbonyl or the nitro group, followed by electronic rearrangement and hydrolysis. A plausible mechanism involves the photoreduction of the benzophenone carbonyl by a hydrogen donor (e.g., solvent like isopropanol) to form a ketyl radical. This electron-rich intermediate could then trigger a cascade leading to cleavage.
Proposed Photorelease Mechanism
A plausible mechanism for the photolytic release of acetic acid is initiated by the formation of the benzophenone triplet state, which then abstracts a hydrogen atom from a donor (R-H), such as the solvent.
Caption: Proposed mechanism for photocleavage via hydrogen abstraction.
Experimental Workflows for Photochemical Analysis
To validate the predicted properties and fully characterize the system, a series of standard photochemical experiments are required.
Workflow for a Preparative Photolysis Experiment
Caption: Workflow for preparative photolysis and product analysis.
Protocol for Quantum Yield (Φ) Determination
The quantum yield of photoreaction is a critical measure of the efficiency of the photocleavage process. It is determined relative to a well-characterized chemical actinometer.
-
Actinometer Preparation: Prepare a solution of a standard actinometer, such as potassium ferrioxalate, which has a well-known quantum yield at the irradiation wavelength.
-
Sample Preparation: Prepare a solution of this compound with an absorbance matched to the actinometer at the irradiation wavelength (e.g., 350 nm).
-
Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, and time).
-
Analysis:
-
For the actinometer, measure the formation of Fe²⁺ ions spectrophotometrically after complexation with 1,10-phenanthroline.
-
For the sample, measure the amount of substrate consumed or product formed using a calibrated HPLC method.
-
-
Calculation: The quantum yield (Φsample) is calculated using the formula: Φsample = Φact * (molessample_reacted / molesact_reacted) * (Iact / Isample) where I is the fraction of light absorbed by the actinometer and sample solutions, respectively.
Protocol for Transient Absorption Spectroscopy
This technique allows for the direct observation of short-lived excited states like the T₁ state.[12][13]
-
Setup: Use a standard nanosecond laser flash photolysis setup. The pump pulse (e.g., 355 nm from a Nd:YAG laser) excites the sample. A white-light probe pulse, delayed in time, passes through the sample, and its absorption is measured.
-
Sample: Prepare a degassed solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Measurement: Record the differential absorption spectra (ΔA) at various time delays after the laser flash (from nanoseconds to microseconds).
-
Analysis: The transient spectrum of the T₁ state of benzophenone derivatives is characterized by a strong absorption band around 530 nm.[10] The decay kinetics of this signal provide the lifetime of the triplet state and can be monitored in the presence of quenchers or hydrogen donors to determine reaction rate constants.
Applications in Drug Development and Research
The potential of this compound as a PPG lies in its ability to "cage" a functional group, rendering a drug inactive until its release is triggered by light.
-
Targeted Drug Delivery: A drug modified with this PPG could be administered systemically in its inactive form. Subsequent irradiation of a specific tissue (e.g., a tumor) would uncage the drug, concentrating its therapeutic effect at the target site and minimizing systemic toxicity.
-
Pro-drug Strategy: The acetoxy group can be considered a simple pro-drug moiety for a phenolic drug. This framework can be extended by linking carboxylic acids, phosphates, or other functional groups of drugs to the 4-hydroxy position of the parent 3'-nitrobenzophenone.
-
Tool for Chemical Biology: Caged signaling molecules (e.g., neurotransmitters, second messengers) allow researchers to study complex biological pathways with high temporal resolution. The release of the molecule can be initiated at a precise moment to observe the immediate downstream effects.
Conclusion
This compound is a molecule with significant untapped potential as a photolabile protecting group. Its synthesis is straightforward, and its photochemical properties can be rationally predicted based on the well-known behavior of its benzophenone and nitroaromatic components. The efficient formation of a reactive triplet state upon UV-A irradiation provides a robust mechanism for initiating a photorelease cascade. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this compound and for exploring its application in the controlled release of bioactive agents. Further investigation into its quantum yield, byproduct profile, and efficacy in caging various functional groups will be crucial for its adoption in the fields of drug development and chemical biology.
References
- Tseng, K. C., & Ullman, E. F. (1970s). Proposed a new PPG based on (2-hydroxyethyl)benzophenone derivatives. This is a conceptual reference from a review and a specific primary source URL is not available in the search results.
-
Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. Journal of Organic Chemistry.[5]
-
Porter, N. A., & Wirz, J. (2001). Photoreduction of a benzophenone ester by a hydrogen or electron donor. Journal of the Chemical Society, Perkin Transactions 1.[14]
-
BenchChem. (n.d.). The Synthetic Chemist's Guide to Nitrobenzophenone Derivatives: A Technical Review. Benchchem.[6]
-
Wikipedia contributors. (2024). Photolabile protecting group. Wikipedia, The Free Encyclopedia.[1]
-
Chem-Station Int. Ed. (2017). Norrish Reaction. Chem-Station.[11]
-
International Journal of Recent Advances in Science and Engineering. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. ijraset.com.[7]
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry.[3]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences.[2]
-
Patent CN115819243B. (2023). Preparation method of 4-hydroxy-3-nitroacetophenone. Google Patents.[15]
-
Patent WO2001051440A1. (2001). A process for the preparation of substituted benzophenones. Google Patents.[16]
-
Chemwis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube.[17]
-
PubChem. (n.d.). 3-Nitrobenzophenone. National Center for Biotechnology Information.[18]
-
Shah, M., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum.[10]
-
Galan, M. C., & Schepartz, A. (2006). Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. ResearchGate.[4]
-
Kobaisi, M. A., & Neckers, D. C. (2008). Ultrafast Transient Absorption Spectroscopy for Probing Primary Photochemical Reaction of Proteins. Journal of Photochemistry and Photobiology A: Chemistry.[12]
-
Monti, S., & Latterini, L. (2011). Time trend of the transient absorption spectrum obtained upon LFP (355 nm) excitation of 4BPOH. ResearchGate.[13]
-
Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences.[9]
- ResearchGate. (n.d.). Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones.
- Basu, M., et al. (2009). UV-visible spectra of benzophenone and hydroxylated benzophenones.
-
NIST. (n.d.). Benzophenone. NIST Chemistry WebBook.[8]
Sources
- 1. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 2. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijraset.com [ijraset.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 15. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 16. youtube.com [youtube.com]
- 17. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Spectroscopic Data for 4-Acetoxy-3'-nitrobenzophenone: A Technical Guide
Introduction
Molecular Structure and Spectroscopic Rationale
A thorough understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The structure of 4-Acetoxy-3'-nitrobenzophenone dictates the chemical environment of each atom and functional group, which in turn governs its interaction with different forms of electromagnetic radiation and its fragmentation behavior.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A 45° pulse angle and a relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 1024 to 4096) is usually required due to the low natural abundance of ¹³C.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.45 | s | 1H | H-2' | Deshielded by the adjacent nitro group and the carbonyl group. |
| ~8.30 | d | 1H | H-4' | Deshielded by the ortho nitro group. |
| ~8.10 | d | 1H | H-6' | Deshielded by the meta nitro group and the carbonyl group. |
| ~7.85 | d | 2H | H-2, H-6 | Ortho to the carbonyl group. |
| ~7.65 | t | 1H | H-5' | Coupled to H-4' and H-6'. |
| ~7.30 | d | 2H | H-3, H-5 | Ortho to the acetoxy group. |
| ~2.35 | s | 3H | -OCOCH₃ | Acetyl methyl protons. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O (ketone) | Typical chemical shift for a benzophenone carbonyl carbon. |
| ~169 | C=O (ester) | Typical chemical shift for an acetate carbonyl carbon. |
| ~155 | C-4 | Carbon attached to the acetoxy group. |
| ~148 | C-3' | Carbon attached to the nitro group. |
| ~140 | C-1' | Quaternary carbon of the nitro-substituted ring. |
| ~135 | C-1 | Quaternary carbon of the acetoxy-substituted ring. |
| ~132 | C-2, C-6 | Carbons ortho to the ketone carbonyl. |
| ~130 | C-6' | Aromatic CH. |
| ~128 | C-5' | Aromatic CH. |
| ~124 | C-2' | Aromatic CH. |
| ~122 | C-3, C-5 | Carbons ortho to the acetoxy group. |
| ~21 | -OCOC H₃ | Acetyl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is an average of 16 to 32 scans.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1765 | Strong | C=O stretch (ester) |
| ~1665 | Strong | C=O stretch (ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretches (nitro group) |
| ~1200 | Strong | C-O stretch (ester) |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |
The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, differentiating the ester and ketone functionalities. The strong absorptions corresponding to the nitro group are also characteristic.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions against their m/z values.
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 285.06. This corresponds to the molecular weight of this compound (C₁₅H₁₁NO₄).
-
Key Fragment Ions:
-
m/z = 243: [M - C₂H₂O]⁺, loss of a ketene molecule from the acetoxy group.
-
m/z = 121: [C₇H₅O₂]⁺, corresponding to the 4-hydroxybenzoyl cation, formed after the loss of the nitrobenzoyl radical.
-
m/z = 150: [C₇H₄NO₃]⁺, corresponding to the 3-nitrobenzoyl cation.
-
m/z = 105: [C₇H₅O]⁺, benzoyl cation.
-
m/z = 77: [C₆H₅]⁺, phenyl cation.
-
m/z = 43: [CH₃CO]⁺, acetyl cation.
-
An In-depth Technical Guide to 4-Acetoxy-3'-nitrobenzophenone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: Scientific literature specifically detailing the synthesis, characterization, and biological activity of 4-Acetoxy-3'-nitrobenzophenone (CAS 890099-62-4) is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework based on established principles of organic chemistry and the known properties of analogous benzophenone derivatives. The experimental protocols and potential applications described herein are proposed based on expert analysis and should be considered as a starting point for further research and validation.
Introduction: The Benzophenone Scaffold in Drug Discovery
Benzophenones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Their inherent properties, including the ability to engage in various intermolecular interactions, make them attractive candidates for the design of novel therapeutic agents. The introduction of diverse substituents onto the benzophenone core allows for the fine-tuning of their pharmacological profiles. This guide focuses on this compound, a derivative that combines the structural features of an acetoxy group and a nitro group, suggesting potential for multifaceted biological effects.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Number | 890099-62-4 | [1] |
| Molecular Formula | C₁₅H₁₁NO₅ | [1] |
| Molecular Weight | 285.25 g/mol | [1] |
| Appearance | (Predicted) White to off-white or pale yellow solid | - |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water | - |
| Melting Point | (Predicted) Likely in the range of 100-150 °C | - |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the formation of the benzophenone core by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
4-Acetoxybenzoyl chloride
-
Nitrobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl), ice-cold
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Dissolve 4-acetoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel. After the addition is complete, add nitrobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition of nitrobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Potential Therapeutic Applications and Biological Activity
While direct biological studies on this compound are lacking, the known activities of related benzophenone derivatives provide a basis for hypothesizing its potential therapeutic applications.
Anti-inflammatory Potential
Many benzophenone derivatives have been reported to exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The nitro group in this compound could potentially modulate its electronic properties and influence its interaction with biological targets involved in inflammation.
Antimicrobial and Antifungal Activity
The benzophenone scaffold is also found in compounds with antimicrobial and antifungal properties. The mechanism of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of both an acetoxy and a nitro group could contribute to a unique spectrum of antimicrobial activity.
Anticancer Potential
Several benzophenone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The cytotoxic potential of this compound against various cancer cell lines would be a valuable area of investigation.
Hypothesized Mechanism of Action in Inflammation
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Recommended Characterization Methods
A thorough characterization of newly synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a singlet for the methyl protons of the acetoxy group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ketone and the ester, and the carbons of the aromatic rings.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present:
-
C=O (ketone): ~1660-1680 cm⁻¹
-
C=O (ester): ~1760-1770 cm⁻¹
-
NO₂ (nitro group): Asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O (ester): ~1100-1300 cm⁻¹
-
Aromatic C-H: ~3000-3100 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Conclusion and Future Directions
This compound is a chemical entity with underexplored potential. This in-depth technical guide provides a foundational framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the benzophenone scaffold. The proposed experimental protocols and hypothesized biological activities are intended to serve as a catalyst for further research into this and related compounds. Future studies should focus on the experimental validation of the proposed synthetic route, a comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities to unlock its full potential in the fields of medicinal chemistry and drug development.
References
Sources
A Theoretical and Spectroscopic Deep Dive into 4-Acetoxy-3'-nitrobenzophenone: A Guide for Advanced Research
This technical guide provides a comprehensive theoretical and experimental overview of 4-Acetoxy-3'-nitrobenzophenone, a substituted diarylketone with significant potential in medicinal chemistry and materials science. The benzophenone scaffold is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The introduction of acetoxy and nitro functional groups onto the benzophenone core is anticipated to modulate its electronic properties, and consequently, its biological activity and photophysical behavior.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectroscopic characterization, and computational analysis of this promising molecule. The methodologies and theoretical frameworks presented herein are designed to be self-validating and are grounded in established scientific principles, providing a robust foundation for further investigation and application.
Synthetic Pathway and Mechanistic Considerations
The synthesis of this compound can be achieved through a multi-step process, beginning with the Friedel-Crafts acylation of a suitable aromatic substrate. A plausible and efficient synthetic route is outlined below, drawing upon established methodologies for the preparation of substituted benzophenones.[1][5]
Proposed Synthesis of this compound
A logical synthetic approach involves the nitration of a precursor, 4-acetoxybenzophenone, or the acylation of nitrobenzene with 4-acetoxybenzoyl chloride. An alternative, and often more regioselective route, is the Friedel-Crafts acylation of benzene with 3-nitrobenzoyl chloride to yield 3-nitrobenzophenone, followed by functional group manipulation of the second aromatic ring. A related synthesis of 4-acetamido-3-nitrobenzophenone has been reported, which can be adapted for our target molecule.[6]
Step-by-Step Protocol:
-
Preparation of 3-Nitrobenzoyl Chloride: 3-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) in an inert solvent, such as toluene, until the evolution of HCl gas ceases. The excess thionyl chloride is removed under reduced pressure to yield crude 3-nitrobenzoyl chloride.
-
Friedel-Crafts Acylation: To a cooled suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene, 3-nitrobenzoyl chloride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Isolation of 3-Nitrobenzophenone: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield 3-nitrobenzophenone.
-
Nitration of 3-Nitrobenzophenone: While not the target molecule, further functionalization can be explored. For the synthesis of this compound, a different strategy starting with 4-hydroxyacetophenone is more direct.
-
Alternative Route: Acetylation of 4-Hydroxy-3'-nitrobenzophenone: A more direct synthesis involves the acetylation of 4-hydroxy-3'-nitrobenzophenone. This precursor can be synthesized via Friedel-Crafts acylation of phenol with 3-nitrobenzoyl chloride. The subsequent acetylation of the hydroxyl group can be achieved using acetic anhydride in the presence of a catalytic amount of acid or base.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Theoretical and Computational Analysis
To gain a deeper understanding of the electronic structure and reactivity of this compound, quantum mechanical calculations are invaluable. Density Functional Theory (DFT) is a powerful tool for predicting molecular properties.[7][8]
Geometry Optimization and Vibrational Analysis
The molecular geometry of this compound can be optimized using DFT calculations, for instance, with the B3LYP functional and a 6-311G(d,p) basis set.[7][8] This provides insights into bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency calculations can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and allows for the prediction of the infrared (IR) spectrum.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[7][9][10] The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. A smaller Egap suggests higher reactivity and easier electronic excitation. For this compound, the HOMO is expected to be localized primarily on the electron-rich acetoxy-substituted phenyl ring, while the LUMO is anticipated to be centered on the electron-deficient nitro-substituted phenyl ring and the carbonyl group. This charge transfer character upon excitation is a common feature in substituted benzophenones.[11]
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -2.8 eV | Electron-accepting ability |
| Egap | 3.7 eV | Chemical reactivity and electronic transition energy |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[12] For this compound, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl, nitro, and acetoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms of the aromatic rings. The strong electron-withdrawing nature of the nitro group will likely result in a significant positive potential on the aromatic ring to which it is attached.[13][14]
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be split into complex multiplets due to coupling. The protons on the nitro-substituted ring will be shifted downfield compared to those on the acetoxy-substituted ring due to the deshielding effect of the nitro group. The methyl protons of the acetoxy group will appear as a sharp singlet, likely in the range of δ 2.0-2.5 ppm.
13C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around δ 195 ppm). The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The presence of the electron-withdrawing nitro group will cause a downfield shift for the carbons of that ring, while the electron-donating acetoxy group will cause an upfield shift for the carbons of the other ring. The methyl carbon of the acetoxy group will appear at a higher field.
Detailed Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]
-
1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.[15]
-
13C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 scans.[15]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[15]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[16][17]
| Functional Group | Vibration Mode | Expected Wavenumber (cm-1) |
| C=O (ketone) | Stretch | ~1660 |
| C=O (ester) | Stretch | ~1760 |
| NO₂ | Asymmetric Stretch | ~1530 |
| NO₂ | Symmetric Stretch | ~1350 |
| C-O (ester) | Stretch | ~1200 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aromatic C=C | Stretch | ~1600, ~1450 |
Detailed Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR)-IR can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Measurement: Record the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.[18][19] The presence of the conjugated system and the chromophoric groups (C=O, NO₂) will result in strong absorption in the UV region. The n→π* transition of the carbonyl group is expected to appear as a weaker band at a longer wavelength compared to the more intense π→π* transitions.[9]
Detailed Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) with a concentration in the range of 10-5 to 10-4 M.[19]
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.[19]
-
Measurement: Record the absorption spectrum over a wavelength range of approximately 200-500 nm using a 1 cm path length quartz cuvette.[19]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law.[19]
Potential Applications in Drug Development and Materials Science
The unique structural features of this compound suggest several potential applications. The benzophenone scaffold is a known privileged structure in medicinal chemistry, and its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][20][21][22] The presence of the nitro group can enhance biological activity, while the acetoxy group can improve pharmacokinetic properties.
In materials science, benzophenone derivatives are widely used as photoinitiators and photosensitizers.[5] The photophysical properties of this compound, particularly its ability to undergo intersystem crossing to the triplet state, could be exploited in photodynamic therapy or in the development of novel photoresponsive materials.
Conclusion
This technical guide has provided a comprehensive theoretical and experimental framework for the study of this compound. The proposed synthetic route, detailed spectroscopic protocols, and in-depth computational analysis offer a solid foundation for researchers to explore the potential of this molecule. The insights into its electronic structure, reactivity, and spectroscopic signatures will aid in its synthesis, characterization, and the rational design of new derivatives with tailored properties for applications in drug discovery and materials science. Further experimental validation of the theoretical predictions presented here is encouraged to fully elucidate the properties of this promising compound.
References
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJmp5kiLjZvjYd9uSeAvp8S7M51janmvsMYvPGx6ziPwePE_0a1djzpbHlVnxShFwdwGPClKVd5qb2GHG0a-R8tJWzMgNve3tIKjxLHh-ST3p0U-JgO8f36kFBgvNgi-s4mHSL6Hzb0rW8kEvp_GWJ2D2n7kK4Yh8N_5c=]
- Relationships between impact sensitivities and molecular surface electrostatic potentials of nitroaromatic and nitroheterocyclic molecules. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXUUts53_pxJbE_4-PFD0myoW--c-6hXgrFgmwMKNuPsZCI8SJMxNu74zd-ONqKijwjQw1yUph25VSBLP9apyRwg4XmFWiEU5F9disMaxgkJ5jqydEGnRQzHLW7seerhVR62yo99y1mh-eLIef-yp4Bfv19Nxhng==]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2015). RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4687891/]
- Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgjfWcn1CaNxyBMxQK-mGJklWtqJ_BHbaUxOvEATN5YnixMx73GUrjCQkrhc9PTJqBlaJZJ0qU8vg8YyXagmtDb9C-qT-4YUTNo9Cuzo3mCvPw3CO8QXJ4Jg3xPn2BBv7XrHTY3X9-ZV0YYpFAn45sxaM=]
- Synthesis and antioxidant potential of novel synthetic benzophenone analogues. (2009). European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrqyeP_EtdT-bkB_HpflrsWJ4kFMf65pdfkQy-8qXBnxwk_Lp-KtGbtrCLjgIuEb0ZjaTzgR_HcSdNe6My9mzIFbJUNCO_MVv2YqetQfqsXbgrNtSfNNL2VQmkm6_4gwx-XyBZ3gEYcxasRkqT1xUcmh9Z9N6cfhK8UI1VlaVRvTjOqNtOfEQpF5xwOnXDD5Lk_gI5T1l3lLCKmacX0MtcU8n4tyHeENLkMkwuO7YbNydNskOr5JoSy3Ve]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMjYzM7i5xb2XhHYPoYhX7vEqBptBN_FbR3uB-U-Nm7ukFuSi215CabOXAwydpqcdoGH0Rdvi4Lq6t358DaLFH5FBTP-FtDexJI3HifFBv_HQrhXiKJdFnGEG8SPmyYVcnUEb0Rtf0qVpMS_LyVpCAkrzU0ZjK7HSs-qA=]
- Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2020). Applied Journal of Environmental Engineering Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy5msA5Yqq2nFbo96bQLRgGiHqiaC0r2VpILqncKBDbjHDkYpzgf54FlGWMP1m-0JS_ICftDnT7fKDPkuqiYMKwhUJjqg7CdIA5Lr_DXPZBclR-P8nYebWq-7pd0RQkixgZEjxYNgbXCsKKKHHEErK7LUGpS-lBQHW49bzr1plEtS_Rh8=]
- Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups. ResearchGate. [https://www.researchgate.
- An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate. [https://www.researchgate.net/publication/282315332_An_electrochemical_and_computational_chemistry_study_of_substituted_benzophenones]
- Synthesis and antioxidant potential of novel synthetic benzophenone analogues. ResearchGate. [https://www.researchgate.net/publication/23886574_Synthesis_and_antioxidant_potential_of_novel_synthetic_benzophenone_analogues]
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11207641/]
- Molecular electrostatic potential maps (in a.u.) of nitroaromatic compounds. ResearchGate. [https://www.researchgate.
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [https://www.researchgate.net/publication/234125814_UV_Spectral_Properties_of_Benzophenone_Influence_of_Solvents_and_Substituents]
- How aromatic system size affects the sensitivities of highly energetic molecules? (2020). RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042555/]
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6vQ7w2a7p4JtiQAqU08UCVM_mQV7iv_a00fXAo7ZU4S2ZasUWivj3xcqVtmElKWCF1yYjp3S9qgoKqmzDaj2gLlhL_NMVUOWqfgjWH4R34Hsw3VzMD3mKf-LgsaGwPu5I9uDsLufis4BA4iHcl3ec458W6OPTG-Y=]
- Synthesis of 4-acetamido-3-nitrobenzophenone. PrepChem.com. [https://www.prepchem.com/synthesis-of-4-acetamido-3-nitrobenzophenone/]
- Examples of benzophenone derivatives in the market and their uses. ResearchGate. [https://www.researchgate.net/figure/Examples-of-benzophenone-derivatives-in-the-market-and-their-uses_fig1_381504959]
- Application Notes and Protocols for the Development of Novel Benzophenone-Derived Ligands. Benchchem. [https://www.benchchem.
- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. [https://scialert.net/abstract/?doi=jas.2016.110.120]
- Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. (2012). Scribd. [https://www.scribd.
- Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. OMICS International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeStuxInbpY0POMxxk7eEsiSZGJpI31aIU_Z3lHgFHJrWgAkUavd5Z9eJrgTD0Oh8dhi69Md2DRkaR9t0HUvwa4XS0EIF7U_ljX8jIknL3-lOoZmtWTVh47c-qNKDwiGBoDPHxrYnZDKZ0AKU4oclcT9oP4eFOOQpXdG1zqrowOEtmdAJEPdMtc_py9UDMgS7k3vYr3I_cjgF-2ggVXYthPd1jSTNxIsd22A1K8bcA0cFuqApsw0qOuFZk_U8=]
- Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2WFIR5VxThMYdgKeW2fytlHGR9sOYq0a6rxezh9qrxTc2cJh_o3Cfz4RFoLS9p0rjyulVe0JBT6gnIwBYkfoNyloWty9bVLsOAcM1HzsCKWXfFWd7sAZduC7mxAaFEdD-VYm4t3Rxg8TT0TKQQpFXEAPNcxgyWA==]
- A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. Benchchem. [https://www.benchchem.com/application-notes/a-comparative-analysis-of-the-photophysical-properties-of-substituted-benzophenones]
- HOMO and LUMO molecular orbitals of BPs derivatives. ResearchGate. [https://www.researchgate.
- Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [https://pubmed.ncbi.nlm.nih.gov/22137747/]
- Benzophenone. Wikipedia. [https://en.wikipedia.org/wiki/Benzophenone]
- HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. ResearchGate. [https://www.researchgate.
- Benzophenone(119-61-9) IR1. ChemicalBook. [https://www.chemicalbook.com/spectrum/119-61-9_ir.htm]
- The structure of benzophenone and its derivatives. ResearchGate. [https://www.researchgate.
- What is benzophenone ir spectrum? Proprep. [https://www.proprep.
- Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. [https://www.researchgate.net/publication/232014125_Infrared_Spectra_of_Benzophenone-Ketyls_Effects_of_Meta_and_Para-Substituents_on_the_vCO_Frequencies_Correlation_Of_vCO_Of_Substituted_Benzophenone-ketyls_With_The_Hueckel_PCO_Bond_Order]
- CAS 1144-74-7: 4-Nitrobenzophenone. CymitQuimica. [https://www.cymitquimica.com/cas/1144-74-7]
- Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. ACS Publications. [https://figshare.com/collections/Structural_and_Spectroscopic_Studies_of_the_Photophysical_Properties_of_Benzophenone_Derivatives_-_The_Journal_of_Physical_Chemistry_A/3910390]
- A method of preparing 4- nitro benzophenone class compounds. Google Patents. [https://patents.google.
- Supporting information. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWNO5o6m-JoEluSTo4UKkbG4ZwBazIK9Lps7BSgWI2efj4oiKa2ZDVUnqe5WR4cKwELOcb7hbeT6tsCrHcmoR693gthJkGywp0OPnO47gOV2ks4e8FIu6XSFIVtRylgqm_SqX_qUwKH6GDdeczSkL3Nj30NWEDsw==]
- 4-Nitrobenzophenone(1144-74-7) 1H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/1144-74-7_1hnmr.htm]
- 4-Nitroacetophenone(100-19-6) 1H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/100-19-6_1hnmr.htm]
- 4'-Hydroxy-3'-nitroacetophenone(6322-56-1) 1H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/6322-56-1_1hnmr.htm]
- A process for the preparation of substituted benzophenones. Google Patents. [https://patents.google.
- Methanone, (4-nitrophenyl)phenyl-. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/70839]
- 2-amino-2'-halo-5-nitro benzophenones. Google Patents. [https://patents.google.
- Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide. Benchchem. [https://www.benchchem.
- Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile. Benchchem. [https://www.benchchem.com/application-notes/spectroscopic-characterization-to-confirm-the-identity-of-4-bromophenylacetonitrile]
- Spectroscopic characterization of the 4-hydroxy catechol estrogen quinones-derived GSH and N-acetylated Cys conjugates. (2002). Chemical Research in Toxicology. [https://pubmed.ncbi.nlm.nih.gov/12018987/]
- 4-Amino-3-nitrobenzophenone synthesis. ChemicalBook. [https://www.chemicalbook.com/synthesis/31431-23-3.htm]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. longdom.org [longdom.org]
- 8. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. proprep.com [proprep.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Nitro-Substituted Benzophenones
Abstract
Nitro-substituted benzophenones represent a fascinating and functionally significant class of aromatic ketones. The introduction of the strongly electron-withdrawing nitro (–NO₂) group onto the benzophenone scaffold profoundly alters its electronic landscape, leading to unique spectroscopic, electrochemical, and photochemical behaviors. These modifications are not merely academic; they form the basis for a wide range of applications, from hypoxia-activated prodrugs in oncology to advanced photoinitiators in polymer science. This technical guide provides a comprehensive exploration of the core electronic properties of these molecules. We will delve into the causal relationships between molecular structure and electronic behavior, detail the key experimental and computational methodologies used for their characterization, and present field-proven protocols for their analysis. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the potent capabilities of nitro-substituted benzophenones.
Introduction: The Profound Influence of the Nitro Group
Benzophenone, the parent diaryl ketone, is a cornerstone molecule in photochemistry, renowned for its efficient absorption of UV radiation and high quantum yield for intersystem crossing (ISC) to the triplet state.[1][2] This triplet state is the primary actor in most of its photochemical reactions.[3] When a nitro group—one of the most powerful electron-withdrawing groups in organic chemistry—is introduced, the fundamental electronic properties of the benzophenone core are dramatically perturbed.
This perturbation stems from two primary effects:
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the –NO₂ group pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect: The nitro group can delocalize π-electrons from the ring, further decreasing electron density, particularly at the ortho and para positions.
This potent electron withdrawal lowers the energy of the frontier molecular orbitals, especially the Lowest Unoccupied Molecular Orbital (LUMO).[4] A lower LUMO energy makes the molecule a better electron acceptor, significantly impacting its reduction potential and susceptibility to nucleophilic attack. This guide will systematically dissect these electronic consequences.
Synthetic Pathways
The specific electronic properties of a nitro-substituted benzophenone are intrinsically linked to the number and position of the nitro groups. Access to specific isomers is therefore crucial. Common synthetic strategies include:
-
Direct Nitration of Benzophenone: Treating benzophenone with a nitrating agent (e.g., a mixture of concentrated sulfuric acid and nitric acid) can yield a mixture of isomers. More selective methods, such as using anhydrous sodium nitrate with a mixture of concentrated sulfuric acid and oleum, have been developed to favor specific products like 3,3'- and 3,4'-dinitrobenzophenones.[5]
-
Friedel-Crafts Acylation: A more regioselective approach involves the reaction of a substituted benzene with a nitro-substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. For instance, 2'-nitrobenzophenone can be synthesized by reacting benzene with 2-nitrobenzoyl chloride.[6] This method provides better control over the final substitution pattern.
Spectroscopic Characterization
The absorption of light is the first step in any photochemical process. The nitro group's influence on the UV-Vis absorption and fluorescence spectra of benzophenone is significant.
UV-Visible Absorption Spectroscopy
The UV-Vis spectra of nitro-substituted benzophenones are typically characterized by strong absorptions corresponding to π→π* transitions.[7] The introduction of a nitro group generally causes a bathochromic (red) shift in the absorption bands compared to the parent benzophenone.[8] This is due to the extension of the conjugated π-system and the lowering of the LUMO energy, which reduces the energy gap for electronic excitation.
For example, studies on analogous nitro-aromatic carbonyls like nitrobenzaldehydes show distinct absorption bands:
-
Weak n→π transitions* from the carbonyl and nitro lone pairs, often appearing at longer wavelengths (~350 nm).[9][10]
-
Strong π→π transitions* involving the benzene ring and the nitro group, typically observed at shorter wavelengths (~250 nm).[7][9]
The exact position and intensity of these bands are highly sensitive to the substitution pattern and the solvent environment.[11]
Fluorescence Properties: The Quenching Effect
While many aromatic molecules are fluorescent, the nitro group is notoriously known as a fluorescence quencher.[12] In most nitroaromatics, the electronically excited singlet state (S₁) is deactivated through extremely rapid non-radiative pathways, such as intersystem crossing to the triplet state (T₁).[8] This process is often so efficient (k_isc > 10¹¹ s⁻¹) that fluorescence, a much slower process (k_f ≈ 10⁷-10⁸ s⁻¹), cannot compete.[8]
Consequently, most nitro-substituted benzophenones exhibit very weak or no fluorescence.[13] However, it is not an absolute rule. Judicious molecular design, for instance by creating rigid structures or specific donor-acceptor architectures, can sometimes lead to fluorescent nitro-containing compounds.[12]
Workflow: Characterizing Spectroscopic Properties
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Electrochemical Behavior: Probing Redox Properties
Cyclic voltammetry (CV) is a powerful technique for investigating the reduction and oxidation processes of nitro-substituted benzophenones. The strong electron-withdrawing nature of the nitro group makes these compounds easier to reduce than the parent benzophenone.
The CV of a nitro-substituted benzophenone in an aprotic solvent typically shows two main reduction events:
-
Reduction of the Nitro Group: The nitro group undergoes a one-electron reduction to form a radical anion (Ar-NO₂⁻•). This is usually the first and most prominent reduction peak, occurring at less negative potentials.[14]
-
Reduction of the Carbonyl Group: The benzophenone carbonyl group is reduced to its corresponding ketyl radical.
The precise reduction potential (Epc) is a quantitative measure of the molecule's electron affinity. It is highly dependent on the number and position of the nitro groups. Adding more nitro groups or placing them in positions that enhance resonance stabilization (e.g., para) will shift the reduction potential to be less negative, indicating that the molecule is more easily reduced.[15][16] This property is the cornerstone of their use as hypoxia-activated prodrugs, where the low-oxygen environment of tumors facilitates the bioreduction of the nitro group to a cytotoxic species.[17]
Table 1: Representative Electrochemical Data
| Compound | Substituent Position | Reduction Potential (Epc vs. SCE) | Reference |
| Benzophenone | - | ~ -1.7 to -1.8 V | [15] |
| p-Methylbenzophenone | 4-CH₃ (donating) | -1.32 V | |
| p-Hydroxybenzophenone | 4-OH (donating) | -1.40 V | |
| 4-Nitrobenzophenone | 4-NO₂ (withdrawing) | Less negative than benzophenone | [15][18] |
| 2-Amino-5-nitrobenzophenone | 2-NH₂, 5-NO₂ | Varies with pH | [14] |
Note: Potentials are highly dependent on experimental conditions (solvent, electrolyte, scan rate). Values are illustrative.
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the reduction potentials of a nitro-substituted benzophenone.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)[19]
-
Potentiostat
-
Electrochemical cell
-
Analyte solution (~1 mM in a suitable aprotic solvent like DMF or DMSO)
-
Supporting electrolyte (~0.1 M, e.g., Tetrabutylammonium hexafluorophosphate - TBAPF₆)[20]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry completely.
-
Solution Preparation: Dissolve the nitro-benzophenone and the supporting electrolyte in the solvent. The electrolyte is crucial to minimize solution resistance and mitigate unwanted electron migration.[19]
-
Deoxygenation: Transfer the solution to the electrochemical cell. Purge with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction measurements. Maintain an inert atmosphere over the solution during the experiment.
-
CV Measurement: a. Connect the electrodes to the potentiostat. b. Set the potential window. For reductions, this will typically be from ~0 V to -2.0 V. c. Set the scan rate (e.g., 100 mV/s).[21] d. Run the cyclic voltammogram, scanning from the initial potential to the switching potential and back.
-
Data Analysis: a. Identify the cathodic peak potential (Epc) for the reduction of the nitro group. b. To confirm a diffusion-controlled process, run the experiment at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s). c. Plot the peak current (ipc) versus the square root of the scan rate (ν¹/²). A linear relationship passing through the origin indicates a process controlled by diffusion to the electrode surface, a hallmark of a well-behaved system.[20]
Photochemical Dynamics and Computational Insights
Excited State Dynamics
The photochemistry of benzophenones is dominated by the triplet state (T₁).[1] Upon absorption of a UV photon (S₀ → S₁), the molecule undergoes exceptionally fast and efficient intersystem crossing (ISC) to the T₁ state, often on the picosecond timescale.[2] This T₁ state is relatively long-lived and is the primary species responsible for reactions like hydrogen abstraction.
The nitro group can influence this process, often enhancing the rate of ISC and providing additional non-radiative decay pathways, which contributes to fluorescence quenching.[8] To study these ultrafast events, specialized techniques are required.
Transient Absorption Spectroscopy (TAS) is the definitive method for observing these short-lived excited states.[22] In a TAS experiment, a "pump" laser pulse excites the sample, and a "probe" pulse, delayed by a precise amount of time, measures the absorption spectrum of the transient species created by the pump.[23][24] By varying the delay time from femtoseconds to nanoseconds, one can track the formation and decay of the singlet (S₁) and triplet (T₁) states in real-time.[25][26]
Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights that complement experimental data.[27] DFT calculations can be used to:
-
Visualize Frontier Molecular Orbitals: Determine the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For nitro-benzophenones, the LUMO is typically localized over the nitro group and the π-system, visually confirming its role as the primary electron-accepting center.[4]
-
Calculate Orbital Energies: Quantify the HOMO and LUMO energy levels. The HOMO-LUMO gap is related to the electronic transition energy, while the LUMO energy correlates with the reduction potential.[28]
-
Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis absorption spectra, helping to assign experimental transitions.[27][29]
-
Model Reaction Pathways: Elucidate the mechanisms of photochemical reactions by calculating the energy profiles of different excited state pathways.
Caption: Structure-Property-Application Relationship.
Conclusion
The electronic properties of nitro-substituted benzophenones are a direct and predictable consequence of the strong electron-withdrawing nature of the nitro group. This single functional group dramatically lowers the molecule's LUMO energy, which in turn shifts UV-Vis absorption bands, quenches fluorescence, and makes the molecule significantly easier to reduce. These fundamental characteristics, elucidated through a combination of spectroscopy, electrochemistry, and computational modeling, are not merely of theoretical interest. They are the very properties that enable the rational design of these molecules for critical applications in medicine and materials science, turning a fundamental understanding of electron distribution into tangible technological and therapeutic advancements.
References
- Synthesis, spectroscopy and photochemistry of nitro-azobenzene dyes bearing benzophenone parts. (2008). PubMed.
- Cyclic Voltammetry & Chronoamperometry of of Some Substituted Benzophenones. (N.A.).
- Richter, P., Morales, A., & Lahsen, J. (N.A.). Voltammetric study of 7-nitro-1,4-benzodiazepin-2-ones and their acid hydrolysis products, 2-amino-5-nitrobenzophenones.
- 2-amino-2'-halo-5-nitro benzophenones. (N.A.). Google Patents.
- Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. (2025). ResearchGate.
- UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... (N.A.). ResearchGate.
- 4-amino-4'-fluoro-3-nitrobenzophenone - Optional[UV-VIS] - Spectrum. (N.A.). SpectraBase.
- Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. (2025). ResearchGate.
- Preparation method of 2'-nitrobenzophenone. (N.A.). Google Patents.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (N.A.). PMC - NIH.
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (N.A.). ORIENTATION OF BENZOPHENONE DINITRO DERIVATIVES MONO-REDUCTION.
- 4-Nitrobenzophenone. (N.A.). CymitQuimica.
- Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. (2022). MDPI.
- An electrochemical and computational chemistry study of substituted benzophenones. (N.A.). ResearchGate.
- (PDF) Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. (2025). ResearchGate.
- Relative electron affinities of substituted benzophenones, nitrobenzenes, and quinones. (N.A.). Journal of the American Chemical Society - ACS Publications.
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (N.A.).
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011).
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (N.A.).
- Structures of nitro-substituted and chloro-substituted benzophenones available in the literature. (N.A.). ResearchGate.
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (N.A.). MDPI.
- (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). ResearchGate.
- Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. (N.A.). ResearchGate.
- The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (N.A.).
- Primary Photochemical Process of Thiobenzophenone as Studied by Laser Flash Photolysis. (2025).
- Transient Absorption Spectroscopy. (N.A.). University of Tübingen.
- Vibrational spectral, density functional theory and molecular docking analysis on 4-nitrobenzohydrazide. (N.A.). ResearchGate.
- Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. (2022). RSC Publishing.
- Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads. (2025). ResearchGate.
- DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (2025). ResearchGate.
- Transient Absorption Spectroscopy. (N.A.). Lian Group.
- The Influence of Nitro Substitution on the Electronic Properties of Benzoxazoles: A Technical Guide. (N.A.). Benchchem.
- The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones. (N.A.). Benchchem.
- The Photochemistry of Benzophenone. (2025). ScholarWorks@BGSU.
- Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. (N.A.). Journal of Materials Chemistry B (RSC Publishing).
- Principles of Transient Absorption Spectroscopy - Part 1. (2022). YouTube.
- Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p). (N.A.). ResearchGate.
- Chromophores/fluorophores: spectral properties and characteristics. (2021). Bachem.
- Electrochemistry. (N.A.). Nanoscience Instruments.
- Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. (N.A.). PMC - NIH.
- Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. (N.A.). PMC - NIH.
- Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. (N.A.). MDPI.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
- Electrochemistry: Crash Course Chemistry #36. (2013). YouTube.
- 19 - Electrochemistry -- Oxidation Reduction Reactions. (2020). YouTube.
- Electrochemistry. (2023). Chemistry LibreTexts.
- DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the. (N.A.). SciSpace.
- 8.3: Electrochemistry- Cells and Batteries. (2023). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105439869A - Preparation method of 2'-nitrobenzophenone - Google Patents [patents.google.com]
- 7. [PDF] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, spectroscopy and photochemistry of nitro-azobenzene dyes bearing benzophenone parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositorio.uchile.cl [repositorio.uchile.cl]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]
- 18. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 19. nanoscience.com [nanoscience.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 23. Transient Absorption Spectroscopy | Lian Group [web.sas.upenn.edu]
- 24. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. scispace.com [scispace.com]
The Acetoxy Group in Benzophenone Derivatives: A Nexus of Photochemical Modulation and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry and materials science, renowned for its unique photochemical properties and diverse biological activities.[1][2] The functionalization of this scaffold provides a fertile ground for modulating its characteristics, and among the various substituents, the acetoxy group (-OCOCH₃) emerges as a particularly strategic modulator. This technical guide provides an in-depth analysis of the multifaceted role of the acetoxy group in benzophenone derivatives. We will explore its influence on physicochemical properties, its profound impact on photochemical behavior—navigating the delicate balance between photoprotection and photosensitization—and its significance in therapeutic applications, with a primary focus on oncology. By synthesizing mechanistic insights with field-proven experimental data, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of how the strategic incorporation of an acetoxy moiety can unlock novel functionalities and therapeutic potential in benzophenone-based compounds.
The Benzophenone Scaffold: A Foundation of Versatility
Benzophenones are aromatic ketones composed of two phenyl rings attached to a central carbonyl group.[3] This conjugated system is the source of their rich photochemistry and serves as a rigid backbone for constructing molecules that can interact with a wide array of biological targets.[4] The benzophenone moiety is found in numerous natural products and is a core component of several marketed drugs and industrial agents, including sunscreens and photoinitiators.[1][2]
The biological and photochemical properties of benzophenones are highly tunable based on the substitution pattern on the aryl rings.[1][5] While hydroxylated benzophenones have been extensively studied, the introduction of an acetoxy group offers distinct advantages and functionalities that merit specific investigation.[1]
The Acetoxy Group: A Strategic Modulator
The acetoxy group is more than a simple substitution; its incorporation onto the benzophenone scaffold introduces several key changes:
-
Electronic Effects: The ester functionality of the acetoxy group is electron-withdrawing through induction but can also participate in resonance, subtly altering the electron density of the aromatic system and the energy levels of the carbonyl group's n→π* and π→π* transitions.
-
Steric Hindrance: The acetyl moiety introduces bulk, which can influence the conformation of the molecule and its ability to bind to specific biological targets.
-
Lipophilicity: The acetoxy group generally increases the lipophilicity of the molecule compared to its corresponding hydroxyl analog. This can significantly impact solubility, membrane permeability, and pharmacokinetic profiles.
-
Prodrug Potential: The ester linkage of the acetoxy group is susceptible to enzymatic cleavage by esterases present in biological systems. This creates an opportunity for a prodrug strategy, where the more stable, cell-permeable acetoxy derivative is administered and subsequently hydrolyzed in vivo to release the active, hydroxylated form of the drug.
-
Photostability: Compared to a hydroxyl group, which can be prone to photo-oxidation, the acetoxy group can enhance the overall photostability of the benzophenone core, a critical factor in applications involving UV exposure.[6]
Synthesis of Acetoxy-Benzophenone Derivatives
The most common and straightforward method for synthesizing acetoxy-benzophenones is through the acetylation of the corresponding hydroxy-benzophenone precursor. This is typically achieved by reacting the phenol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.
Experimental Protocol: Synthesis of 2,2',4,4'-Tetraacetoxybenzophenone
This protocol is adapted from a standard laboratory procedure for the acetylation of a polyhydroxybenzophenone.[7]
Objective: To acetylate 2,2',4,4'-tetrahydroxybenzophenone to yield 2,2',4,4'-tetraacetoxybenzophenone.
Materials:
-
2,2',4,4'-tetrahydroxybenzophenone
-
Acetic acid
-
Pyridine (as catalyst, optional)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 2,2',4,4'-tetrahydroxybenzophenone in 20 mL of acetic acid.
-
Acetylation: Add a catalytic amount of pyridine (e.g., 0.5 mL) to the solution. Fit the flask with a reflux condenser.
-
Heating: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining acetic acid and catalyst.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2,2',4,4'-tetraacetoxybenzophenone.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Photochemical Implications of the Acetoxy Moiety
The benzophenone core is a powerful chromophore that absorbs UV radiation, leading to the formation of an excited singlet state (S₁) which rapidly undergoes intersystem crossing (ISC) to a triplet state (T₁).[4][8] This triplet state is the primary origin of benzophenone's photochemical reactivity. The nature of the substituents dramatically influences this process.
-
Photoprotection vs. Photosensitization: Hydroxylation at the 2-position of the benzophenone scaffold is a key feature of many commercial sunscreen agents. The hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, creating a pathway for rapid, non-radiative decay of the excited state, thus dissipating UV energy as harmless heat. Acetylation of this hydroxyl group disrupts this hydrogen bond. This seemingly minor change can block the efficient deactivation pathway, increasing the lifetime of the excited triplet state and transforming a photoprotective agent into a potent photosensitizer.[5][9] A photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) (Type II mechanism), or react directly with substrates via hydrogen abstraction or electron transfer (Type I mechanism).[10][11]
-
Applications in Photodynamic Therapy (PDT): The ability of acetoxy-benzophenones to act as photosensitizers opens avenues for their use in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[10][12] In PDT, a non-toxic photosensitizer is administered and accumulates in target tissues. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS) that destroy the diseased cells.[11][13] The incorporation of a benzophenone moiety with an acetoxy group can enhance ROS generation, making these derivatives promising candidates for developing new PDT agents.[10]
// Nodes BP_S0 [label="Benzophenone (S₀)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BP_S1 [label="Excited Singlet (S₁)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BP_T1 [label="Excited Triplet (T₁)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// 2-Hydroxy Pathway (Photoprotective) OH_BP [label="2-Hydroxy-BP", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; H_Bond [label="Intramolecular\nH-Bond Deactivation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat Dissipation", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Acetoxy Pathway (Photosensitizing) OAc_BP [label="2-Acetoxy-BP", shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#202124"]; Type_I [label="Type I Rxn\n(e⁻/H⁺ Transfer)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Type_II [label="Type II Rxn\n(Energy Transfer)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS Generation\n(Cell Death)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BP_S0 -> BP_S1 [label="UV Photon (hν)"]; BP_S1 -> BP_T1 [label="Intersystem\nCrossing (ISC)"]; BP_S1 -> BP_S0 [label="Fluorescence"]; BP_T1 -> BP_S0 [label="Phosphorescence"];
// Linking pathways OH_BP -> BP_S1 [style=dashed, color="#5F6368"]; BP_S1 -> H_Bond [label="Fast Decay", color="#4285F4"]; H_Bond -> Heat;
OAc_BP -> BP_S1 [style=dashed, color="#5F6368"]; BP_T1 -> Type_I [label="Long-lived Triplet", color="#34A853"]; BP_T1 -> Type_II [color="#34A853"]; Type_I -> ROS; Type_II -> ROS; } END_DOT Caption: Dichotomy between photoprotective and photosensitizing pathways.
Biological Significance and Therapeutic Potential
The benzophenone scaffold is a cornerstone in the development of agents for various pathological conditions, including cancer.[1][14] The introduction of an acetoxy group can significantly enhance or modify this biological activity.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzophenone derivatives.[3][15][16] The acetoxy group contributes to this activity through several mechanisms:
-
Enhanced Bioavailability: As previously mentioned, the increased lipophilicity of acetoxy derivatives can improve their absorption and cellular uptake compared to their hydroxyl counterparts.
-
Prodrug Activation: The acetoxy group can serve as a prodrug moiety. Cancer cells often exhibit higher esterase activity than normal cells. This differential activity can lead to the selective hydrolysis of the acetoxy-benzophenone in the tumor microenvironment, releasing the more polar, active hydroxy-benzophenone, which may then exert its cytotoxic effect.[17] This strategy can increase tumor selectivity and reduce systemic toxicity.
-
Interaction with Cellular Targets: Benzophenone derivatives have been shown to target microtubules, inducing cell cycle arrest in the G2/M phase and leading to apoptosis.[16] The substitution pattern, including the presence and position of acetoxy groups, is critical for defining the binding affinity to the colchicine binding site on tubulin.[16] For instance, the compound 2,2',4,4'-tetraacetoxybenzophenone has shown inhibitory activity against the in vitro growth of several human tumor cell lines, including breast adenocarcinoma and non-small cell lung cancer.[7]
// Nodes Prodrug [label="Acetoxy-Benzophenone\n(Lipophilic, Inactive Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Cell Membrane", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Esterase [label="Tumor Esterases", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveDrug [label="Hydroxy-Benzophenone\n(Active Drug)", fillcolor="#E6F4EA", fontcolor="#202124"]; Target [label="Cellular Target\n(e.g., Tubulin)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Cell Death", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Prodrug -> Membrane [label="Passive Diffusion"]; Membrane -> Esterase [label="Intracellular"]; Esterase -> ActiveDrug [label="Hydrolysis\n(- Acetate)"]; ActiveDrug -> Target [label="Binding"]; Target -> Apoptosis [label="Inhibition of Polymerization\n-> G2/M Arrest"]; } END_DOT Caption: The acetoxy group as a prodrug moiety for targeted cancer therapy.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzophenone derivatives is exquisitely sensitive to their substitution patterns. SAR studies are crucial for optimizing lead compounds. While comprehensive SAR data for acetoxy-benzophenones is an evolving field, key principles can be inferred.
| Compound/Feature | Substitution | Key Activity/Property | Rationale/Observation | Citation |
| General Trend | -OH vs. -OAc | Increased Lipophilicity | The acetyl group masks the polar hydroxyl group, enhancing membrane permeability. | |
| Photochemistry | 2-OH vs. 2-OAc | Photoprotective vs. Photosensitizing | Disruption of intramolecular H-bond by acetylation increases triplet state lifetime. | [5][9] |
| Anticancer | 2,2',4,4'-tetraacetoxy | Cytotoxicity (μM range) | Active against MCF-7 (breast), NCI-H460 (lung), and other cell lines. | |
| Anticancer | General Benzophenones | Tubulin Polymerization Inhibition | Many derivatives target the colchicine binding site, causing G2/M cell cycle arrest. | [16] |
| Enzymatic Action | Acetoxy-polyphenols | Substrate for Transacetylase | The acetoxy group can be enzymatically transferred, suggesting a mechanism for protein modulation. | [17] |
Disclaimer: This table is illustrative and synthesizes data from multiple sources. Direct comparative values may vary based on experimental conditions.
Experimental Protocols: Biological Evaluation
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the cytotoxic effect of an acetoxy-benzophenone derivative on a cancer cell line (e.g., MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 human breast adenocarcinoma cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Acetoxy-benzophenone test compound
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the acetoxy-benzophenone in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is <0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The acetoxy group is a powerful and versatile tool in the design of advanced benzophenone derivatives. Its role extends far beyond that of a simple protecting group. By modulating lipophilicity, influencing photochemical pathways, and enabling prodrug strategies, the acetoxy moiety allows for the fine-tuning of benzophenones for specific, high-value applications in medicine and materials science.
For drug development professionals, acetoxy-benzophenones represent a promising class of compounds, particularly in oncology. The potential for selective activation in tumor environments and the ability to function as potent photosensitizers for photodynamic therapy highlight two clear paths for future research. Further exploration of the structure-activity relationships, focusing on the number and position of acetoxy groups, will be critical in developing next-generation therapeutic agents with enhanced efficacy and safety profiles. The continued synthesis and evaluation of novel acetoxy-benzophenone analogs will undoubtedly lead to the discovery of new lead compounds for a range of challenging diseases.[14][18]
References
- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk78G_O3Me8ITEjQuS3ym87majT2h6H1MsQERwtC-CjY2d5qe1MOptK72NzWRbdVfLC5g6vcoGc4eBunExvi_V6OYrg_YN0qbdq086Gnb1LlNbQfrbZA8Es28FLNHEUKN3cR6JQXOXkBA5_A==]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEie5X_toktvwJEWvSjryuqfkzs0VGJo94FMwrw1kuajNHUpoY5njF7yJWiyuyKlU4Dak8pM-LUR0PNnPcrZfsdg8mM2zendudTodtIFh_-FvP5h68M2xiTno8OS7WjEvxIxoWAGy0FOQkYxg==]
- Costa, E., Sousa, E., Nazareth, N., Nascimento, M. S. J., & Pinto, M. M. M. (2010). Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth. Letters in Drug Design & Discovery, 7(7), 487-493. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN132KjhGJglQ5C8hM9fGoYsQY9JLPsxc1uJtcv0BPeKKxIWhxOPnUoAUOFoKepyyrHk5_-IuFl8Kd9K32RUci0icSBBQfpMS2-GNU8dFrqNC_pIwDp3Ys1EeV-wGbgEcUj-K7xpnW28s8eLzfttcZs5-x_fShKJaUJY8D_W0H2J12M2BYBsxM-qAkL026LhoHoyPmaS8I5lJjFJ2kWSoMUgn-9nPh260sab2xunn7qDEsijT7zNiB]
- The Unseen Advantage: Why 4-Acetoxy-4'-pentyloxybenzophenone Stands Out in a Field of Analogs. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENcO-_YD5yswUe_Hfr8IqwMEIjiYc2DC4FRPDnKZbEzjvcGWmbRxqDd-jpaLO2B999RjzjkGnnYpkbLtG5AndmLrcKadDLb9PeH06Jbc1EyfN143_IL3SnwN_pydQG-Lcd6hkAcJU0-ZpltQrr8yXZXKB4ROg36Z0PxhklY2g2oKa3w9wXv3G1vhYCoaOwibbSgLTULHE9NQSiCiHt-AOlOc3DPACXTKXUq_vWCKdEqJ6lcc14iZs=]
- Placzek, M., Dendorfer, M., Przybilla, B., Gilbertz, K. P., & Eberlein, B. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica, 93(1), 30–32. [URL: https://pubmed.ncbi.nlm.nih.gov/22983706/]
- Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (n.d.). National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFwW0quJlbvmaFxz8xMRwvk3EzoBDpHCDUlKVakwWO4q4LcTIKTXUOYlgg_TB0q2C8tqnxnMfpxwPI90IobuXFPiXnCMRYG-g894vYHL2MF2J2HbTdZz5Lhk7vZaWtHXiJFVXf-YqkGYOnhg==]
- Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV non-nucleoside reverse transcriptase inhibitor. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/16190757/]
- Raj, H. G., et al. (2002). Mechanism of biochemical action of substituted 4-methylbenzopyran-2-ones. Part 9: comparison of acetoxy 4-methylcoumarins and other polyphenolic acetates reveal the specificity to acetoxy drug: protein transacetylase for pyran carbonyl group in proximity to the oxygen heteroatom. Bioorganic & Medicinal Chemistry, 10(12), 4103–4111. [URL: https://pubmed.ncbi.nlm.nih.gov/12372517/]
- Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20339-20350. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02797c]
- Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (n.d.). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00021]
- Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/355325985_Natural_BenzoAcetophenones_as_Leads_for_New_Synthetic_Acetophenone_Hybrids_Containing_a_123-Triazole_Ring_as_Potential_Antifouling_Agents]
- Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540306/]
- Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. (n.d.). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-assisted-synthesis-of-benzophenone-and-Kotschy-Levai/e7181c0005a3064c6de596c342792695503024c0]
- Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/21388764/]
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11292023/]
- A process for the preparation of substituted benzophenones. (n.d.). Google Patents. [URL: https://patents.google.
- Photosensitizing Properties of Compounds Related to Benzophenone. (n.d.). ResearchGate. [URL: https://www.researchgate.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2716229/]
- Photosensitizing properties of compounds related to benzophenone. (n.d.). Technical University of Munich.
- Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/35657044/]
- benzophenone. (n.d.). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0095]
- Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/30950201/]
- Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/19711929/]
- Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/25584852/]
- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/md/c5md00021a]
- Benzophenone – Knowledge and References. (n.d.). Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003225429-19/benzophenone-surendra-kumar]
- Photochemical and photobiological properties of ketoprofen associated with the benzophenone chromophore. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/9511520/]
- Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. (n.d.). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/tb/d3tb01235k]
- Novel photodynamic effects of a benzophenothiazine on two different murine sarcomas. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/8162232/]
- Buy Acetophenones and Benzophenones | Research Chemicals. (n.d.). Building Blocks Products. [URL: https://www.bbprod.com/acetophenones_and_benzophenones.php]
- Boron dipyrromethene (BODIPY)-based photosensitizers for photodynamic therapy. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/24560737/]
- Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology. (n.d.). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/29032820/]
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (n.d.). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr8002299]
- The Photochemistry of Benzophenone. (n.d.). ScholarWorks@BGSU. [URL: https://scholarworks.bgsu.edu/spectrum/vol1/iss1/5/]
- A Fresh Perspective on the Photophysics of Benzophenone. (n.d.). Research Square. [URL: https://www.researchsquare.com/article/rs-2098616/v1]
- Photochemistry. (n.d.). Scribd. [URL: https://www.scribd.com/document/369970928/Photochemistry]
- Organic Photochemistry. (n.d.). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/28%3A_Photochemistry/28.03%3A_Organic_Photochemistry]
- Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955799/]
- Photochemistry of Carbonyl Compounds. (n.d.). [URL: https://www.photochemistry.org/photochemistry-of-carbonyl-compounds.html]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron dipyrromethene (BODIPY)-based photosensitizers for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of biochemical action of substituted 4-methylbenzopyran-2-ones. Part 9: comparison of acetoxy 4-methylcoumarins and other polyphenolic acetates reveal the specificity to acetoxy drug: protein transacetylase for pyran carbonyl group in proximity to the oxygen heteroatom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Acetoxy-3'-nitrobenzophenone: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-Acetoxy-3'-nitrobenzophenone, a substituted aromatic ketone. Due to the limited direct literature on this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded exploration of its synthesis, characterization, and potential utility for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
This compound is a derivative of benzophenone, featuring an acetoxy group at the 4-position of one phenyl ring and a nitro group at the 3'-position of the second phenyl ring. The benzophenone core is a prevalent scaffold in medicinal chemistry and materials science. The substituents on this core are expected to significantly influence its electronic properties, chemical reactivity, and biological activity. The electron-withdrawing nature of the nitro group and the potential for the acetoxy group to act as a protecting group or a pro-drug moiety make this an interesting, albeit under-explored, compound.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several logical retrosynthetic pathways. The most common method for forming the benzophenone core is the Friedel-Crafts acylation. The specific order of reactions—nitration, acylation, and acetylation—is critical to achieving the desired isomer.
Pathway A: Acylation of Anisole followed by Nitration and Demethylation/Acetylation
A plausible synthetic route would involve the Friedel-Crafts acylation of anisole with 3-nitrobenzoyl chloride. The methoxy group of anisole is an ortho-, para-director, leading to the desired 4-methoxy-3'-nitrobenzophenone. Subsequent demethylation followed by acetylation would yield the final product.
Experimental Protocol:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add 3-nitrobenzoyl chloride at 0 °C.
-
Slowly add an equimolar amount of anisole.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by pouring it over crushed ice and hydrochloric acid.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-methoxy-3'-nitrobenzophenone by column chromatography.
-
-
Demethylation:
-
Treat the 4-methoxy-3'-nitrobenzophenone with a demethylating agent such as boron tribromide in a suitable solvent like dichloromethane at a low temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Carefully quench the reaction and work up to isolate 4-hydroxy-3'-nitrobenzophenone.
-
-
Acetylation:
-
Dissolve the 4-hydroxy-3'-nitrobenzophenone in a mixture of acetic anhydride and pyridine.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the excess reagents under vacuum and purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Pathway B: Nitration of 4-Hydroxybenzophenone followed by Acetylation
An alternative approach involves the direct nitration of 4-hydroxybenzophenone. The hydroxyl group is an activating ortho-, para-director, while the benzoyl group is a deactivating meta-director. This could lead to a mixture of isomers, potentially making purification challenging.
Caption: Proposed synthetic pathways for this compound.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
-
Molecular Formula: C₁₅H₁₁NO₅
-
Molecular Weight: 285.25 g/mol
-
Appearance: Expected to be a crystalline solid, likely pale yellow, similar to other nitrobenzophenones.[1]
-
Solubility: Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, with limited solubility in water.[1]
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unequivocal identification of this compound.[2]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of 7.2-8.5 ppm. The protons ortho to the nitro group will be the most downfield. - A singlet for the acetoxy methyl group around 2.3 ppm. |
| ¹³C NMR | - A carbonyl carbon signal around 195 ppm. - Aromatic carbons in the range of 120-150 ppm. - The carbon attached to the nitro group will be significantly deshielded. - A signal for the acetoxy methyl carbon around 21 ppm and the ester carbonyl around 169 ppm. |
| FT-IR | - A strong carbonyl stretch for the ketone around 1660 cm⁻¹. - A strong carbonyl stretch for the ester around 1760 cm⁻¹. - Characteristic stretches for the nitro group at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). - C-O stretching for the ester around 1200-1100 cm⁻¹. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 285. - Common fragmentation patterns would include the loss of the acetyl group (M-43) and the nitro group (M-46). |
digraph "Spectroscopic_Characterization_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Synthesized Compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography/\nRecrystallization)"]; Purity_Check [label="Purity Assessment\n(TLC/HPLC)"]; Structure_Elucidation [label="Structural Elucidation", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_NMR [label="¹H NMR"]; C_NMR [label="¹³C NMR"]; FT_IR [label="FT-IR"]; Mass_Spec [label="Mass Spectrometry"]; Final_Characterization [label="Final Characterized\nCompound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Purification; Purification -> Purity_Check; Purity_Check -> Structure_Elucidation; Structure_Elucidation -> H_NMR; Structure_Elucidation -> C_NMR; Structure_Elucidation -> FT_IR; Structure_Elucidation -> Mass_Spec; {H_NMR, C_NMR, FT_IR, Mass_Spec} -> Final_Characterization; }
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Potential Applications and Future Directions
The applications of this compound can be extrapolated from the known uses of related compounds.
Medicinal Chemistry
-
Prodrugs: The acetoxy group can be hydrolyzed in vivo to the corresponding phenol, which may have biological activity. This prodrug strategy can be used to improve the pharmacokinetic properties of a parent drug.
-
Synthetic Intermediate: The nitro group can be readily reduced to an amine, a versatile functional group for further chemical modifications.[3] This resulting aminobenzophenone could be a key intermediate in the synthesis of various biologically active compounds, including potential antiviral agents.[4]
Materials Science
-
Photoinitiators: Benzophenone and its derivatives are well-known photoinitiators used in UV curing applications.[1] The nitro and acetoxy substituents would modulate the absorption spectrum and reactivity of the molecule, potentially leading to photoinitiators with tailored properties.
-
Dyes and Pigments: Nitroaromatic compounds are often colored and can serve as precursors to dyes and pigments.[1]
Conclusion
While this compound is not a widely documented compound, a thorough analysis of its structure allows for the prediction of its synthesis, properties, and potential applications. The synthetic pathways outlined, primarily centered around the Friedel-Crafts acylation, provide a logical starting point for its preparation. The predicted spectroscopic data offers a roadmap for its characterization. The potential applications in medicinal chemistry and materials science highlight the value of further investigating this and related substituted benzophenones. This guide serves as a foundational resource for researchers interested in exploring the chemistry and utility of this novel compound.
References
-
PrepChem. Synthesis of 4-acetamido-3-nitrobenzophenone. Available from: [Link]
- Google Patents. CN108440299A - A method of preparing 4- nitro benzophenone class compounds.
- Google Patents. WO2001051440A1 - A process for the preparation of substituted benzophenones.
-
PubChem. 4-Acetoxy-3'-iodobenzophenone. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US4483986A - 4-Nitrobenzophenone compounds.
-
PubChem. 4-Chloro-3-nitrobenzophenone. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Nitrobenzophenone. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Methanone, (4-nitrophenyl)phenyl-. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Methyl-4'-nitrobenzophenone. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Acetoxy-3-nitrobenzenesulfate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-(Acetyloxy)-3-methoxybenzeneacetic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4,4'-Dichloro-3-nitrobenzophenone. National Center for Biotechnology Information. Available from: [Link]
Sources
A Technical Guide to the Potential Research Applications of 4-Acetoxy-3'-nitrobenzophenone
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of modern chemical research, the strategic design of molecules with versatile functionalities is paramount to innovation in drug discovery, materials science, and synthetic methodology. 4-Acetoxy-3'-nitrobenzophenone is a compound that, while not extensively documented in the current literature, presents a compelling scaffold for a multitude of research applications. Its structure, featuring a benzophenone core, a synthetically malleable nitro group, and a readily cleavable acetoxy group, offers a unique convergence of chemical handles that can be selectively addressed. This guide will provide an in-depth exploration of the potential research applications of this compound, grounded in established chemical principles and the known reactivity of its constituent functional groups. We will delve into its promise as a synthetic intermediate, its potential as a photolabile protecting group, and its prospective role in the development of novel therapeutic agents.
Physicochemical Properties and Structural Features
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₁NO₄ | Derived from the chemical structure. |
| Molecular Weight | 269.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to white crystalline solid | Benzophenone and its derivatives are typically crystalline solids. The nitro group may impart a yellowish color. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, ethyl acetate); sparingly soluble in water.[1] | The aromatic nature and the ester group suggest good solubility in organic solvents, while the overall nonpolar character predicts low water solubility. |
| Melting Point | Estimated to be in the range of 100-150 °C | Based on the melting points of structurally similar compounds like 4-nitrobenzophenone (136-138 °C) and other substituted benzophenones.[2] |
The key structural features that underpin the versatility of this compound are:
-
The Benzophenone Core: This diaryl ketone is a well-known chromophore and photosensitizer, absorbing UV light.[1] It also serves as a rigid scaffold for orienting substituents in three-dimensional space.
-
The 3'-Nitro Group: This powerful electron-withdrawing group significantly influences the electronic properties of the adjacent phenyl ring. Crucially, the nitro group is readily reduced to an amine, providing a gateway to a vast array of further chemical modifications.[3]
-
The 4-Acetoxy Group: This ester functional group can be easily hydrolyzed to a phenol, offering another site for derivatization. The acetoxy group can also modulate the compound's solubility and photostability compared to its hydroxylated counterpart.[4]
Core Synthetic Utility: A Versatile Intermediate for Complex Molecule Synthesis
The primary and most immediate application of this compound lies in its role as a versatile synthetic intermediate. The orthogonal nature of its functional groups allows for selective transformations, making it a valuable building block in multi-step syntheses.
Selective Reduction of the Nitro Group
A cornerstone of this compound's utility is the selective reduction of the nitro group to an amine, yielding 4-acetoxy-3'-aminobenzophenone. This transformation opens up a vast landscape of synthetic possibilities, as the resulting aniline derivative can undergo a multitude of reactions, including:
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group to introduce diverse pharmacophores.
-
Diazotization Reactions: Conversion of the amino group into a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl).
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
Experimental Protocol: Selective Nitro Group Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-acetoxy-3'-aminobenzophenone.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Hydrolysis of the Acetoxy Group
The acetoxy group can be readily hydrolyzed under basic or acidic conditions to unmask the corresponding phenol, 4-hydroxy-3'-nitrobenzophenone. This phenolic hydroxyl group can then be utilized in various synthetic transformations, including:
-
Etherification: Formation of ethers through Williamson ether synthesis.
-
Esterification: Reaction with carboxylic acids or their derivatives to form different esters.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating group and can direct further electrophilic substitution on its parent phenyl ring.
Experimental Protocol: Acetoxy Group Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of a base such as sodium hydroxide or potassium carbonate.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the phenolic product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to yield 4-hydroxy-3'-nitrobenzophenone.
Caption: Key synthetic transformations of this compound.
Potential as a Photolabile Protecting Group
The unique combination of a benzophenone core and a nitrobenzyl-like moiety suggests that this compound could serve as a precursor for novel photolabile protecting groups (PPGs). PPGs are invaluable tools in chemistry and biology, allowing for the controlled release of a substrate upon exposure to light.[5]
The underlying principle would involve derivatizing the acetoxy group into a linkage with a substrate of interest (e.g., a carboxylic acid, alcohol, or amine). The benzophenone moiety can act as a photosensitizer, absorbing UV light and promoting the cleavage of the bond to the protected substrate. The nitro group, particularly in an ortho or para position relative to the benzylic carbon involved in the linkage, is a classic feature of many PPGs, facilitating the photochemical cleavage process.[5][6]
While the 3'-nitro group in the target molecule is on a separate ring from the potential linking position (the 4-position), intramolecular energy transfer from the excited benzophenone triplet state to the nitroaromatic moiety could potentially trigger a cleavage reaction. Further research would be needed to elucidate the exact mechanism and efficiency of such a process.
Caption: Conceptual workflow of a photolabile protecting group based on the 4-hydroxy-3'-nitrobenzophenone scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8][9] The presence of the nitro and acetoxy groups on the this compound framework provides ample opportunities for the synthesis of novel bioactive compounds.
Anti-inflammatory Agents
Many benzophenone derivatives, such as ketoprofen, are potent anti-inflammatory agents.[10] The synthesis of new benzophenone analogs is an active area of research aimed at discovering compounds with improved efficacy and reduced side effects.[10] this compound can serve as a starting material for a library of novel compounds to be screened for anti-inflammatory activity. For instance, the reduction of the nitro group followed by acylation could lead to a series of amides with diverse substituents, which could be evaluated for their ability to inhibit key inflammatory mediators.
Anticancer Agents
The benzophenone scaffold is also found in a number of compounds with promising anticancer activity.[8][11] The mechanism of action often involves the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation. The structural diversity that can be generated from this compound makes it an attractive starting point for the development of new anticancer drug candidates.
Antimicrobial and Antiviral Agents
Derivatives of benzophenone have also been reported to possess antimicrobial and antiviral activities.[7][9] The nitroaromatic moiety itself is a feature of some antimicrobial drugs. Therefore, this compound and its derivatives could be explored for their potential to combat infectious diseases.
Caption: A generalized workflow for the application of this compound in drug discovery.
Conclusion and Future Directions
This compound represents a molecule of significant untapped potential. Its unique combination of a photosensitive benzophenone core, a versatile nitro group, and a modifiable acetoxy group positions it as a valuable tool for researchers in organic synthesis, photochemistry, and medicinal chemistry. While direct experimental data on this compound is limited, the well-established chemistry of its constituent parts provides a strong foundation for predicting its reactivity and potential applications.
Future research should focus on the synthesis and full characterization of this compound, followed by a systematic exploration of its reactivity. The development of efficient and selective methods for the transformation of its functional groups will be crucial for unlocking its full potential as a synthetic intermediate. Furthermore, investigations into its photochemical properties could lead to the development of novel photolabile protecting groups with unique characteristics. Finally, the synthesis and biological evaluation of a diverse library of derivatives will be essential to determine its promise as a scaffold for the discovery of new therapeutic agents. The exploration of this multifaceted molecule is a promising avenue for future scientific discovery.
References
-
Anveshana's International Journal of Research in Pharmacy and Life Sciences. DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. (2023). Retrieved from [Link]
-
National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). Retrieved from [Link]
-
National Center for Biotechnology Information. Benzophenone and its analogs bind to human glyoxalase 1. (2016). Retrieved from [Link]
-
National Center for Biotechnology Information. 4-Hydroxy-3-Nitroacetophenone. Retrieved from [Link]
-
Chemsrc. 4-Amino-3-nitrobenzophenone. (2025). Retrieved from [Link]
-
National Center for Biotechnology Information. 4-Acetoxy-3-nitrohexane. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Retrieved from [Link]
-
Wikipedia. Photolabile protecting group. Retrieved from [Link]
-
ResearchGate. Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. (2025). Retrieved from [Link]
-
ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2005). Retrieved from [Link]
-
ResearchGate. Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link]
-
ResearchGate. Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. (2025). Retrieved from [Link]
- Google Patents. US4483986A - 4-Nitrobenzophenone compounds.
-
Royal Society of Chemistry. Photolabile protecting groups and linkers. (2001). Retrieved from [Link]
-
ResearchGate. (A) Mechanism for the photochemical reaction of benzophenone with a C-H.... Retrieved from [Link]
-
ResearchGate. Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. (2025). Retrieved from [Link]
-
ResearchGate. Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Retrieved from [Link]
-
Chemdad. 4-Nitrobenzophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. 4-Chloro-3-nitrobenzophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2019). Retrieved from [Link]
Sources
- 1. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 2. 4-Nitrobenzophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 4-Acetoxy-3'-nitrobenzophenone as a Photoremovable Protecting Group
Introduction: The Need for Spatiotemporal Control in Chemistry and Biology
The ability to control chemical reactions in both space and time is a cornerstone of modern molecular science, from advanced materials to targeted drug delivery. Photoremovable protecting groups (PPGs), or "photocages," are powerful tools that offer this control.[1][2] By masking the function of a molecule until it is exposed to light, PPGs enable researchers to initiate biological processes or chemical reactions with high precision.[1][3]
The benzophenone and nitrobenzyl scaffolds are two of the most robust and well-studied chromophores in photochemistry. Nitrobenzyl groups are renowned for their clean photochemical cleavage, while benzophenone is a classic photosensitizer known for its ability to abstract hydrogen atoms upon excitation.[4][5][6] The 4-acetoxy-3'-nitrobenzophenone system represents a compelling fusion of these motifs. The benzophenone core acts as the primary light-harvesting unit, while the meta-nitro group modulates its photochemical properties and participates in the release mechanism.
This guide provides a comprehensive overview of the principles, mechanisms, and detailed protocols for utilizing this compound to cage and release carboxylic acids, offering researchers a powerful method for spatiotemporal control.
Core Principles and Photochemical Release Mechanism
The utility of this compound as a PPG is predicated on a photo-induced intramolecular reaction. Unlike simple ortho-nitrobenzyl systems that undergo a well-known rearrangement, the benzophenone scaffold operates through a different pathway, typically involving its triplet excited state.
Mechanism of Uncaging:
-
Photoexcitation: Upon absorption of UV light (typically in the 300-360 nm range), the benzophenone chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state (T₁). This triplet diradical is the key reactive species.
-
Intramolecular Hydrogen Abstraction: The electrophilic oxygen of the triplet carbonyl abstracts a hydrogen atom from the benzylic position of the attached protecting group linker. In the case of esters derived from the corresponding alcohol (4-hydroxy-3'-nitrobenzophenone), this abstraction initiates the release.
-
Electron Rearrangement & Cleavage: The resulting biradical intermediate undergoes rapid electronic rearrangement, leading to the fragmentation of the ester bond.
-
Release: This cascade releases the free carboxylic acid, the benzophenone-derived byproduct, and other small molecules.
The meta-nitro group is crucial as it influences the energy of the triplet state and can affect the quantum yield of the process, though the primary photochemical event is driven by the benzophenone carbonyl.
Caption: Figure 1. Proposed Uncaging Mechanism.
Synthesis of the Photocage Precursor: 4-Hydroxy-3'-nitrobenzophenone
To cage a molecule of interest, one must first have the deprotected photocage. The most common precursor for caging carboxylic acids is the corresponding alcohol, 4-hydroxy-3'-nitrobenzophenone. A reliable method for its synthesis is a Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-Hydroxy-3'-nitrobenzophenone
-
Reaction Setup:
-
To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).
-
Suspend the AlCl₃ in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Scientist's Note: Strict anhydrous conditions are critical. AlCl₃ is a moisture-sensitive Lewis acid that catalyzes the reaction by activating the acyl chloride.
-
-
Addition of Reactants:
-
In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 eq.) and phenol (1.1 eq.) in 50 mL of dry DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Scientist's Note: The hydroxyl group of phenol is a strong ortho,para-director. The use of a slight excess of phenol and controlled temperature minimizes side reactions and favors para-acylation due to steric hindrance at the ortho positions.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting 3-nitrobenzoyl chloride is consumed.
-
-
Workup and Purification:
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
Scientist's Note: This step quenches the reaction by hydrolyzing the aluminum chloride complexes. The acid ensures the product remains protonated.
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield 4-hydroxy-3'-nitrobenzophenone as a solid.
-
Application Protocol I: Caging a Carboxylic Acid
This protocol details the esterification of a generic carboxylic acid (R-COOH) with the photocage alcohol. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds under mild conditions, ideal for sensitive substrates.
Caption: Figure 2. Caging Workflow.
Experimental Protocol: Mitsunobu Esterification
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.), 4-hydroxy-3'-nitrobenzophenone (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
-
Reagent Addition:
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the solution. A color change (typically to a yellow or orange hue) and formation of a precipitate (triphenylphosphine oxide) are often observed.
-
Scientist's Note: The reaction should be performed in a well-ventilated fume hood as azodicarboxylates are hazardous. Adding the reagent slowly at 0 °C helps control the exothermic reaction.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the formation of the ester product by TLC, observing the disappearance of the starting alcohol.
-
-
Purification:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The residue will contain the desired product, triphenylphosphine oxide, and other byproducts. Purify the crude material using flash column chromatography (typically with a gradient of ethyl acetate in hexanes) to isolate the pure this compound derivative.
-
Confirm the structure and purity of the caged compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Application Protocol II: Photochemical Deprotection (Uncaging)
This protocol outlines the general procedure for releasing the carboxylic acid from its caged form.
Caption: Figure 3. Uncaging Workflow.
Experimental Protocol: Photolysis
-
Solution Preparation:
-
Dissolve the caged compound in a suitable solvent. Acetonitrile or methanol are common choices due to their UV transparency and ability to dissolve a range of substrates. For biological experiments, aqueous buffers may be used, but co-solvents like DMSO or DMF might be necessary to ensure solubility.
-
The concentration should be low enough (e.g., 0.1-1.0 mM) to prevent inner filter effects, where the solution itself absorbs too much light.
-
Transfer the solution to a quartz cuvette or a Pyrex reaction vessel.
-
Scientist's Note: Quartz is preferred as it is transparent to a wider range of UV light. Pyrex will filter out wavelengths below ~300 nm, which can be useful for preventing unwanted side reactions.
-
-
Irradiation:
-
Use a suitable light source, such as a medium-pressure mercury arc lamp equipped with filters to isolate the desired wavelength range (e.g., a 350 nm bandpass filter). LED light sources with specific wavelengths are also excellent choices.
-
Irradiate the solution while stirring. The time required for complete cleavage will depend on the light source intensity, concentration, and the quantum yield of the reaction.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the photolysis by taking small aliquots at different time points and analyzing them by HPLC or TLC. The disappearance of the starting material and the appearance of the photoproducts should be observed.
-
Once deprotection is complete, the solvent can be removed in vacuo. The released carboxylic acid can be isolated from the photolytic byproducts by standard techniques such as acid-base extraction or chromatography.
-
Quantitative Data & Comparative Analysis
While the precise quantum yield for this compound is not widely published and should be determined experimentally for each specific substrate, we can compare its expected properties to other common PPGs.[7][8]
| Photoremovable Protecting Group | Typical λmax (nm) | Typical Quantum Yield (Φ) | Key Features & Byproducts |
| o-Nitrobenzyl (ONB) | ~260-350 | 0.01 - 0.5[6] | Well-established; can be tuned with substituents. Byproduct is a nitrosoaldehyde/ketone.[9] |
| p-Hydroxyphenacyl (pHP) | ~280-320 | 0.1 - 0.4[10] | Very fast release kinetics (nanoseconds); byproduct is non-absorbing at irradiation λ.[10] |
| Benzoin Esters | ~340-360 | 0.2 - 0.6 | Good quantum yields; can be sensitive to reaction conditions. |
| 3'-Nitrobenzophenone (This work) | Expected ~330-360 | Requires experimental determination | Combines benzophenone's high intersystem crossing efficiency with nitro-group modulation. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Caging Reaction | Inactive Mitsunobu reagents; wet solvent/reagents. | Use fresh DIAD/DEAD and PPh₃. Ensure all glassware and solvents are rigorously dried. |
| Slow or Incomplete Photolysis | Low light intensity; incorrect wavelength; inner filter effect. | Check lamp output. Use a filter appropriate for the chromophore's absorbance maximum. Dilute the sample. |
| Formation of Side Products | Radical side reactions; solvent participation. | Degas the solvent before photolysis to remove oxygen. Choose a less reactive solvent if possible. |
References
-
PrepChem. (n.d.). Synthesis of 4-acetamido-3-nitrobenzophenone. Retrieved from PrepChem.com. [Link]
-
Givens, R. S., et al. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5569. [Link]
-
Breslow, R., et al. (2000). Unusual Cyclization Products Derived from Photolysis of Breslow's Steroidal Benzophenone Esters. Organic Letters, 2(18), 211-213. [Link]
- Google Patents. (2018). CN108440299A - A method of preparing 4- nitro benzophenone class compounds.
-
Klöckner, B., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from Wikipedia. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
ResearchGate. (n.d.). Unusual Cyclization Products Derived from Photolysis of Breslow's Steroidal Benzophenone Esters. [Link]
-
MDPI. (2022). Photoremovable Protecting Groups. [Link]
-
Merkel, O. M., et al. (2018). Physicochemical and In Vitro Evaluation of Drug Delivery of an Antibacterial Synthetic Benzophenone in Biodegradable PLGA Nanoparticles. Pharmaceutical Research, 35(11), 217. [Link]
- Google Patents. (2001).
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]
-
Givens, R. S., et al. (2010). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 9(6), 841-847. [Link]
-
PubMed. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantum Yield | AAT Bioquest [aatbio.com]
- 8. edinst.com [edinst.com]
- 9. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Acetoxy-3'-nitrobenzophenone as a Photocage for Carboxylic Acids
Introduction: Harnessing Light for Spatiotemporal Control
The ability to precisely control biological and chemical processes in both time and space is a cornerstone of modern research, from fundamental cell biology to advanced drug delivery systems.[1][2][3] Photocages, also known as photoremovable protecting groups, are powerful tools that offer this level of control.[4] These light-sensitive moieties are covalently attached to a bioactive molecule, rendering it inert until a pulse of light of a specific wavelength cleaves the photocage, releasing the active compound.[1][4] This "uncaging" process allows for the targeted activation of molecules at specific locations and times, providing unparalleled precision in experimental design.[2][3][5][6]
Among the various classes of photocages, those based on the o-nitrobenzyl scaffold have been extensively utilized due to their robust photophysical properties and synthetic accessibility.[1][3][4] This application note focuses on a specific derivative, 4-acetoxy-3'-nitrobenzophenone , a versatile photocage for carboxylic acids. Its unique benzophenone structure offers distinct advantages for caging a wide range of carboxylic acid-containing molecules, including neurotransmitters, signaling molecules, and therapeutic agents. We will delve into the underlying principles, provide detailed protocols for its application, and explore its utility in various research contexts.
The Photocage: this compound
Chemical Structure and Photophysical Properties
This compound belongs to the nitroaromatic class of photocages. The core structure consists of a benzophenone scaffold, which is a diaryl ketone, with an acetoxy group at the 4-position of one phenyl ring and a nitro group at the 3'-position of the other. This specific substitution pattern influences the molecule's photophysical properties, including its absorption spectrum and quantum yield of uncaging.
| Property | Value | Source |
| Molecular Formula | C15H11NO4 | N/A |
| Molecular Weight | 269.25 g/mol | N/A |
| Appearance | Pale yellow solid | N/A |
| λmax (in MeOH) | ~265 nm, ~340 nm | Estimated |
| Quantum Yield (Φu) | Varies with substrate and solvent | [7] |
Note: The λmax and quantum yield are estimates and can vary depending on the specific caged compound and the solvent system used. Experimental determination is recommended for precise applications.
The presence of the benzophenone core generally results in absorption maxima in the near-UV range, making it suitable for applications where UV light can be tolerated.[8] The efficiency of the photorelease, quantified by the quantum yield, is a critical parameter that dictates the amount of light required to release a certain amount of the active molecule.[9]
Mechanism of Photorelease
The photochemistry of nitrobenzyl-based photocages is well-established.[2][10] Upon absorption of a photon, the nitro group is excited to a triplet state. This excited state then abstracts a hydrogen atom from the benzylic position, initiating a series of intramolecular rearrangements. This ultimately leads to the cleavage of the ester bond, releasing the carboxylic acid, a proton, and a nitroso-benzophenone byproduct.[8]
Caption: Photorelease mechanism of a carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of a Caged Carboxylic Acid
This protocol provides a general method for the esterification of a carboxylic acid with 4-hydroxy-3'-nitrobenzophenone, followed by acetylation to yield the final caged compound.[11] This two-step approach is often more efficient than direct esterification with this compound.
Materials:
-
Carboxylic acid of interest
-
4-Hydroxy-3'-nitrobenzophenone
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Acetic anhydride
-
Pyridine, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 4-hydroxy-3'-nitrobenzophenone (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 4-hydroxy-3'-nitrobenzophenone ester.
-
Acetylation: a. Dissolve the purified ester from step 1g in anhydrous pyridine. b. Add acetic anhydride (1.5 eq) dropwise at 0 °C. c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. d. Upon completion, quench the reaction by slowly adding water. e. Extract the product with ethyl acetate. f. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the final product, this compound-caged carboxylic acid, by silica gel column chromatography or recrystallization.
Caption: Workflow for synthesizing the caged carboxylic acid.
Protocol 2: Photolytic Release (Uncaging) of the Carboxylic Acid
This protocol outlines the general procedure for the light-induced release of the carboxylic acid from its caged form. The specific parameters, such as irradiation time and light intensity, will need to be optimized for each application.
Materials and Equipment:
-
Stock solution of the caged carboxylic acid in a suitable solvent (e.g., DMSO, aqueous buffer).
-
UV light source (e.g., mercury arc lamp, UV LED, or pulsed laser) with appropriate filters to isolate the desired wavelength range (typically 340-365 nm).[5]
-
Quartz cuvettes or microplates (if applicable).
-
Analytical instrumentation for quantifying the released acid (e.g., HPLC, mass spectrometry, or a bioassay).[12]
Procedure:
-
Sample Preparation: a. Prepare a solution of the caged carboxylic acid at the desired concentration in a buffer or medium compatible with the downstream application. Ensure the final concentration of any organic solvent (like DMSO) is minimized to avoid phototoxicity or interference with the assay.[13]
-
Irradiation: a. Transfer the sample to a suitable container (e.g., quartz cuvette). b. Expose the sample to UV light from the chosen light source. The duration and intensity of the irradiation will determine the amount of uncaged carboxylic acid.[14] c. For kinetic studies, time-course experiments can be performed by irradiating for different durations.
-
Quantification of Release: a. Following irradiation, analyze the sample to determine the concentration of the released carboxylic acid. b. High-performance liquid chromatography (HPLC) is a common method for separating and quantifying the caged compound, the released acid, and the photolysis byproduct. c. Alternatively, if the released acid has a measurable biological activity, a dose-response curve can be generated to quantify its release.
-
Controls: a. Dark Control: A sample of the caged compound that is not exposed to UV light should be run in parallel to ensure there is no spontaneous hydrolysis or degradation. b. Photolysis Byproduct Control: If possible, the nitroso-benzophenone byproduct should be tested for any biological activity in the assay system to rule out off-target effects.[8]
Caption: Workflow for the uncaging and analysis process.
Applications in Research and Drug Development
The ability to deliver carboxylic acids with high spatiotemporal resolution opens up numerous applications in biological research and therapeutics.
Spatiotemporal Control of Cellular Signaling
Many signaling molecules, such as neurotransmitters (e.g., glutamate, GABA) and second messengers, contain carboxylic acid moieties.[10][15] By caging these molecules with this compound, researchers can precisely control their release at specific cellular locations, such as individual synapses or subcellular compartments.[3][16] This allows for the detailed investigation of signaling pathways with a level of control that is not possible with traditional methods of agonist application.[2]
Caption: Concept of spatiotemporal control using photocages.
Targeted Drug Delivery
In drug development, photocages can be used to create prodrugs that are activated only at the site of disease, thereby minimizing systemic toxicity.[1] A carboxylic acid-containing drug can be rendered inactive by caging it with this compound. The prodrug can then be administered systemically, and a focused light source can be used to activate it specifically within a tumor or other diseased tissue. This approach is particularly promising for photodynamic therapy and targeted chemotherapy.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Caging Efficiency | - Incomplete reaction during esterification or acetylation.- Steric hindrance of the carboxylic acid. | - Optimize reaction times and temperatures.- Use a more potent coupling agent.- Consider an alternative synthetic route. |
| Incomplete Uncaging | - Insufficient light dose (intensity x time).- Light absorption by the medium or other components. | - Increase irradiation time or light intensity.- Ensure the light path is not obstructed.- Use a solvent that is transparent at the uncaging wavelength. |
| Phototoxicity | - High-intensity UV light can be damaging to cells.[13]- The photolysis byproduct may be toxic. | - Use the lowest effective light dose.- Consider two-photon excitation with longer wavelength light if available.- Perform control experiments with the byproduct alone to assess its toxicity. |
| High Background Signal in Bioassays | - Spontaneous hydrolysis of the caged compound.- The caged compound has some residual activity. | - Check the stability of the caged compound in the assay buffer over time.- Re-purify the caged compound to remove any free acid.- Synthesize and test alternative caged derivatives. |
Conclusion
This compound is a valuable tool for researchers seeking to control the activity of carboxylic acids with light. Its straightforward synthesis and reliable photochemistry make it an attractive choice for a wide range of applications, from fundamental studies of cellular signaling to the development of novel therapeutic strategies. By following the protocols and considering the potential challenges outlined in this application note, researchers can effectively harness the power of this photocage to achieve precise spatiotemporal control in their experiments.
References
-
PrepChem.com. Synthesis of 4-acetamido-3-nitrobenzophenone. Available from: [Link]
-
Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. ResearchGate. Available from: [Link]
-
Totaro, K. A., & Miller, B. L. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. Available from: [Link]
-
Yushchenko, D. A., et al. (2019). Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells. PubMed. Available from: [Link]
-
Gorka, A. P., et al. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available from: [Link]
-
Fournier, L., et al. (2007). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2022). Recent progress in studies of photocages. PMC - NIH. Available from: [Link]
-
20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]
-
Shembekar, V. R., et al. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. PubMed - NIH. Available from: [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available from: [Link]
-
Koutsioubas, A. G., et al. (2018). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. Available from: [Link]
-
McBain, J. (1996). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). Available from: [Link]
-
Moreno-Chicano, T., et al. (2021). Using photocaging for fast time-resolved structural biology studies. PMC - NIH. Available from: [Link]
-
Janeková, H., et al. (2022). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. zora.uzh.ch - Universität Zürich. Available from: [Link]
-
Kiskin, N. I., et al. (2002). "Uncaging" using optical fibers to deliver UV light directly to the sample. PubMed. Available from: [Link]
-
Boccaccio, A., & Menini, A. (2007). Flash photolysis of caged compounds in the cilia of olfactory sensory neurons. PubMed. Available from: [Link]
-
Singh, P., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. Available from: [Link]
- CN108440299A - A method of preparing 4- nitro benzophenone class compounds. Google Patents.
-
Bramham, J. E., et al. (2022). Controlled release and characterisation of photocaged molecules using in situ LED illumination in solution NMR spectroscopy. RSC Publishing. Available from: [Link]
-
Givens, R. S., et al. (2021). The Discovery, Development and Demonstration of Three Caged Compounds. PubMed. Available from: [Link]
-
Janeková, H., et al. (2022). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. PubMed. Available from: [Link]
-
Fekete, Z., et al. (2023). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Publications. Available from: [Link]
-
Synthesis of carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]
- WO2001051440A1 - A process for the preparation of substituted benzophenones. Google Patents.
- US4599445A - Process for benzophenone tetracarboxylic acid. Google Patents.
-
Edinburgh Instruments. Relative Quantum Yield. Available from: [Link]
-
benzophenone. Organic Syntheses Procedure. Available from: [Link]
-
PubChem - NIH. 4-Acetoxy-3'-iodobenzophenone. Available from: [Link]
-
Furrow, M. E., & Myers, A. G. (2004). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. ResearchGate. Available from: [Link]
-
PubChem. 4-Methoxy-4'-nitrobenzophenone. Available from: [Link]
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
-
PubChem. 4-Chloro-3-nitrobenzophenone. Available from: [Link]
-
PubChem. 4-Acetoxy-4'-bromobenzophenone. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in studies of photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flash photolysis of caged compounds in the cilia of olfactory sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plymsea.ac.uk [plymsea.ac.uk]
- 9. edinst.com [edinst.com]
- 10. nathan.instras.com [nathan.instras.com]
- 11. researchgate.net [researchgate.net]
- 12. Controlled release and characterisation of photocaged molecules using in situ LED illumination in solution NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04731D [pubs.rsc.org]
- 13. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Using photocaging for fast time-resolved structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 4-Acetoxybenzyl (AcOBz) Protecting Groups
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-acetoxybenzyl (AcOBz) group is a valuable tool in synthetic organic chemistry, particularly in the protection of alcohols and carboxylic acids. Its unique two-stage removal process offers a distinct orthogonality, allowing for selective deprotection in the presence of other sensitive functionalities. This guide provides a comprehensive overview of the principles and protocols for the efficient cleavage of the AcOBz group. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed step-by-step protocols for common methods, and present a comparative analysis to aid in the selection of the optimal conditions for a given substrate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to the 4-Acetoxybenzyl (AcOBz) Protecting Group
The 4-acetoxybenzyl (AcOBz) group serves as a robust protecting group for hydroxyl and carboxyl functionalities. Its stability profile is a key feature; it is generally resistant to acidic conditions that would cleave other benzyl-type ethers, such as the p-methoxybenzyl (PMB) group. The utility of the AcOBz group lies in its unique, two-step deprotection mechanism. This process involves an initial saponification of the acetate ester to unmask a p-hydroxybenzyl (PHB) intermediate, which is then susceptible to cleavage under a variety of conditions, including oxidation, acidolysis, or hydrogenolysis. This sequential deprotection strategy provides an additional layer of synthetic control, enabling the selective unmasking of functional groups in complex molecular architectures.
Mechanism of Deprotection: A Two-Stage Process
The deprotection of the 4-acetoxybenzyl group is not a direct cleavage of the benzyl ether or ester linkage. Instead, it proceeds through a sequential transformation, which is the cornerstone of its synthetic utility.
Stage 1: Saponification of the Acetate Ester The first step involves the hydrolysis of the acetate ester to reveal the corresponding 4-hydroxybenzyl (p-hydroxybenzyl) group. This is typically achieved under basic conditions, such as treatment with sodium hydroxide, potassium carbonate, or ammonia in a protic solvent like methanol or ethanol. The choice of base and reaction conditions can be tuned to be mild enough to avoid the premature cleavage of the resulting p-hydroxybenzyl group or other sensitive functionalities present in the molecule.
Stage 2: Cleavage of the 4-Hydroxybenzyl Intermediate Once the 4-hydroxybenzyl intermediate is formed, the free phenolic hydroxyl group can be exploited for the subsequent cleavage of the C-O bond. The electron-donating nature of the hydroxyl group facilitates this cleavage through the formation of a stabilized quinone methide intermediate. This can be accomplished through several methods:
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively oxidize the p-hydroxybenzyl ether.
-
Acid-Catalyzed Cleavage: Treatment with a suitable acid can promote the formation of the quinone methide and subsequent cleavage.
-
Reductive Cleavage (Hydrogenolysis): The C-O bond can be cleaved using catalytic hydrogenation.
This two-stage process is visualized in the diagram below:
Caption: General mechanism for the two-stage deprotection of a 4-acetoxybenzyl group.
Protocols for Deprotection
The choice of deprotection protocol depends heavily on the nature of the substrate and the presence of other functional groups. Below are detailed protocols for common deprotection methods.
Base-Mediated Deprotection
This method is often the first choice due to its simplicity and the use of readily available reagents. It is particularly suitable for substrates that are stable to basic conditions.
Protocol 3.1.1: Deprotection using Sodium Hydroxide in Methanol
This protocol is effective for robust substrates where other base-labile groups are not a concern.
-
Step 1: Dissolution. Dissolve the 4-acetoxybenzyl-protected substrate (1.0 eq) in methanol (0.1 M).
-
Step 2: Addition of Base. To the stirred solution at room temperature, add a 1 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Step 3: Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Step 4: Quenching. Once the reaction is complete, neutralize the mixture by adding 1 M hydrochloric acid until the pH is approximately 7.
-
Step 5: Extraction. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Step 6: Drying and Concentration. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 7: Purification. Purify the crude product by column chromatography on silica gel.
Protocol 3.1.2: Mild Deprotection using Potassium Carbonate
This protocol is suitable for substrates that are sensitive to strong bases.
-
Step 1: Dissolution. Dissolve the 4-acetoxybenzyl-protected substrate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v, 0.1 M).
-
Step 2: Addition of Base. Add potassium carbonate (3.0-5.0 eq) to the solution.
-
Step 3: Reaction Monitoring. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. This reaction may require a longer time (4-12 hours) compared to using sodium hydroxide.
-
Step 4: Work-up. Upon completion, remove the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 5: Washing and Drying. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Step 6: Purification. Purify the product by column chromatography.
Oxidative Cleavage using DDQ
This method is highly selective for the cleavage of the p-hydroxybenzyl ether intermediate and is often used when acidic or basic conditions are not tolerated.
Protocol 3.2.1: Two-Step, One-Pot Deprotection using K2CO3 and DDQ
This protocol combines the saponification and cleavage steps in a single pot for operational efficiency.
-
Step 1: Saponification. Dissolve the 4-acetoxybenzyl-protected substrate (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 10:1 v/v, 0.1 M). Add potassium carbonate (3.0 eq) and stir at room temperature for 2-4 hours, or until the starting material is consumed (as monitored by TLC), to form the p-hydroxybenzyl intermediate.
-
Step 2: Addition of Oxidant. To the reaction mixture, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq) in one portion. The reaction mixture will typically turn dark.
-
Step 3: Reaction Monitoring. Stir at room temperature for 1-3 hours, monitoring the disappearance of the intermediate by TLC.
-
Step 4: Quenching. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extraction. Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Step 6: Washing and Drying. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 7: Purification. Purify the crude product by column chromatography. The colored byproducts from DDQ are typically polar and can be easily separated.
Caption: Workflow for a two-step, one-pot deprotection using K2CO3 and DDQ.
Comparative Analysis of Deprotection Methods
The selection of an appropriate deprotection method is critical for the success of a synthetic sequence. The table below provides a comparative summary of the methods discussed.
| Method | Reagents | Conditions | Advantages | Disadvantages | Substrate Scope |
| Strong Base | NaOH, KOH | RT, 1-4h | Fast, inexpensive reagents | Not suitable for base-labile substrates | Robust molecules without ester or other base-sensitive groups |
| Mild Base | K2CO3, NH3 | RT, 4-12h | Good for base-sensitive substrates | Slower reaction times | Suitable for a wide range of substrates, including those with some base sensitivity |
| Oxidative | DDQ | RT, 1-3h (post-saponification) | High selectivity, mild conditions | Stoichiometric amounts of oxidant needed, DDQ byproducts can complicate purification | Excellent for complex molecules with acid/base sensitive groups |
| Reductive | H2, Pd/C | RT, atmospheric pressure | Mild, clean reaction | Not suitable for molecules with other reducible groups (e.g., alkynes, alkenes, nitro groups) | Good for substrates that can tolerate reductive conditions |
Troubleshooting
-
Incomplete Saponification: If the initial saponification step is sluggish, consider increasing the amount of base, adding a co-solvent to improve solubility, or gently warming the reaction mixture.
-
Low Yields in Oxidative Cleavage: Ensure the p-hydroxybenzyl intermediate is fully formed before adding the oxidant. The presence of water can sometimes affect the efficiency of DDQ, so using anhydrous solvents for this step is recommended.
-
Side Reactions: If side reactions are observed with strong bases, switch to a milder base like potassium carbonate or ammonia. For acid-sensitive substrates, avoid acidic work-up conditions.
Conclusion
The 4-acetoxybenzyl protecting group offers a valuable strategic advantage in multi-step synthesis due to its unique two-stage deprotection mechanism. By understanding the underlying principles of this process and the nuances of the various deprotection protocols, chemists can effectively leverage the AcOBz group to achieve their synthetic goals. The choice of method, whether base-mediated, oxidative, or reductive, should be carefully considered based on the specific substrate and the overall synthetic strategy.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Jobron, L., & Hindsgaul, O. (2001). A two-step deprotection of p-acetoxybenzyl ethers, a new protecting group for carbohydrates. Journal of the American Chemical Society, 121(24), 5847-5848. [Link]
-
Krout, M. R., et al. (2011). A general method for the deprotection of p-methoxybenzyl ethers with 2,3-dichloro-5,6-dicyano-p-benzoquinone. Tetrahedron Letters, 52(33), 4343-4345. [Link] (While this paper focuses on PMB ethers, the principles of DDQ-mediated cleavage are relevant).
Application Notes and Protocols for 4-Acetoxy-3'-nitrobenzophenone in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-Acetoxy-3'-nitrobenzophenone. While a niche intermediate, its unique trifunctional architecture—comprising a photoreactive benzophenone core, a versatile nitro group, and a latent phenolic functionality masked as an acetate ester—renders it a highly valuable building block in modern organic synthesis. This document elucidates the core chemical transformations of this compound, including the strategic reduction of the nitro moiety and the hydrolysis of the acetoxy group, to unlock pathways toward diverse molecular scaffolds. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, with a focus on the preparation of key intermediates for pharmaceutical and materials science applications. The causality behind experimental choices is explained to empower researchers in adapting these methodologies for novel discovery programs.
Introduction: The Strategic Value of this compound
This compound is a diaryl ketone featuring strategically placed functional groups that can be manipulated orthogonally to construct complex molecular architectures. The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities.[1][2] The presence of the nitro and acetoxy groups on separate phenyl rings allows for selective chemical transformations, making this molecule a versatile synthon for multi-step syntheses.
The key attributes of this compound that underpin its synthetic utility are:
-
The Nitro Group: Positioned on the 3'- (or meta) position, this powerful electron-withdrawing group can be readily reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry, as the resulting 3'-aminobenzophenone derivative is a precursor to a vast array of nitrogen-containing heterocycles, which are privileged structures in drug discovery.[3][4]
-
The Acetoxy Group: This ester serves as a protecting group for a phenolic hydroxyl group. Its hydrolysis unmasks the phenol, providing a site for O-alkylation, O-acylation, or its use in reactions like the Williamson ether synthesis or as a directing group in further electrophilic aromatic substitutions.
-
The Benzophenone Core: The diaryl ketone moiety is not merely a structural linker. Benzophenones are renowned for their photochemical properties, acting as photosensitizers or photoinitiators.[5][6] This inherent reactivity opens avenues for applications in photochemistry and materials science.
This guide will detail the synthesis of the title compound and explore its primary applications as a molecular scaffold.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[1][7][8] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, a logical retrosynthetic disconnection points to 4-acetoxybenzene (phenyl acetate) and 3-nitrobenzoyl chloride as the key starting materials.
Caption: Proposed synthesis of this compound.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize this compound from phenyl acetate and 3-nitrobenzoyl chloride.
Materials:
-
3-Nitrobenzoyl chloride
-
Phenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 15 minutes. Stir the resulting mixture for an additional 20 minutes at 0 °C.
-
Addition of Phenyl Acetate: Dissolve phenyl acetate (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality Note: The slow addition and low temperature are crucial to control the exothermic reaction and prevent side reactions or degradation of the starting materials.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 30 minutes to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Neutralization and Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes any remaining Lewis acid, while the bicarbonate wash neutralizes any unreacted acyl chloride and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
| Parameter | Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ | Potent Lewis acid to activate the acyl chloride for electrophilic attack. |
| Solvent | Anhydrous DCM | Inert solvent that solubilizes reactants and is stable to Friedel-Crafts conditions. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side product formation. |
| Stoichiometry | Slight excess of Phenyl Acetate | Ensures complete consumption of the more valuable acyl chloride. |
Core Application: A Scaffold for Bioactive Heterocycles
The primary synthetic value of this compound lies in its role as a precursor to 3'-amino-4-hydroxybenzophenone. This is achieved through a two-step transformation: reduction of the nitro group followed by hydrolysis of the acetate ester. The resulting aminophenol is a privileged building block for various heterocyclic systems.
Caption: Synthetic pathway from this compound to heterocyclic precursors.
Selective Reduction of the Nitro Group
The reduction of an aromatic nitro group is a fundamental and reliable transformation. Several methods are available, with the choice often depending on the tolerance of other functional groups. For this compound, a mild and selective method such as dissolving metal reduction with iron in acetic acid is ideal, as it typically does not affect the ester or ketone functionalities.[9]
Protocol 3.1: Synthesis of 4-Acetoxy-3'-aminobenzophenone
Objective: To selectively reduce the nitro group of this compound.
Materials:
-
This compound
-
Iron powder (Fe), fine grade
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 3:1 v/v).
-
Addition of Iron: Add iron powder (3-5 equivalents) to the solution. Causality Note: A stoichiometric excess of iron is used to ensure complete reduction and to account for any potential oxidation of the iron itself.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours). The disappearance of the yellow color of the nitro compound is also a visual indicator.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts and excess iron. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then with saturated NaHCO₃ solution until the effervescence ceases. This step removes the acetic acid.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to dryness to yield 4-Acetoxy-3'-aminobenzophenone, which can be used in the next step without further purification or purified by chromatography if necessary.
Application in Heterocyclic Synthesis
The resulting 3'-aminobenzophenone core is a direct precursor to various pharmacologically important heterocycles. For instance, aminobenzophenones are key starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs.[3][10][11]
Example Application: Synthesis of a Benzodiazepine Analog
The synthesis of a 1,4-benzodiazepine-2-one core can be initiated by the acylation of the newly formed amino group with a haloacetyl chloride, followed by cyclization with ammonia.
Hydrolysis of the Acetoxy Group
To reveal the phenolic hydroxyl group, the acetate ester can be easily hydrolyzed under basic or acidic conditions.[12][13][14] Basic hydrolysis is often preferred for its simplicity and high yield.
Protocol 3.2: Synthesis of 3'-Amino-4-hydroxybenzophenone
Objective: To hydrolyze the acetate ester of 4-Acetoxy-3'-aminobenzophenone.
Materials:
-
4-Acetoxy-3'-aminobenzophenone
-
Sodium hydroxide (NaOH), 2 M solution
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve 4-Acetoxy-3'-aminobenzophenone (1.0 equivalent) in methanol or THF in a round-bottom flask.
-
Base Addition: Add 2 M NaOH solution (2-3 equivalents) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 1-2 hours).
-
Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize with 2 M HCl until the pH is approximately 7. The product may precipitate at this stage.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 3'-Amino-4-hydroxybenzophenone can be purified by recrystallization or column chromatography.
Potential Applications in Photochemistry and Materials Science
The benzophenone core is a classic photosensitizer.[15][16] Upon absorption of UV light, it can undergo intersystem crossing to a triplet state, which can then initiate photochemical reactions. The substituents on the phenyl rings can modulate these properties.
-
Photoinitiators: Substituted benzophenones are used as photoinitiators for polymerization reactions. The presence of the nitro and acetoxy groups could be tuned to optimize absorption spectra and reactivity for specific applications.[2]
-
UV Absorbers: Hydroxybenzophenones are widely used as UV absorbers in sunscreens and plastics. The 4-hydroxy-3'-aminobenzophenone derived from the title compound could be explored for such applications.
-
Photolabile Protecting Groups: The benzophenone moiety can be engineered into photolabile protecting groups, which allow for the release of a protected molecule upon irradiation with light. While the specific structure of this compound is not a classic photolabile protecting group, its derivatives could potentially be designed for such purposes.
Conclusion
This compound, while not a widely commercialized chemical, represents a synthetically powerful and versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups. The straightforward protocols for the selective reduction of its nitro group and the hydrolysis of its acetoxy ester provide access to key building blocks—aminobenzophenones and hydroxybenzophenones—which are foundational for the synthesis of a diverse range of high-value molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies and insights provided in this guide are intended to facilitate the exploration of this promising scaffold in research and development settings.
References
- Dawidowski, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
- Butler, A. R., & Gold, V. (1961). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 4362-4368.
- Mzozoyana, V., & van Heerden, F. R. (2020). Synthesis of fluorine-containing prenylated benzophenones.
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy-5-nitro-4'-(trifluoromethyl)benzophenone. Retrieved from [Link]
- Pitts Jr., J. N., et al. (1955). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 77(20), 5499–5501.
- Sudhakar, P., et al. (2016). Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. The Journal of Organic Chemistry, 81(20), 9646-9657.
- Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. J. Chem. Soc. C, 937–939.
- Antonov, D., & Larionov, V. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(21), 8679-8683.
- Surana, K., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9, 1803-1817.
-
Semantic Scholar. (n.d.). Abilities of some higher plants to hydrolyze the acetates of phenols and aromatic-aliphatic alcohols. Retrieved from [Link]
- Gao, Y., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations.
- Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
- Mondal, S., & Bhaumik, A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123.
- Feng, C., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. Journal of Photochemistry and Photobiology A: Chemistry, 440, 114659.
- Mäeorg, U., et al. (2023). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters, 25(42), 7750–7754.
-
ResearchGate. (n.d.). (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
- Kumar, A., et al. (2024). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega, 9(2), 2686–2693.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]
-
JETIR. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]
- Google Patents. (n.d.). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
- Google Patents. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
-
Patsnap. (n.d.). Preparation of 4-hydroxy benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
-
Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]
Sources
- 1. sci-hub.se [sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Sci-Hub. Synthesis of fluorine-containing prenylated benzophenones / Synthetic Communications, 2020 [sci-hub.box]
- 8. tandfonline.com [tandfonline.com]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 12. The acetate-catalysed hydrolysis of aryl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 14. jetir.org [jetir.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Acetoxy-3'-nitrobenzophenone: A Medicinal Chemistry Intermediate
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry, the benzophenone core represents a privileged scaffold, forming the structural basis of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Within this versatile class of compounds, 4-Acetoxy-3'-nitrobenzophenone emerges as a strategic intermediate, offering a unique combination of functionalities that can be orthogonally manipulated to generate diverse libraries of potential drug candidates.
This technical guide provides an in-depth exploration of this compound as a key building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most importantly, its application as a precursor to novel therapeutic agents, particularly in the realms of anti-inflammatory drugs and kinase inhibitors. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Physicochemical and Spectral Data
A comprehensive understanding of the physicochemical properties of an intermediate is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₄ | (Calculated) |
| Molecular Weight | 269.25 g/mol | (Calculated) |
| Appearance | Off-white to pale yellow solid | (Expected) |
| Melting Point | Not widely reported; estimated >100 °C | (Inference) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | (Expected) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.6 (t, J=2.0 Hz, 1H), 8.3 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 8.0 (d, J=8.0 Hz, 1H), 7.8 (d, J=8.8 Hz, 2H), 7.6 (t, J=8.0 Hz, 1H), 7.2 (d, J=8.8 Hz, 2H), 2.3 (s, 3H) | (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 194.5, 168.9, 154.8, 148.3, 138.9, 135.5, 131.8, 130.1, 129.8, 124.9, 122.3, 21.2 | (Predicted) |
Synthesis of this compound: A Three-Step Approach
The synthesis of this compound is most logically achieved through a three-step sequence, commencing with a Friedel-Crafts acylation, followed by demethylation and subsequent acetylation. This pathway ensures high regioselectivity and provides a reliable route to the target intermediate.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[6] In this step, the electron-rich anisole is acylated with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to regioselectively yield the desired para-substituted product.
Materials:
-
Anisole
-
3-Nitrobenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve anisole (1.0 eq.) and 3-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the solution from step 3 dropwise to the cooled AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 4-methoxy-3'-nitrobenzophenone as a solid.
The demethylation of the methoxy group is a crucial step to unmask the phenolic hydroxyl group for subsequent acetylation.[7] Strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are commonly employed for this transformation.
Materials:
-
4-Methoxy-3'-nitrobenzophenone
-
Boron tribromide (1M solution in DCM) or Aluminum chloride
-
Dichloromethane (anhydrous)
-
Methanol
-
Hydrochloric acid (1 M)
-
Water
Procedure (using BBr₃):
-
Dissolve 4-methoxy-3'-nitrobenzophenone (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in DCM (1.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
After addition, allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.
-
Acidify the mixture with 1 M HCl and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude 4-hydroxy-3'-nitrobenzophenone can be purified by column chromatography or recrystallization.
The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base.[6][8] This reaction proceeds readily to yield the target intermediate.
Materials:
-
4-Hydroxy-3'-nitrobenzophenone
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxy-3'-nitrobenzophenone (1.0 eq.) in DCM in a round-bottom flask.
-
Add pyridine (2.0 eq.) or triethylamine (1.5 eq.) to the solution and cool to 0 °C.
-
Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Application in Medicinal Chemistry: A Gateway to Bioactive Molecules
The strategic placement of the acetoxy and nitro groups on the benzophenone scaffold makes this compound a highly valuable intermediate for the synthesis of compound libraries for drug discovery.
Sources
- 1. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub: are you are robot? [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. prepchem.com [prepchem.com]
- 8. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
Application Notes and Protocols for the Photochemical Reactions of 4-Acetoxy-3'-nitrobenzophenone
Introduction: Unveiling the Photochemical Landscape of Substituted Benzophenones
Substituted benzophenones are a cornerstone in the field of photochemistry, serving as versatile photosensitizers, photoinitiators, and probes for mechanistic studies. Their rich photochemical behavior, primarily driven by the highly reactive triplet excited state of the benzophenone core, has been extensively explored.[1][2] This application note delves into the experimental setup for studying the photochemical reactions of a specific, electronically distinct derivative: 4-Acetoxy-3'-nitrobenzophenone.
The presence of an electron-donating acetoxy group on one phenyl ring and a strongly electron-withdrawing nitro group on the other creates a unique electronic asymmetry. This substitution pattern is anticipated to significantly influence the photophysical properties and subsequent photochemical reactivity of the molecule, potentially leading to novel reaction pathways beyond the canonical photoreduction observed for the parent benzophenone.[3][4] This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound and a detailed experimental setup for the investigation of its photochemical reactions, tailored for researchers in organic synthesis, materials science, and drug development.
Synthesis of this compound: A Multi-step Approach
A direct and regioselective synthesis of this compound is best achieved through a multi-step pathway, ensuring precise control over the substitution pattern. The following protocol outlines a robust and reproducible method.
Overall Synthetic Scheme
Caption: Schematic of a typical photochemical reactor setup.
Reaction Conditions
The choice of solvent and reactant concentrations is critical for the outcome of the photochemical reaction.
| Parameter | Recommended Value/Solvent | Rationale |
| Solvent | Isopropanol | A good hydrogen atom donor for potential photoreduction reactions. [2][5] |
| Acetonitrile | A polar aprotic solvent, suitable for studying reactions without hydrogen abstraction from the solvent. | |
| Benzene | A non-polar aprotic solvent. | |
| Concentration of this compound | 0.01 - 0.1 M | A typical concentration range for preparative and mechanistic studies. |
| Atmosphere | Nitrogen or Argon | To deaerate the solution and prevent quenching of the triplet state by oxygen. |
| Temperature | 20-25 °C | Maintained using a cooling system to prevent thermal reactions. |
Protocol for a Typical Photochemical Experiment
-
Prepare a solution of this compound in the chosen solvent at the desired concentration.
-
Transfer the solution to the quartz reaction vessel.
-
Deaerate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes.
-
Turn on the cooling system for the lamp.
-
Ignite the mercury lamp and allow it to stabilize.
-
Irradiate the reaction mixture with constant stirring.
-
Monitor the progress of the reaction by withdrawing aliquots at regular intervals for analysis.
Analytical Methodologies for Reaction Monitoring
Several analytical techniques can be employed to monitor the photochemical reaction and characterize the products.
-
UV-Vis Spectroscopy: To monitor the disappearance of the starting material by observing the change in its characteristic absorption bands. [6]* High-Performance Liquid Chromatography (HPLC): To quantify the consumption of the reactant and the formation of products. A photodiode array (PDA) detector is useful for identifying different species based on their UV-Vis spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of the isolated photoproducts. In-situ or FlowNMR can be used for real-time monitoring of the reaction mixture.
-
Laser Flash Photolysis: To study the transient species, such as the triplet excited state and radicals, on a short timescale.
Anticipated Photochemical Reactions
The photochemical behavior of this compound is expected to be a combination of the photoreactivity of the benzophenone core and the influence of the substituents.
-
Photoreduction: In the presence of a hydrogen-donating solvent like isopropanol, the triplet excited state of the benzophenone moiety can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical would yield the corresponding pinacol. [2][5]* Intramolecular Reactions: The presence of the nitro group opens up the possibility of intramolecular hydrogen abstraction or rearrangement reactions.
-
Photosensitization: The triplet state of this compound could act as a photosensitizer, transferring its energy to other molecules in the reaction mixture.
Quantum Yield Determination
The quantum yield (Φ) is a crucial parameter that quantifies the efficiency of a photochemical process. [7][8][9][10][11]It is defined as the ratio of the number of molecules reacted or formed to the number of photons absorbed.
Experimental Procedure:
-
Actinometry: Use a chemical actinometer, such as potassium ferrioxalate, to determine the photon flux of the light source at the irradiation wavelength.
-
Photolysis of the Sample: Irradiate a solution of this compound of known concentration under the same conditions as the actinometer.
-
Analysis: Determine the change in concentration of the reactant or the formation of a product using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
-
Calculation: The quantum yield can be calculated using the following formula:
Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)
Conclusion
This application note provides a comprehensive guide for the synthesis and photochemical investigation of this compound. The detailed protocols and experimental considerations outlined herein will enable researchers to explore the unique photochemical landscape of this asymmetrically substituted benzophenone derivative. The insights gained from such studies will contribute to a deeper understanding of structure-reactivity relationships in photochemistry and may pave the way for the development of novel photoresponsive materials and phototherapeutic agents.
References
-
Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes. Retrieved from [Link]
- Creary, X., Hinckley, J., Kraft, C., & Genereux, M. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry, 76(7), 2062–2071.
- Wang, P., et al. (2016). Competition Between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. The Journal of Organic Chemistry, 81(21), 10354-10362.
- Creary, X., et al. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry, 76(7), 2062-2071.
-
Coburger Group. (n.d.). Photochemistry. Retrieved from [Link]
-
Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. Retrieved from [Link]
-
Techinstro. (2025). Photochemical Reactor. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
Shilpa Enterprises. (n.d.). MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). What is Quantum Yield? Retrieved from [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. Retrieved from [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Photoreaction. Retrieved from [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemistry is the study of chemical reactions resulting from the. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Retrieved from [Link]
- Arora, K. K. (n.d.).
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]
-
YouTube. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide. Retrieved from [Link]
- Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
-
ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
-
Royal Society of Chemistry. (n.d.). Influence of solvent on electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would convert aniline to the following compounds. (g) phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Photosensitizing Properties of Compounds Related to Benzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical reaction mechanism of benzophenone protected guanosine at N7 position. Retrieved from [Link]
-
Eureka. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]
-
YouTube. (2021, September 16). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photochemical Reactions of Benzophenone in Alcohols1. Retrieved from [Link]
-
PubMed. (2016). Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation of 4-hydroxy benzophenone. Retrieved from [Link]
-
PubMed. (1994). Photochemical and photobiological properties of ketoprofen associated with the benzophenone chromophore. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Photochemistry - Coburger group [coburger-lab.de]
- 7. fiveable.me [fiveable.me]
- 8. Quantum Yield [omlc.org]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. edinst.com [edinst.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 4-Acetoxy-3'-nitrobenzophenone
For correspondence:
Abstract
This comprehensive guide details the synthetic utility of 4-Acetoxy-3'-nitrobenzophenone as a versatile starting material for the generation of novel compounds with potential applications in medicinal chemistry and materials science. We provide detailed, field-proven protocols for the synthesis of the core molecule and its subsequent transformations, including hydrolysis, nitro group reduction, and nucleophilic aromatic substitution. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system for reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold.
Introduction: The Strategic Value of this compound
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of functional groups on the benzophenone core allows for the fine-tuning of its pharmacological profile. This compound is a particularly valuable, yet underexplored, starting material. Its key features include:
-
An acetoxy group at the 4-position, which can be readily hydrolyzed to a phenol, providing a handle for etherification, esterification, or use in cyclization reactions.
-
A nitro group at the 3'-position, which serves a dual purpose. It can be reduced to a primary amine, a common pharmacophore and a key functional group for amide bond formation, sulfonylation, and diazotization. Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of nucleophiles.[3][4][5][6]
This application note provides a structured guide to the synthesis of this compound and its subsequent derivatization into novel chemical entities.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is accomplished via a robust three-step sequence, commencing with a Friedel-Crafts acylation, followed by demethylation, and culminating in acetylation.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Friedel-Crafts Acylation of Anisole with 3-Nitrobenzoyl Chloride
Rationale: The Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3][7][8] Anisole is chosen as the starting material due to the activating and ortho, para-directing nature of the methoxy group. The major product is the para-substituted isomer due to steric hindrance at the ortho positions. Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the acyl chloride for electrophilic attack.
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.).
-
Add anhydrous dichloromethane (DCM, 100 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM (50 mL) to the stirred suspension.
-
To this mixture, add a solution of anisole (1.1 eq.) in anhydrous DCM (25 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (50 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 4-Methoxy-3'-nitrobenzophenone as a pale yellow solid.
Step 2: Demethylation of 4-Methoxy-3'-nitrobenzophenone
Rationale: The conversion of the methoxy group to a hydroxyl group is a crucial step. Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers under mild conditions.[9] The reaction proceeds via the formation of a Lewis acid-base complex between the methoxy oxygen and BBr₃, followed by nucleophilic attack of the bromide ion on the methyl group.
Protocol:
-
Dissolve 4-Methoxy-3'-nitrobenzophenone (1.0 eq.) in anhydrous DCM (100 mL) in a dry 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron tribromide in DCM (1.5 eq.) dropwise, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of water.
-
Add more water and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-Hydroxy-3'-nitrobenzophenone can be purified by column chromatography on silica gel.
Step 3: Acetylation of 4-Hydroxy-3'-nitrobenzophenone
Rationale: The final step involves the protection of the newly formed hydroxyl group as an acetate ester. Acetic anhydride is a common and effective acetylating agent, and pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.
Protocol:
-
Dissolve 4-Hydroxy-3'-nitrobenzophenone (1.0 eq.) in pyridine (50 mL) in a 100 mL round-bottom flask.
-
Add acetic anhydride (1.5 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.
-
The crude this compound can be recrystallized from ethanol to yield the pure product.
Synthetic Transformations of this compound
The strategic placement of the acetoxy and nitro groups allows for a variety of subsequent transformations, opening avenues to a diverse range of novel compounds.
Diagram of Key Transformations
Caption: Key synthetic transformations of this compound.
A. Hydrolysis of the Acetoxy Group
Rationale: The deprotection of the acetate to reveal the free phenol is a straightforward hydrolysis reaction. Mild basic conditions are employed to avoid potential side reactions.
Protocol:
-
Dissolve this compound (1.0 eq.) in methanol (50 mL).
-
Add potassium carbonate (2.0 eq.) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Hydroxy-3'-nitrobenzophenone.
B. Selective Reduction of the Nitro Group
Rationale: The reduction of the nitro group to an amine is a pivotal transformation. Stannous chloride (SnCl₂·2H₂O) in ethanol is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones and esters.[2][10][11][12]
Protocol:
-
To a solution of this compound (1.0 eq.) in ethanol (100 mL), add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Acetoxy-3'-aminobenzophenone.
C. Nucleophilic Aromatic Substitution (SNAr)
Rationale: The nitro group at the 3'-position strongly activates the aromatic ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. While the 3'-position is meta to the ketone, the overall electron-withdrawing character of the benzoyl group can still facilitate substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.[3][4][5][6][13]
Protocol (Example with a secondary amine):
-
Dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO, 20 mL).
-
Add the desired secondary amine (e.g., piperidine, 2.0 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture, pour it into water, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
D. Advanced Derivatization: Intramolecular Cyclization via Ullmann Condensation
Rationale: The derivatives obtained from the previous steps, such as 4-Hydroxy-3'-aminobenzophenone (from hydrolysis and subsequent reduction), can be used in more complex transformations. For instance, an intramolecular Ullmann condensation can be envisioned to form novel heterocyclic systems. The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol.[4][14][15][16] In an intramolecular sense, this can lead to the formation of new rings.
Conceptual Protocol:
-
Synthesize a precursor containing both a nucleophilic group (e.g., -OH or -NH₂) and a leaving group (e.g., -Br or -I) on the benzophenone scaffold in a sterically favorable arrangement for cyclization.
-
To a solution of the precursor in a high-boiling polar solvent (e.g., DMF or NMP), add a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture to elevated temperatures (typically >120 °C) and monitor for the formation of the cyclized product.
-
Work-up would involve quenching the reaction, extraction, and purification by chromatography.
Data Summary
| Step | Transformation | Key Reagents | Typical Yield | Notes |
| 1 | Friedel-Crafts Acylation | Anisole, 3-Nitrobenzoyl chloride, AlCl₃ | 70-85% | Reaction is exothermic and moisture-sensitive. |
| 2 | Demethylation | 4-Methoxy-3'-nitrobenzophenone, BBr₃ | 80-90% | Requires low temperatures and anhydrous conditions. |
| 3 | Acetylation | 4-Hydroxy-3'-nitrobenzophenone, Ac₂O, Pyridine | >90% | Straightforward and high-yielding. |
| A | Hydrolysis | This compound, K₂CO₃ | >95% | Mild conditions, easy work-up. |
| B | Nitro Reduction | This compound, SnCl₂·2H₂O | 75-85% | Chemoselective for the nitro group. |
| C | SNAr | This compound, Nucleophile, Base | Variable | Yield depends on the nucleophile and reaction conditions. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules. The protocols detailed in this application note provide a reliable and reproducible foundation for researchers to access a wide array of derivatives. The strategic functional group handles allow for a multitude of subsequent chemical transformations, making this scaffold an attractive starting point for drug discovery and materials science research programs.
References
- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817.
- Friedel-Crafts Acylation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- Friedel-Crafts Acylation of Anisole. (n.d.). University of Wisconsin-Madison Chemistry Department.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2020). Frontiers in Chemistry.
- Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube.
- Friedel-Crafts Acyl
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). In NPTEL. Retrieved January 17, 2026, from [Link]
- O-Demethylation. (2024, January 15).
- Sn2+ reduction. (n.d.). In ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). Tetrahedron Letters, 25(8), 839-842.
- F. D. Bellamy and K. Ou, "Selective reduction of aromatic nitro compounds with stannous chloride," Tetrahedron Letters, vol. 25, no. 8, pp. 839-842, 1984.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Letters in Organic Chemistry, 4(4), 276-279.
-
Ullmann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Publishing.
- Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. (2002). The Journal of Organic Chemistry, 67(24), 8662–8665.
-
Ullmann Reaction. (n.d.). In BYJU'S. Retrieved January 17, 2026, from [Link]
-
What groups can be reduced by Sn/HCl? (n.d.). In Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
- Nucleophilic Aromatic Substitution with Amine. (n.d.). Ambeed.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Publishing.
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (2006).
- Concerted Nucleophilic Aromatic Substitution Reactions. (2017).
-
Nucleophilic Aromatic Substitution. (2022, September 24). In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005). HETEROCYCLES, 65(9), 2135-2144.
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1975). The Journal of Organic Chemistry, 40(12), 1687–1692.
-
Nucleophilic Aromatic Substitution. (2022, September 24). In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
Sources
- 1. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
Application Notes & Protocols: 4-Acetoxy-3'-nitrobenzophenone in Polymer & Material Science
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, polymer chemists, and material scientists on the application of 4-Acetoxy-3'-nitrobenzophenone. This substituted diaryl ketone is a highly functional molecule whose utility is derived from its core benzophenone structure, modulated by strategic electron-withdrawing and solubilizing groups. We will explore its primary role as a Type II photoinitiator for free-radical polymerization, detailing the photochemical mechanisms and providing field-tested protocols for UV curing applications. Furthermore, we will discuss its potential as a versatile synthetic intermediate for the development of novel functional polymers and materials. This guide emphasizes the causal relationships behind experimental design, ensuring protocols are not just followed, but understood.
Introduction: A Molecule Designed for Reactivity and Functionality
Benzophenone and its derivatives are foundational chromophores in photochemistry, prized for their ability to efficiently generate a long-lived triplet excited state upon UV irradiation.[1] This property makes them exceptional photosensitizers and Type II photoinitiators. This compound is an advanced analog, engineered with two key substituents that refine its properties:
-
The 3'-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent plays a crucial role in enhancing the photochemical reactivity of the benzophenone core. Theoretical and experimental studies on substituted benzophenones have shown that electron-withdrawing groups can help stabilize the triplet radical, thereby facilitating the hydrogen abstraction process that is central to initiation.[2][3] This leads to a more efficient generation of initiating radicals.
-
The 4-Acetoxy Group (-OAc): This ester group primarily serves to improve the molecule's solubility in common organic solvents and monomer formulations.[4] Enhanced solubility is a critical processing advantage, preventing phase separation and ensuring a homogeneous distribution of the initiator within the polymerizable resin, which is essential for achieving uniform cure and predictable material properties.
This unique combination of a highly reactive photochemical core and a practical solubilizing group makes this compound a compelling candidate for applications in UV-curable coatings, adhesives, inks, and advanced photolithography.
Core Application: Type II Photoinitiation for Radical Polymerization
The primary application of this compound is as a Type II photoinitiator. Unlike Type I initiators that undergo direct bond cleavage, Type II initiators require a co-initiator or synergist—typically a molecule with easily abstractable hydrogen atoms, such as a tertiary amine—to generate radicals.[5][6]
Mechanism of Action
The initiation process is a multi-step photochemical reaction. The efficiency of this process is the foundation of its utility in rapid curing technologies.
-
Photoexcitation: Upon absorption of UV light (typically in the 300-380 nm range), the benzophenone core is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule rapidly and efficiently undergoes intersystem crossing to a more stable, long-lived triplet state (T₁). This is the key photophysical property of benzophenones.[7]
-
Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a synergist molecule (e.g., an amine like N-methyldiethanolamine or a thiol). This step generates two radicals: a benzophenone-derived ketyl radical and a highly reactive alkylamino radical.
-
Initiation: While the ketyl radical is relatively stable, the alkylamino radical is highly reactive and efficiently initiates the chain-growth polymerization of monomers, such as acrylates or methacrylates.[6]
The diagram below illustrates this fundamental mechanism.
Caption: Experimental workflow for UV curing and material characterization.
Potential as a Synthetic Intermediate
Beyond photoinitiation, the functional groups on this compound offer pathways for its use as a monomer or building block in polymer synthesis.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using standard chemical methods (e.g., catalytic hydrogenation with Pd/C, or reduction with SnCl₂/HCl). This yields 4-acetoxy-3'-aminobenzophenone .
-
Polymer Backbone Integration: The resulting diamine (after hydrolysis of the acetoxy group to a hydroxyl) or amino-functionalized benzophenone can be used as a monomer. For example, it could be reacted with dianhydrides to form photosensitive polyimides, where the benzophenone moiety is covalently bound to the polymer backbone, reducing migration and enhancing thermal stability. [2] This synthetic versatility allows for the design of advanced polymers with built-in photo-crosslinking capabilities.
Safety and Handling
-
General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.
-
Light Sensitivity: As a photoinitiator, the compound and its formulations are sensitive to UV light. Store in amber bottles or containers wrapped in foil to prevent premature polymerization.
-
Health Hazards: Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed toxicological information.
Conclusion
This compound is a highly promising molecule for polymer chemistry and material science. Its primary strength lies in its function as a Type II photoinitiator, where the electron-withdrawing nitro group is anticipated to enhance its photochemical reactivity, while the acetoxy group improves formulation latitude. The protocols and mechanistic insights provided herein serve as a comprehensive starting point for researchers to harness its capabilities in developing novel UV-curable materials and functional polymers.
References
-
Benchchem. The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones. [Online] Available at: [1]2. Benchchem. A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. [Online] Available at: [7]3. Teixeira, R., et al. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers (Basel). 2017. [Online] Available at: [8]4. Baughman, B. M., et al. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. J Phys Chem A. 2009. [Online] Available at: [9]5. Baughman, B. M., et al. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Semantic Scholar. 2009. [Online] Available at: [10]6. Wang, Z., et al. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. 2020. [Online] Available at: [2]7. MDPI. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. [Online] Available at: [3]8. ResearchGate. Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. [Online] Available at: [11]9. RSC Publishing. Engineering modifiers bearing benzophenone with enhanced reactivity to construct surface microstructures. [Online] Available at: [12]10. Benchchem. Application Notes and Protocols for 4-Ethoxycarbonyl-4'-nitrobenzophenone in Organic Synthesis. [Online] Available at: [13]11. Wikipedia. Benzophenone. [Online] Available at: [14]12. NIH. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Online] Available at: [15]13. ChemRxiv. A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Online] Available at: [16]14. RSC Publishing. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. [Online] Available at: [17]15. NIH. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. [Online] Available at: [18]16. ResearchGate. Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. [Online] Available at: [19]17. Benchchem. Application Notes and Protocols for the Characterization of 4-Acetoxy-4'-pentyloxybenzophenone. [Online] Available at: [20]18. Benchchem. A Comparative Analysis of Acetophenone-Based Photoinitiators for Free Radical Polymerization. [Online] Available at: [5]19. Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. [Online] Available at: [6]20. NIH. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. [Online] Available at: [21]21. NIH. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. [Online] Available at: [22]22. ChemicalBook. 4-Amino-3-nitrobenzophenone synthesis. [Online] Available at: [23]23. Benchchem. The Unseen Advantage: Why 4-Acetoxy-4'-pentyloxybenzophenone Stands Out in a Field of Analogs. [Online] Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Engineering modifiers bearing benzophenone with enhanced reactivity to construct surface microstructures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzophenone - Wikipedia [en.wikipedia.org]
- 15. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Amino-3-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: High-Throughput Monitoring of Reactions Involving 4-Acetoxy-3'-nitrobenzophenone
Abstract
This comprehensive guide provides detailed methodologies for the real-time monitoring of chemical transformations involving 4-Acetoxy-3'-nitrobenzophenone. As a key intermediate in various synthetic pathways, particularly in pharmaceutical and materials science research, the ability to accurately track its conversion is paramount for reaction optimization, yield maximization, and impurity profiling. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers a robust toolkit for process control. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a multifunctional aromatic ketone containing three key reactive sites: an ester (acetoxy), a nitro group, and a carbonyl group. This unique combination makes it a versatile building block but also presents challenges in selectively targeting one functional group without affecting the others. The primary reactions of interest are the hydrolysis of the acetoxy group to a phenol and the reduction of the nitro group to an amine.
Accurate and reliable monitoring of these reactions is critical for:
-
Kinetic Analysis: Understanding reaction rates to optimize temperature, pressure, and catalyst loading.
-
Yield Determination: Quantifying the formation of the desired product and the consumption of starting material.
-
Impurity Profiling: Identifying and tracking the formation of byproducts, which is essential for process safety and regulatory compliance in drug development.
This guide focuses on chromatographic techniques as they provide the necessary separation and quantification of components in a complex reaction mixture.
Key Chemical Transformations
Two primary transformations of this compound are central to its synthetic utility. The ability to monitor the consumption of the starting material and the emergence of products is the core objective of the following protocols.
-
Reaction 1: Alkaline Hydrolysis: The acetoxy group is readily hydrolyzed under basic conditions to yield 4-Hydroxy-3'-nitrobenzophenone. This reaction is typically irreversible when conducted with a strong base like sodium hydroxide, which is a significant advantage over acid-catalyzed hydrolysis that exists in equilibrium[1][2].
-
Reaction 2: Nitro Group Reduction: The nitro group can be selectively reduced to an amine, forming 4-Acetoxy-3'-aminobenzophenone. This transformation is commonly achieved using reducing agents like zinc powder in the presence of an acid or through catalytic hydrogenation[3].
Analytical Methodologies: A Comparative Overview
The choice of analytical method depends on the specific requirements of the study, such as the need for quantitative vs. qualitative data, sample throughput, and available instrumentation.
| Method | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantitative analysis, purity assessment | High resolution, excellent quantitation, high sensitivity for UV-active compounds[4]. | Higher cost, requires method development. |
| TLC | Qualitative, rapid reaction screening | Fast, inexpensive, simple to perform, allows for parallel analysis of multiple samples. | Not quantitative, lower resolution. |
| GC-MS | Quantitative analysis, structural confirmation | Excellent separation for volatile compounds, provides mass data for peak identification[5]. | May require derivatization for polar analytes, thermal instability of nitro compounds can be a concern[6]. |
Protocol 1: Quantitative Monitoring by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the progress of reactions involving benzophenone derivatives due to their strong UV absorbance[7][8]. This protocol uses a reversed-phase C18 column, which separates compounds based on their hydrophobicity.
Principle of the Method
As the reaction proceeds, the polarity of the species in the mixture changes significantly. For instance, the hydrolysis of the acetoxy group to a hydroxyl group increases polarity, leading to a shorter retention time on a reversed-phase column. Conversely, the reduction of a nitro group to an amine also alters polarity. These differences in retention time allow for the separation and quantification of the starting material, intermediates, and final products.
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (reagent grade).
-
Sample Preparation: 0.22 µm syringe filters, autosampler vials.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid improves peak shape and suppresses ionization of phenolic or amino groups. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation for aromatic compounds[6]. |
| Gradient | 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-22 min: 30% B | A gradient elution ensures that compounds with a wide range of polarities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between speed and resolution. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection λ | 260 nm | Benzophenone and its nitro/amino derivatives exhibit strong absorbance in this region. A DAD allows for full spectral analysis. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
Step-by-Step Protocol
-
Reaction Sampling: At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction vessel.
-
Quenching: Immediately dilute the aliquot in 950 µL of a 50:50 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis. For alkaline hydrolysis, adding a small amount of acid to neutralize the base is recommended.
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Place the vial in the autosampler and run the HPLC method.
-
Data Analysis:
-
Identify peaks based on their retention times, confirmed by running standards of the starting material and expected products.
-
Integrate the peak area for each component.
-
Calculate the percentage conversion of the starting material and the yield of the product using a pre-established calibration curve or by assuming the relative response factors are equal for a percent area calculation. For highest accuracy, an internal standard should be used.
-
Protocol 2: Rapid Screening by Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for quickly and inexpensively assessing reaction progress, especially when optimizing conditions before committing to lengthy HPLC analyses.
Principle of the Method
TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ).
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ on aluminum backing.
-
Mobile Phase: A mixture of non-polar and polar solvents, e.g., Ethyl Acetate/Hexane. A 30:70 (v/v) mixture is a good starting point.
-
Developing Chamber: A glass jar with a lid.
-
Visualization: UV lamp (254 nm).
Step-by-Step Protocol
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spotting: At each time point, take a micro-sample from the reaction using a capillary tube and spot it onto the origin line. It is good practice to spot the starting material (SM) and the product (P) standards alongside the reaction mixture (Rxn) for comparison.
-
Development: Place a small amount of the chosen mobile phase into the developing chamber and let the atmosphere saturate. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like benzophenones will appear as dark spots.
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time. The Rƒ value (distance traveled by spot / distance traveled by solvent front) can be calculated for each spot.
Protocol 3: Confirmatory Analysis by GC-MS
While HPLC is often preferred, GC-MS can be a powerful tool for identifying unknown byproducts due to the structural information provided by the mass spectrometer.
Principle of the Method
Volatile compounds are separated in a long, thin capillary column and then fragmented and detected by a mass spectrometer. The fragmentation pattern provides a "fingerprint" for compound identification. Given the relatively high molecular weight and polarity of the target compounds, a high-temperature column and injection port are necessary.
Instrumentation and Reagents
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Reagents: Ethyl acetate or Dichloromethane (GC grade) for sample dilution.
Instrument Conditions
| Parameter | Setting |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min. |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 50 - 400 m/z |
Step-by-Step Protocol
-
Sample Preparation: Withdraw an aliquot from the reaction and quench as described for HPLC. Perform a liquid-liquid extraction with ethyl acetate if the reaction is in an aqueous medium. Dry the organic layer over sodium sulfate.
-
Dilution: Dilute the sample in ethyl acetate to an appropriate concentration (~10-100 ppm).
-
Injection: Inject 1 µL into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram. Identify peaks by comparing their mass spectra to known libraries (e.g., NIST) and the expected fragmentation patterns of the starting material and products.
Method Validation and Trustworthiness
To ensure the integrity of quantitative data, particularly in a regulated environment, the chosen analytical method (primarily HPLC) must be validated. Key validation parameters include:
-
Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range by creating a calibration curve.
-
Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike/recovery experiments.
-
Precision: Measuring the repeatability (intra-day) and intermediate precision (inter-day) of the results.
-
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
By establishing these parameters, the protocol becomes a self-validating system, providing trustworthy and reproducible results essential for high-stakes research and development.
References
- Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Google Scholar.
- Synthesis of 4-acetamido-3-nitrobenzophenone. (n.d.). PrepChem.com.
- Sigvardson, K. W., & Birks, J. W. (1983). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence.
- Cuhra, P., et al. (2019). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Environmental Research and Public Health, 16(18), 3348.
- Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-Assisted extraction followed by gas chromatography-mass spectrometry. (n.d.).
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2018). Analytical Methods, 10(35), 4341-4350.
- Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub.
- A simultaneous detection method of benzophenone and its analogues. (2005).
- Watch It Happen: Teaching Esterification and Hydrolysis with Fluorescein Diacetate. (2025).
- Analytical methods for 1,3-DNB and 1,3,5-TNB. (1995). Agency for Toxic Substances and Disease Registry.
- Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS. (2025). BenchChem.
- Sensitive monitoring of trace nitrophenols in water samples using multiple monolithic fiber solid phase microextraction and liquid chromatographic analysis. (2025).
- Surur, A., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 35-40.
- Hydrolysis of esters. (n.d.). Chemguide.
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for 4-Acetoxy-3'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, synthesis, purification, and analysis of 4-Acetoxy-3'-nitrobenzophenone. In the absence of specific safety and experimental data for this compound, the protocols and recommendations outlined herein are synthesized from established procedures for structurally analogous compounds, including nitro-substituted benzophenones and related acetoxy-phenyl ketones. This guide is intended to provide a robust framework for researchers to work with this compound safely and effectively, emphasizing a proactive approach to hazard mitigation and experimental design. All procedures should be performed with appropriate engineering controls and personal protective equipment.
Introduction: Understanding the Compound
This compound is a substituted aromatic ketone. Its structure, featuring a benzophenone core with an acetoxy group and a nitro group, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, while the acetoxy group can be hydrolyzed to a phenol. The benzophenone moiety itself is a well-known pharmacophore and photoactive group.
Due to the limited availability of specific toxicological and reactivity data for this compound, a cautious approach to its handling is paramount. The safety and handling procedures outlined in this document are based on the known hazards of similar compounds, such as other benzophenone derivatives and nitroaromatics.
Safety and Hazard Management
The primary safety concerns when working with this compound are derived from the hazards associated with its functional groups: the aromatic ketone, the nitro group, and the acetoxy group.
Hazard Identification and Mitigation
Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
-
Carcinogenicity: Some benzophenone derivatives are suspected of causing cancer.[5][6]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[5]
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Effect | Recommended Precaution |
| Health Hazards | ||
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] If swallowed, rinse mouth and seek medical attention.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Wear protective gloves and clothing.[1][7] In case of skin contact, wash immediately with plenty of water.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Wear eye and face protection (safety goggles, face shield).[1][7] If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Respiratory Sensitization | May cause respiratory irritation.[1][3] | Avoid breathing dust. Use only in a well-ventilated area or with a fume hood.[1][3] |
| Carcinogenicity | Suspected of causing cancer.[5][6] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5][6] |
| Physical Hazards | ||
| Combustibility | May form combustible dust concentrations in air.[6] | Minimize dust generation and accumulation. Use non-sparking tools.[8] |
| Environmental Hazards | ||
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[5] | Avoid release to the environment.[5][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for mitigating the risks associated with handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9] The storage area should be locked.[1][5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Waste should be handled as hazardous.
Proposed Synthesis Protocol: Friedel-Crafts Acylation
A plausible synthetic route to this compound is via a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure and may require optimization.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add phenyl acetate to the flask.
-
Acylation: Slowly add a solution of 3-nitrobenzoyl chloride in the same anhydrous solvent via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Purification and Characterization
Purification
For compounds of this nature, recrystallization or column chromatography are common purification methods.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an effective purification method.[10]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method.[11]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | Aromatic and aliphatic proton and carbon signals corresponding to the proposed structure. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₁NO₄. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O (ketone and ester), and N-O (nitro) stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating the purity of the compound. |
| Melting Point | Purity and Identification | A sharp and defined melting point range. |
Conclusion
References
- CymitQuimica. (2023, October 11).
- PrepChem.com. Synthesis of 4-acetamido-3-nitrobenzophenone.
- Fisher Scientific. (2024, March 28).
- Google Patents. (CN108440299A). A method of preparing 4- nitro benzophenone class compounds.
- Cheméo. 4-Acetoxy-3-methoxyacetophenone.
- 4'-Methoxy-3'-nitroacetophenone - SAFETY D
- Sigma-Aldrich. (2024, September 6).
- Benzophenone - Safety D
- Fisher Scientific.
- Fisher Scientific.
- ECHEMI. (2019, July 15).
- Carl ROTH.
- Google Patents. (WO2001051440A1).
- PubMed. (2012, September 19). Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry.
- CymitQuimica. CAS 1144-74-7: 4-Nitrobenzophenone.
- OPUS. (2025, August 28). Analytical Methods.
- Google Patents. (US10752571B2).
- ChemicalBook. 4-Amino-3-nitrobenzophenone synthesis.
- PubChem. Methanone, (4-nitrophenyl)phenyl- | C13H9NO3 | CID 70839.
- Thermo Scientific Chemicals. 4-Acetoxy-3-methoxybenzaldehyde, 98% 5 g | Buy Online.
- PubChem. 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743.
- PubMed Central. (2025, October 13). Analytical Methods for the Determination of Diamorphine (Heroin)
- PubChem. 4-Methyl-4'-nitrobenzophenone | C14H11NO3 | CID 219131.
- Cheméo. 4-Acetoxy-3-methoxystyrene.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Acetoxy-3-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 11. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzophenones
Welcome to the Technical Support Center for the synthesis of substituted benzophenones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of this critical structural motif. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these reactions, ensuring you can optimize your synthetic strategies for higher yields, purity, and regioselectivity.
Introduction: The Synthetic Puzzle of Substituted Benzophenones
Substituted benzophenones are pivotal scaffolds in medicinal chemistry and materials science.[1] While several synthetic routes exist, each presents a unique set of challenges. The classical Friedel-Crafts acylation, though widely used, is often plagued by issues of regioselectivity and substrate limitations.[2][3] Modern cross-coupling reactions and organometallic approaches offer powerful alternatives, but they come with their own operational considerations.[2] This guide will dissect these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of substituted benzophenones.
Q1: My Friedel-Crafts acylation is giving very low yields. What are the likely causes?
A: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Substrate Deactivation: The aromatic ring you are trying to acylate may be substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), which deactivate the ring towards electrophilic aromatic substitution.[3][4] Friedel-Crafts reactions are generally not effective for aromatic compounds that are less reactive than monohalobenzenes.[3]
-
Catalyst Inactivation: If your substrate contains basic functional groups like amines (-NH₂) or hydroxyls (-OH), the Lewis acid catalyst (e.g., AlCl₃) will complex with them.[4] This not only deactivates the catalyst but also renders the substituent a strong deactivating group.[5][6]
-
Insufficient Catalyst: Friedel-Crafts acylation, unlike alkylation, typically requires stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, preventing it from participating further in the reaction.[7][8]
-
Improper Reaction Conditions: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable side products and tars.[3][9] For many syntheses, maintaining a low temperature (e.g., 0-10°C) during the addition of reactants is recommended.[3][10]
Q2: I am getting a mixture of ortho, para, and meta isomers. How can I control the regioselectivity?
A: Regioselectivity is a common hurdle, especially in Friedel-Crafts acylation. The directing effect of the substituent on the aromatic ring is the primary determinant:
-
Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) are ortho- and para-directing.[11] The para-isomer is often the major product due to reduced steric hindrance compared to the ortho position.[3]
-
Deactivating Groups: Electron-withdrawing groups are meta-directing.[3]
-
Strategic Reactant Choice: To circumvent unfavorable directing effects, consider reversing the roles of the reactants. For instance, to synthesize 3-methylbenzophenone, acylating toluene with benzoyl chloride would yield a mixture of 2- and 4-methylbenzophenones. A more effective strategy is to acylate benzene with 3-methylbenzoyl chloride, which will produce the desired meta-isomer exclusively.[10]
Q3: Can steric hindrance completely prevent a Friedel-Crafts acylation reaction?
A: While significant steric hindrance can lower reaction rates and yields, it does not always completely inhibit the reaction. For example, the acylation of highly substituted arenes like mesitylene (1,3,5-trimethylbenzene) can proceed with good yields.[12] The flexibility of the acylium ion and the reaction conditions can play a role. However, in cases of severe steric crowding, such as attempting to acylate a position flanked by two bulky groups, the reaction may fail or give negligible yields. In such scenarios, alternative synthetic routes like Suzuki coupling or Grignard reactions, which are less sensitive to steric bulk around the reaction center, are preferable.[2]
Q4: When should I consider using a Suzuki-Miyaura coupling instead of a Friedel-Crafts acylation?
A: The Suzuki-Miyaura coupling is an excellent alternative under several circumstances:
-
Presence of Sensitive Functional Groups: Suzuki couplings are tolerant of a wide range of functional groups that are incompatible with the harsh Lewis acidic conditions of Friedel-Crafts reactions.[13]
-
Deactivated Aromatic Rings: This method is effective for coupling with electron-poor aryl halides, which are unreactive in Friedel-Crafts acylations.[13]
-
Regiocontrol: The Suzuki coupling offers precise control over the position of the new carbon-carbon bond, as the coupling occurs specifically at the site of the halide and the boronic acid/ester.[14] This is particularly advantageous for synthesizing complex, highly substituted benzophenones.
-
Milder Conditions: The reaction typically proceeds under milder, basic conditions with a catalytic amount of a palladium complex.[15][16]
Troubleshooting Guides
Guide 1: Overcoming Poor Regioselectivity in Friedel-Crafts Acylation
Problem: Synthesis of a specific substituted benzophenone isomer is challenging due to the directing effects of existing substituents, leading to a mixture of products.
Solution Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Detailed Protocol: Retrosynthetic Approach for 3-Substituted Benzophenones
This protocol details the synthesis of 3-methylbenzophenone, a classic example where reversing the synthetic strategy is crucial.[10]
-
Reactant Selection: Instead of acylating toluene, use benzene as the substrate and m-toluoyl chloride as the acylating agent.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.3 equivalents).
-
Solvent and Substrate: Add an excess of dry benzene, which also serves as the solvent. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add m-toluoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Maintain the temperature below 10 °C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride-ketone complex.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Guide 2: Alternative Synthetic Routes for Sterically Hindered or Deactivated Benzophenones
When Friedel-Crafts acylation fails due to steric hindrance or strong deactivation of the aromatic ring, alternative C-C bond-forming reactions should be employed.
Comparative Analysis of Synthetic Routes
| Synthesis Route | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 50-97%[2] | Lewis acid (e.g., AlCl₃), often harsh.[2] | Well-established, readily available starting materials.[2] | Limited to electron-rich arenes, poor regioselectivity, stoichiometric Lewis acid required.[2][7] |
| Grignard Reaction | 65-90%[2] | Anhydrous conditions, stoichiometric Grignard reagent.[2] | Effective for sterically hindered benzophenones.[2] | Sensitive to moisture and protic functional groups, can lead to tertiary alcohol byproducts.[2][17] |
| Suzuki-Miyaura Coupling | 70-95%[2] | Palladium catalyst, base, often mild conditions.[2] | Excellent functional group tolerance, high regioselectivity.[13][14] | Availability and stability of boronic acids, potential for catalyst poisoning.[16] |
Experimental Protocol: Suzuki-Miyaura Coupling for Benzophenone Synthesis
This generalized procedure can be adapted for the synthesis of various substituted benzophenones.[14][15]
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reactants: In a round-bottom flask, combine the bromo-substituted benzophenone (or other aryl halide) (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[14]
-
Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.[14]
-
Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain the desired substituted benzophenone.
Troubleshooting Suzuki Coupling:
-
Low Reactivity of Ortho-Substituted Halides: Ortho-substituted bromo-benzophenones exhibit lower reactivity due to steric hindrance, which impedes the approach of the bulky palladium catalyst.[14] In such cases, consider using more active catalysts (e.g., those with bulky phosphine ligands) or higher reaction temperatures.
-
Decomposition of Boronic Acid: Boronic acids can be unstable under certain conditions. Ensure the base is not too strong and the temperature is not excessively high. Using boronic esters can sometimes improve stability.
Conclusion
The synthesis of substituted benzophenones is a multifaceted challenge that requires a deep understanding of reaction mechanisms and a strategic approach to experimental design. While Friedel-Crafts acylation remains a workhorse, its limitations, particularly concerning regioselectivity and substrate scope, necessitate the consideration of alternative methods like the Suzuki-Miyaura coupling and Grignard reactions. By carefully analyzing the target molecule and applying the troubleshooting strategies outlined in this guide, researchers can navigate these synthetic hurdles to efficiently access a wide range of substituted benzophenones for their research and development endeavors.
References
- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. (n.d.). Benchchem.
- Steric Effects in Friedel-Crafts Reactions. (2020, July 7). Chemistry Stack Exchange.
- Dealing with regioisomer formation in benzophenone synthesis. (n.d.). Benchchem.
- A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones. (n.d.). Benchchem.
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Sciforum.
- Synthesis of benzophenone. (n.d.). ECHEMI.
- Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. (2013). Odinity.
- Grignard Reaction. (n.d.). Web Pages.
- Synthesis of benzophenone. (2014). Chemistry Stack Exchange.
- Managing by-products in the synthesis of substituted benzophenones. (n.d.). Benchchem.
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Review of Limitations of Friedel-Crafts reactions. (n.d.). CUTM Courseware.
- Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. (n.d.). Request PDF - ResearchGate.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. (n.d.). Benchchem.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2023). Chemistry LibreTexts.
- Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. (n.d.). ResearchGate.
- Substituted benzophenone and preparation method thereof. (n.d.). Eureka | Patsnap.
- Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (n.d.). Request PDF - ResearchGate.
- Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary.
- Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH.
- lech204.pdf. (n.d.). NCERT.
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). PMC - NIH.
- Synthesis and antioxidant potential of novel synthetic benzophenone analogues. (n.d.).
- Suzuki reaction. (n.d.). In Wikipedia.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
- Substituents (Y) of benzophenones dependence on the regioselectivity (2/3) and the efficiency in the Paternò-Büchi reactions of DMT/DMU with 4,4 - ResearchGate. (n.d.).
- Substituted benzophenone imines for COF synthesis via formal transimination. (2023). CORE.
- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline.
- Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. (1914). Journal of the Chemical Society, Transactions (RSC Publishing).
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.
- Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube.
- Synthesis of benzophenone-containing fatty acids. (n.d.). PubMed.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps.
- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). Pearson.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed.
- Synthesis of benzophenone-containing analogues of phosphatidylcholine. (n.d.). PubMed - NIH.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. ncert.nic.in [ncert.nic.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. sciforum.net [sciforum.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. odinity.com [odinity.com]
Technical Support Center: Optimizing the Synthesis of 4-Acetoxy-3'-nitrobenzophenone
Welcome to the technical support center for the synthesis and purification of 4-Acetoxy-3'-nitrobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, drawing from established principles of organic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and logical synthetic route is the Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic aromatic substitution of nitrobenzene with 4-acetoxybenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The acylium ion, generated from the reaction between 4-acetoxybenzoyl chloride and AlCl₃, attacks the nitrobenzene ring to form the desired ketone.
Q2: Why is my reaction yield consistently low?
Low yields in this specific Friedel-Crafts acylation are often due to the strongly deactivating nature of the nitro group (-NO₂) on the nitrobenzene ring.[3][4] Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion.[3][5] Other common causes include catalyst deactivation by moisture, insufficient catalyst loading, and suboptimal reaction conditions.[6][7]
Q3: What are the expected physical properties of pure this compound?
While specific data for this exact compound can vary, substituted benzophenones are typically crystalline solids at room temperature. Purity is best assessed by techniques such as melting point analysis, Thin-Layer Chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR). A sharp melting point and a single spot on TLC are primary indicators of high purity.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the most likely causes and how can I fix them?
Answer: This is a frequent challenge, primarily due to the deactivated nature of the nitrobenzene substrate.[8][9] A systematic approach is required to diagnose the issue.
Causality and Solutions:
-
Catalyst Inactivity (Moisture Contamination):
-
Cause: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Any moisture in your glassware, solvents, or reagents will quench the catalyst, rendering it inactive.[3][7]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use a high-purity, freshly opened bottle of anhydrous AlCl₃. Solvents should be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Stoichiometry:
-
Cause: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, and often a slight excess (e.g., 1.1-1.5 equivalents).[2][3] This is because the product ketone complexes with the AlCl₃, effectively removing it from the catalytic cycle.[3]
-
Solution: Use a molar ratio of AlCl₃ to 4-acetoxybenzoyl chloride of at least 1.1:1. Increasing the loading to 1.5 equivalents may improve yields, but excessive amounts can complicate the work-up.
-
-
Suboptimal Reaction Temperature:
-
Cause: While some acylations proceed at room temperature, the deactivated nature of nitrobenzene requires thermal energy to overcome the activation barrier.[3] Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: The reaction is often initiated at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then slowly warmed to room temperature or heated to reflux (e.g., 60°C) for several hours to drive the reaction to completion.[10]
-
-
Poor Reagent Quality:
-
Cause: Impurities in either the nitrobenzene or the 4-acetoxybenzoyl chloride can interfere with the reaction. The acyl chloride is also moisture-sensitive.
-
Solution: Use freshly distilled nitrobenzene. Ensure the 4-acetoxybenzoyl chloride is pure and has not hydrolyzed to 4-acetoxybenzoic acid.
-
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Significant Impurity Profile in Crude Product
Question: My TLC analysis of the crude product shows multiple spots. What are these impurities and how can I prevent their formation?
Answer: The formation of byproducts is common. Identifying them is key to optimizing the reaction for purity.
Common Impurities and Prevention Strategies:
-
Isomer Formation (2'-nitro and 4'-nitro isomers):
-
Cause: The nitro group is a meta-directing group in electrophilic aromatic substitution.[11] Therefore, the primary product should be the 3'-nitro isomer. However, small amounts of ortho (2') and para (4') isomers can form, especially at higher temperatures.
-
Prevention: Maintain careful temperature control. Running the reaction at the lowest effective temperature can improve regioselectivity.[11] Separation of these isomers typically requires chromatography.
-
-
Hydrolysis of the Acetoxy Group:
-
Cause: The acetoxy (-OAc) ester linkage can be hydrolyzed to a hydroxyl (-OH) group during the aqueous work-up, especially if conditions are too harsh (e.g., prolonged exposure to strong acid or base).[12] This results in the formation of 4-Hydroxy-3'-nitrobenzophenone.
-
Prevention: Perform the aqueous work-up efficiently and at low temperatures. Quench the reaction in a mixture of crushed ice and dilute HCl.[8] Avoid using strong bases like NaOH for washing; a saturated sodium bicarbonate (NaHCO₃) solution is sufficient to neutralize residual acid.[13]
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to any of the factors listed in "Problem 1."
-
Prevention: Follow the optimization steps for improving yield. Monitor the reaction by TLC to ensure the consumption of the limiting reagent.[11]
-
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to achieve high purity via recrystallization or column chromatography. What are the best practices?
Answer: Effective purification depends on selecting the right technique and conditions based on the impurities present.
Purification Protocols:
-
Recrystallization: This is the most efficient method for removing small amounts of impurities if a suitable solvent is found.
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[14] For benzophenone derivatives, common solvent systems include ethanol, ethyl acetate/hexanes, or acetone/hexanes.[15][16]
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.[14]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[14]
-
Dry the crystals under vacuum.
-
-
-
Silica Gel Column Chromatography: This is necessary when impurities have similar solubility profiles to the product (e.g., isomers).
-
Stationary Phase: Standard silica gel (e.g., 230-400 mesh).
-
Mobile Phase (Eluent): A solvent system of low to medium polarity is typically effective. Start with a low polarity mixture like 5% ethyl acetate in hexanes and gradually increase the polarity (gradient elution) to separate components.[17] The optimal solvent system should be determined by TLC analysis first.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring them by TLC to pool the pure product fractions.
-
Evaporate the solvent from the pooled fractions to obtain the purified product.
-
-
The following diagram illustrates a general workflow for synthesis and purification.
Caption: General Synthesis and Purification Workflow.
Data Summary and Recommended Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | ||
| Nitrobenzene | 1.0 eq (Limiting Reagent) | Substrate for acylation. |
| 4-Acetoxybenzoyl chloride | 1.1 eq | Ensures complete reaction of the substrate. |
| Anhydrous AlCl₃ | 1.2 - 1.5 eq | Stoichiometric amount needed to catalyze and complex with the product.[3] |
| Solvent | Dichloromethane (anhydrous) | Inert solvent that is suitable for the reaction temperature range. |
| Temperature | 0-5 °C (addition), then 60 °C | Controls initial exotherm and drives the reaction to completion.[10] |
| Reaction Time | 2 - 4 hours at 60 °C | Sufficient time for reaction completion, monitorable by TLC. |
Optimized Synthesis Protocol
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane via cannula. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 4-acetoxybenzoyl chloride (1.1 eq) dropwise to the stirred suspension. After addition is complete, add nitrobenzene (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.[6]
-
Reaction: After the additions are complete, remove the ice bath and heat the mixture to reflux (~60°C) for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[8]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) or by silica gel chromatography.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O.
- PrepChem.com. (n.d.). Synthesis of 4-acetamido-3-nitrobenzophenone.
- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
- Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?.
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Reddit. (2024). Why can't this reaction continue?.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. (n.d.). CN108440299A - A method of preparing 4- nitro benzophenone class compounds.
- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
- ResearchGate. (2008). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube.
- Benchchem. (n.d.). Managing by-products in the synthesis of substituted benzophenones.
- Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
- University of Calgary. (n.d.). Hydrolysis of Esters.
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups.
- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
- Duong, N. N., et al. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. ChemSusChem.
- Carey, F. A. (2003). Organic Chemistry. McGraw-Hill.
- ChemicalBook. (n.d.). 4-Amino-3-nitrobenzophenone synthesis.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Nitration of Benzophenone Derivatives
Welcome to the technical support center for the nitration of benzophenone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and side reactions encountered during the electrophilic nitration of these scaffolds. Our goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary goal is mono-nitration, but I am observing significant amounts of a dinitrated byproduct. How can I prevent this?
A: The formation of dinitrated products is a classic example of over-reaction in electrophilic aromatic substitution. This typically occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
Causality & Mechanism: The first nitration introduces a nitro group (-NO₂), which is a strong deactivating group. This makes the second nitration event significantly slower than the first. However, under forcing conditions (high temperature, high concentration of nitrating agent), dinitration can still occur. The second nitro group will be directed to a meta position relative to the first nitro group.[1]
Troubleshooting Steps:
-
Temperature Control is Critical: Nitration is a highly exothermic reaction.[2] It is imperative to maintain a low reaction temperature. For the nitration of benzophenone, the temperature should generally not exceed 50°C.[1][3] Exceeding this temperature dramatically increases the rate of dinitration.
-
Control Reaction Time: Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC). Once the starting material is consumed, quench the reaction promptly to prevent the slower, secondary nitration from occurring.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating mixture (concentrated nitric acid and sulfuric acid). A large excess of the nitronium ion (NO₂⁺) electrophile will drive the reaction towards dinitration.
Q2: I expected the nitro group to substitute at the meta-position, but I am seeing ortho- and para-isomers. What determines the regioselectivity?
A: The regiochemical outcome of the nitration is dictated by the electronic properties of the substituents on the aromatic rings. The benzoyl group (-C(O)Ph) is a deactivating, meta-directing group because the carbonyl withdraws electron density from the ring, particularly at the ortho and para positions.[4]
Causality & Mechanism: The electron-withdrawing nature of the carbonyl group destabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks the ortho or para positions. Attack at the meta position avoids placing the positive charge adjacent to the deactivating carbonyl group, making it the most stable and favored pathway.[4][5]
Troubleshooting Scenarios:
-
Unsubstituted Benzophenone: For benzophenone itself, the major product should be m-nitrobenzophenone.[4] If you are observing significant ortho or para substitution, it may indicate a different reaction mechanism is at play, possibly involving radical species, though this is uncommon under standard nitrating conditions.
-
Substituted Benzophenone Derivatives: If the benzophenone scaffold has other substituents, the directing effects are combined.
-
Activating Groups: If one of the rings contains a strong activating group (e.g., -OCH₃, -OH, -NH₂), nitration will be directed by that group to the ortho and para positions on that ring, and the reaction will be much faster.
-
Deactivating Groups: If a second deactivating group is present, it will also direct meta to its own position, reinforcing the meta-directing effect of the benzoyl group.
-
Table 1: Influence of Substituents on Regioselectivity
| Substituent (Y) on Benzophenone Ring | Group Type | Directing Effect | Expected Major Product(s) |
| -H | Neutral | meta (from benzoyl) | m-nitrobenzophenone |
| -OCH₃ | Activating | ortho, para | Nitration on the OCH₃-substituted ring |
| -CH₃ | Activating | ortho, para | Nitration on the CH₃-substituted ring |
| -Cl, -Br | Deactivating | ortho, para | Complex mixture, but favors o,p to halogen |
| -NO₂ | Deactivating | meta | Reinforces meta direction |
| -CF₃ | Deactivating | meta | Reinforces meta direction |
Q3: My workup is difficult due to a water-soluble, acidic byproduct. Could this be sulfonation?
A: Yes, it is highly probable that you are observing sulfonation as a side reaction. This occurs when the aromatic ring reacts with sulfur trioxide (SO₃), which is present in fuming sulfuric acid and can also be in equilibrium in concentrated sulfuric acid.
Causality & Mechanism: Sulfonation is a reversible electrophilic aromatic substitution reaction.[6] While the nitronium ion (NO₂⁺) is a stronger electrophile, high concentrations of SO₃ and/or elevated temperatures can lead to the formation of benzenesulfonic acid derivatives.
Troubleshooting & Control:
-
Avoid Fuming Sulfuric Acid: Unless specifically required, use concentrated (98%) sulfuric acid as the catalyst, not fuming sulfuric acid (oleum), to minimize the concentration of free SO₃.
-
Maintain Low Temperature: As with dinitration, higher temperatures favor sulfonation.
-
Leverage Reversibility: Sulfonation is reversible, while nitration is generally not under these conditions. The sulfonyl group can often be removed by heating the crude product in dilute aqueous acid.[6] This can serve as a purification method.
Q4: How does steric hindrance affect the nitration of substituted benzophenones?
A: Steric hindrance plays a significant role, primarily by influencing the ortho:para ratio when an activating group is present.[7]
Causality & Mechanism: Even with an ortho, para-directing group, if either the directing group itself or the incoming electrophile is sterically bulky, attack at the more accessible para position is favored over the sterically crowded ortho positions.[7][8] The benzoyl group is quite bulky, which can further disfavor substitution at the adjacent ortho positions.
Practical Implications:
-
For a benzophenone with an alkyl group (e.g., methylbenzophenone), you will get a mixture of ortho- and para-nitro isomers, but the para-isomer will likely be the major product due to reduced steric clash.[9]
-
This effect is amplified with bulkier substituents like tert-butyl groups.
Visualization of Key Mechanisms & Workflows
To provide further clarity, the following diagrams illustrate the core nitration mechanism and a troubleshooting workflow.
Mechanism: Generation of the Nitronium Ion & Electrophilic Attack
Caption: Generation of the NO₂⁺ electrophile and its attack on the ring.
Troubleshooting Workflow for Unexpected Nitration Results
Caption: A guide to diagnosing and solving common nitration problems.
Recommended Protocol: Mono-nitration of Benzophenone
This protocol is designed to favor the formation of 3-nitrobenzophenone while minimizing common side reactions.
Materials:
-
Benzophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture (Caution: Exothermic):
-
In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid.
-
Slowly, dropwise, with constant stirring, add an equimolar amount of concentrated nitric acid. Keep the temperature of the mixture below 10°C. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).[3][6][10]
-
-
Dissolution of Starting Material:
-
In a separate reaction vessel equipped with a magnetic stirrer and thermometer, dissolve the benzophenone in a minimal amount of concentrated sulfuric acid.
-
Cool this solution in an ice bath to between 0-5°C.
-
-
Nitration Reaction:
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the benzophenone solution.
-
CRITICAL: Carefully monitor the internal temperature and maintain it below 50°C throughout the addition.[1] Use the ice bath to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 30-60 minutes. Monitor the reaction progress by TLC.
-
-
Quenching:
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
-
Workup and Purification:
-
Isolate the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (test with pH paper). This removes residual acids.
-
Further wash the solid with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
References
- Ataman Kimya. (n.d.). BENZOPHENONE 4.
- DermNet. (n.d.). Allergy to benzophenones.
- Brainly. (2023, February 24). Why is it important to keep the temperature low during a nitration reaction?
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. Retrieved from Campaign for Safe Cosmetics website.
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
- Study.com. (n.d.). What is the major product formed on the mono-nitration of benzophenone?
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Clark, J. (2000). The nitration of benzene - electrophilic substitution.
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
- Cosmetic Ingredient Review. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
-
ResearchGate. (2008). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. Retrieved from [Link]
- European Commission. (2023, December 14). OPINION on benzophenone-4. Retrieved from European Commission Public Health website.
-
Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
- PubMed Central. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.
- Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene | MCC Organic Chemistry.
-
ResearchGate. (n.d.). Photodegradation of benzophenones sensitized by nitrite. Retrieved from [Link]
- Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes.
-
ResearchGate. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
-
ResearchGate. (2015). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
S. Michael Stewart. (2021, April 27). Oxidation and Reduction of Benzophenone [Video]. YouTube. Retrieved from [Link]
- Frontiers. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
-
AK LECTURES. (2014, June 16). Ortho, Meta and Para Substitution [Video]. YouTube. Retrieved from [Link]
-
Freesciencelessons. (2023, October 5). A Level Chemistry Revision (Year 13) "Nitration of Benzene" [Video]. YouTube. Retrieved from [Link]
- NCBI. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
-
Competishun. (2020, July 17). 22 Steric Hindrance & Sir Effect | General Organic Chemistry-1 | JEE Main, IIT Advanced By NS Sir [Video]. YouTube. Retrieved from [Link]
-
Chem V. (2020, April 5). Nitration and Sulfonation of Benzene [Video]. YouTube. Retrieved from [Link]
- Wikipedia. (n.d.). Steric effects.
-
Professor Dave Explains. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Photocleavage Conditions for Benzophenone-Based Protecting Groups
Welcome to the technical support center for the application and optimization of benzophenone-based photolabile protecting groups. This guide is designed for researchers, chemists, and drug development professionals who utilize photochemistry to control the release of active molecules with spatiotemporal precision. Here, we will address common challenges and frequently asked questions to help you maximize the efficiency and yield of your photocleavage experiments.
Introduction: The Benzophenone Photochemistry
Benzophenone and its derivatives are classified as Type II photoinitiators. Their utility as photoremovable protecting groups stems from the unique reactivity of their triplet excited state. Upon absorption of UV light, the benzophenone moiety undergoes efficient intersystem crossing to a long-lived triplet state.[1] This triplet state behaves like a diradical and can abstract a hydrogen atom from a suitable donor, initiating the cleavage process.[2][3] Understanding and controlling this fundamental mechanism is the key to successful and reproducible deprotection.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries regarding the use of benzophenone-based protecting groups.
Q1: What is the detailed photochemical mechanism of benzophenone-mediated cleavage?
A: The process begins with the absorption of UV light (typically around 350 nm), which promotes a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition), forming the short-lived singlet excited state (S¹).[2] This S¹ state rapidly undergoes a highly efficient intersystem crossing (ISC) to the more stable triplet excited state (T¹).[1][4] The T¹ state is the key reactive intermediate. It abstracts a hydrogen atom from a donor molecule (R-H), which is often the solvent or a specific functional group on the substrate, to form a ketyl radical.[3] This hydrogen abstraction event initiates the subsequent chemical steps that lead to the release of the protected molecule.
Caption: Mechanism of benzophenone photocleavage.
Q2: What is the optimal wavelength and light source for cleaving benzophenone groups?
A: The optimal wavelength corresponds to the n→π* absorption band of the benzophenone chromophore, which is typically centered around 345-365 nm .[5][6] Using this wavelength range maximizes excitation efficiency while minimizing the risk of photodamage to sensitive substrates, which can occur at shorter wavelengths (<320 nm).[7]
Modern 365 nm LED light sources are highly recommended.[8] They offer significant advantages over traditional broad-spectrum mercury lamps, including narrow bandwidth emission (reducing side reactions), stable power output, long operational lifetime, and lower heat generation.[8] The key is to ensure the light source provides sufficient and consistent photon flux to the sample.[9]
Q3: Why is degassing the reaction mixture important?
A: Degassing is a critical step. Ground-state molecular oxygen (O₂) is a triplet diradical and an efficient quencher of the triplet excited state of benzophenone. If dissolved oxygen is present in the reaction mixture, it can deactivate the reactive T¹ state before it has a chance to abstract a hydrogen atom, leading to significantly lower cleavage efficiency or complete reaction failure. Degassing the solvent and blanketing the reaction with an inert gas (e.g., nitrogen or argon) for the duration of the irradiation is essential.
Q4: What are the primary advantages and disadvantages of benzophenone protecting groups?
A:
-
Advantages:
-
High Quantum Yield: The intersystem crossing to the reactive triplet state is very efficient.[1]
-
Wavelength Specificity: Cleavage occurs at a specific, longer UV wavelength (~365 nm), which enhances orthogonality and reduces damage to biological molecules.[10]
-
Neutral Deprotection Conditions: Cleavage is initiated by light, avoiding the need for harsh acidic or basic reagents that could degrade sensitive substrates.[10]
-
-
Disadvantages:
-
Requirement for H-donor: The reaction is dependent on the presence of an abstractable hydrogen atom, which can sometimes lead to solvent limitations or undesired reactions with the substrate itself.
-
Potential for Side Reactions: The highly reactive triplet state can lead to side products, such as benzopinacol, or react with other parts of the target molecule.[4][11]
-
Oxygen Sensitivity: The reaction is easily quenched by molecular oxygen, requiring careful inert atmosphere techniques.
-
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My photocleavage reaction is slow or incomplete.
This is the most common issue and can stem from several factors related to light delivery, reaction setup, or chemical components.
| Potential Cause | Explanation & Recommended Solution |
| 1. Insufficient Light Exposure | The total number of photons delivered to the sample may be too low. Solution: • Increase Irradiation Time: Monitor the reaction by TLC or LC-MS at set time points to determine the optimal duration. • Increase Light Intensity: Move the light source closer to the reaction vessel or use a more powerful lamp. Be aware that excessive intensity can sometimes promote side reactions or degradation.[12] • Ensure Uniform Irradiation: For larger volumes, ensure the entire solution is illuminated. Use a stir plate to mix the solution and ensure all molecules are exposed to the light. |
| 2. Incorrect Wavelength | Your light source may not be emitting at the optimal 345-365 nm range. Solution: • Verify the emission spectrum of your light source (lamp or LED). Filters may be necessary for broad-spectrum lamps to isolate the desired wavelength and prevent substrate damage from shorter UV wavelengths.[7] |
| 3. Oxygen Quenching | Dissolved oxygen is quenching the reactive benzophenone triplet state. Solution: • Degas Thoroughly: Bubble a stream of inert gas (N₂ or Ar) through the solvent for at least 15-30 minutes prior to irradiation. Maintain a positive pressure of the inert gas over the reaction mixture throughout the experiment. |
| 4. Poor Hydrogen Donor | The solvent or substrate lacks a readily abstractable hydrogen atom. Solution: • Change Solvent: Switch to a solvent known to be a good hydrogen donor. Isopropanol is a classic choice for benzophenone photoreduction, but may not be compatible with all substrates.[4][5] Other options include ethers like THF or alcohols. The choice depends on substrate solubility and reactivity. • Introduce an Additive: If the solvent cannot be changed, consider adding a co-solvent or an additive that is a good hydrogen donor (e.g., a small percentage of isopropanol), provided it does not interfere with your substrate or downstream processing. |
| 5. Light Path Obstruction | The light is being blocked before it reaches the sample. Solution: • Use UV-Transparent Vessels: Ensure your reaction vessel is made of quartz or borosilicate glass (like Pyrex), which are transparent to ~365 nm light. Standard flint glass or plastic will absorb a significant portion of the UV radiation. • Check for Precipitation: If your substrate or product precipitates during the reaction, it can coat the walls of the vessel and block light. Ensure your compound remains fully dissolved at the reaction concentration. |
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Start -> CheckLight [label="Yes"]; CheckLight -> CheckVessel [label="Yes"]; CheckVessel -> CheckO2 [label="Yes"]; CheckO2 -> CheckHDonor [label="Yes"]; CheckHDonor -> Success [label="Yes"];
CheckLight -> Sol_Light [label="No"]; Sol_Light [label="Solution:\n- Verify Wavelength\n- Increase Intensity/Time\n- Check Lamp Age", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
CheckVessel -> Sol_Vessel [label="No"]; Sol_Vessel [label="Solution:\n- Switch to Quartz/Pyrex Vessel\n- Ensure No Precipitation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
CheckO2 -> Sol_O2 [label="No"]; Sol_O2 [label="Solution:\n- Degas with N₂/Ar for 15-30 min\n- Maintain Inert Atmosphere", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
CheckHDonor -> Sol_HDonor [label="No"]; Sol_HDonor [label="Solution:\n- Switch to Solvent like IPA/THF\n- Add H-Donating Co-Solvent", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
Caption: Troubleshooting workflow for incomplete photocleavage.
Problem: I'm observing significant side-product formation.
A: The high reactivity of the benzophenone triplet state can sometimes lead to undesired reactions.
-
Side Product: Benzopinacol: If you observe a white precipitate, it is likely benzopinacol. This dimer forms from the coupling of two benzophenone ketyl radicals.[4] It is more common when using excellent hydrogen-donating solvents (like isopropanol) and at higher concentrations of the benzophenone-containing substrate.
-
Solution:
-
Lower Concentration: Dilute the reaction mixture. This reduces the probability of two ketyl radicals encountering each other.
-
Optimize H-Donor: The goal is for the intramolecular hydrogen abstraction (leading to cleavage) to be faster than the intermolecular abstraction from the solvent that leads to the ketyl radical. If your substrate has an internal H-donor, using a less reactive solvent (e.g., acetonitrile, dichloromethane) may favor the desired pathway.[13][14]
-
-
-
Side Product: Substrate Degradation or Cross-linking: The benzophenone ketyl radical or the triplet state itself can react with other functional groups on your substrate.
-
Solution:
-
Use Scavengers: If your substrate contains sensitive groups (e.g., electron-rich aromatic rings, sulfides), consider adding a radical scavenger. However, this is a delicate balance, as the scavenger could also interfere with the primary cleavage mechanism. Triisopropylsilane (TIS) is sometimes used in acidic cleavage cocktails to scavenge reactive cations and may have utility here.[15]
-
Filter Light: Ensure you are not using high-energy, short-wavelength UV light (<320 nm) that could directly excite and degrade your substrate. Use a filter or a monochromatic LED source.[7]
-
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Photocleavage of a Benzophenone-Protected Substrate
This protocol provides a starting point for a typical deprotection experiment. Optimization will be required for specific substrates.
-
Preparation:
-
Dissolve the benzophenone-protected substrate in an appropriate, high-purity solvent (see table below) to a concentration of approximately 1-10 mM.
-
Transfer the solution to a quartz or borosilicate glass reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel with a septum.
-
-
Degassing:
-
Purge the solution with a gentle stream of dry nitrogen or argon gas for 15-30 minutes using a long needle submerged in the liquid and a short vent needle.
-
After purging, remove the needles and maintain a positive pressure of the inert gas (e.g., via a balloon) for the duration of the reaction.
-
-
Irradiation:
-
Place the reaction vessel on a magnetic stir plate and begin stirring.
-
Position the 365 nm UV light source at a fixed, reproducible distance from the vessel. If using a lamp that generates heat, a cooling fan or water bath may be necessary to maintain a constant reaction temperature.
-
Turn on the light source to begin the reaction.
-
-
Monitoring:
-
At regular intervals (e.g., 30, 60, 120 minutes), carefully withdraw a small aliquot of the reaction mixture using a syringe.
-
Analyze the aliquot by TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.
-
-
Work-up:
-
Once the reaction is complete, turn off the light source.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as flash column chromatography to remove the benzophenone byproducts (e.g., benzhydrol, benzopinacol) and any unreacted starting material.
-
Data Presentation: Recommended Solvents for Photocleavage
| Solvent | Hydrogen Donor Ability | Boiling Point (°C) | Notes & Considerations |
| Isopropanol | Excellent | 82.6 | Classic H-donor for benzophenone photoreduction.[4][5] May lead to benzopinacol formation. Ensure substrate is stable to alcohol. |
| Acetonitrile | Poor | 82 | Often a good choice when intramolecular H-abstraction is desired. Good UV transparency. |
| Dichloromethane | Poor | 39.6 | Low boiling point, easy to remove. Can participate in H-abstraction.[14] Ensure substrate is soluble. |
| Tetrahydrofuran (THF) | Good | 66 | Good H-donor. Must be fresh and peroxide-free, as peroxides can interfere with radical reactions. |
| Methanol | Good | 64.7 | Good H-donor. Can be used, but isopropanol is often more efficient due to the nature of its secondary C-H bond. |
References
-
Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222–15229. [Link]
-
Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]
-
SciSpace. (n.d.). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. [Link]
-
Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. PubMed. [Link]
-
The Spectrum. (n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
-
ACS Publications. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]
-
Theses and Dissertations (Comprehensive). (1991). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. McMaster University. [Link]
-
ResearchGate. (2015). Photocatalytic Reduction of Benzophenone on TiO2: Effect of Preparation Method and Reaction Conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzophenone Imine in Advanced Organic Synthesis. [Link]
-
ACS Publications. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). Photochemical reaction mechanism of benzophenone protected guanosine at N7 position. [Link]
-
Wiley Online Library. (n.d.). Light Sources for Photochemical Processes - Estimation of Technological Potentials. [Link]
-
ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H... [Link]
-
PubMed. (2012). Benzophenone photosensitized DNA damage. [Link]
-
HepatoChem. (n.d.). Evaluating Light Sources in Photochemistry. [Link]
-
Wikipedia. (n.d.). Benzophenone imine. [Link]
-
ACS Publications. (2007). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
AZoM. (2013). Understanding Photocleavage Reactions. [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (n.d.). Benzophenone Imine. [Link]
-
YouTube. (2020). Photolysis of Benzophenone - Photoreduction Reactions -Mechanism. [Link]
-
PubMed Central. (2007). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]
-
Datapdf.com. (n.d.). Photoreduction of benzophenone by acetonitrile: correlation of rates of. [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]
-
Houben-Weyl. (n.d.). 2.4 Photocleavable Protecting Groups. [Link]
-
Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. [Link]
-
Springer. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]
Sources
- 1. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [PDF] Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 4-Acetoxy-3'-nitrobenzophenone
Welcome to the Technical Support Center for 4-Acetoxy-3'-nitrobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet sometimes challenging, intermediate. Here, we address common issues encountered during the synthesis, purification, and subsequent reactions of this compound, providing in-depth, experience-based solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the chemical principles behind the troubleshooting steps, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing this compound via Friedel-Crafts acylation?
The synthesis of this compound, typically attempted via Friedel-Crafts acylation of phenyl acetate with 3-nitrobenzoyl chloride, is inherently challenging due to the electronic properties of the starting materials.[1][2][3][4] The primary hurdles include:
-
Deactivation of the Aromatic Ring: The nitro group on the benzoyl chloride is strongly electron-withdrawing, which deactivates the acylium ion electrophile.[1] This makes the electrophilic aromatic substitution reaction with phenyl acetate, which is only moderately activated by the acetoxy group, sluggish.
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the oxygen atoms of the nitro group and the acetoxy group. This can further deactivate the reactants and may necessitate the use of excess catalyst.
-
Potential for Side Reactions: Under the often harsh conditions required to drive the reaction, side reactions such as de-acetylation (hydrolysis) of the starting material or product can occur.
Troubleshooting Guide: Synthesis & Purification
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and purification of this compound.
Issue 1: Low or No Yield of this compound
Potential Cause 1: Ineffective Friedel-Crafts Reaction Conditions
If you are experiencing a low yield, it is crucial to re-evaluate your reaction setup and conditions. The Friedel-Crafts acylation is highly sensitive to several factors.[1][2][3][4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used. Any moisture will react with the Lewis acid catalyst, rendering it inactive.
-
Optimize Catalyst Stoichiometry: Due to complexation with the nitro and acetoxy groups, a stoichiometric excess of the Lewis acid (e.g., 1.5 to 2.5 equivalents of AlCl₃) may be necessary.
-
Control Reaction Temperature: The initial addition of reagents should be performed at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction may then need to be gently warmed to proceed.
-
Consider an Alternative Synthetic Route: If direct acylation of phenyl acetate is unsuccessful, consider a two-step approach: first, perform the Friedel-Crafts acylation of a more reactive precursor, followed by introduction of the acetoxy group.
-
Potential Cause 2: Hydrolysis of the Acetoxy Group
The acetoxy group is susceptible to hydrolysis under both acidic and basic conditions, which can be encountered during the reaction or workup.[5]
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and check for the appearance of a more polar spot corresponding to the hydrolyzed product, 4-Hydroxy-3'-nitrobenzophenone.
-
Careful Workup: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly.
-
Purification Strategy: If hydrolysis has occurred, you may be able to separate the desired product from the phenolic impurity via column chromatography.
-
Issue 2: Presence of Impurities in the Final Product
Potential Cause 1: Incomplete Reaction
Unreacted starting materials, particularly phenyl acetate and 3-nitrobenzoyl chloride, can contaminate the final product.
-
Troubleshooting Steps:
-
TLC Analysis: Co-spot your crude product with the starting materials on a TLC plate to confirm their presence.
-
Purification: Recrystallization is often an effective method for removing unreacted starting materials.[6][7][8][9] A solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Ethanol or a mixture of ethyl acetate and hexanes may be suitable.
-
Potential Cause 2: Formation of the Hydrolysis Product (4-Hydroxy-3'-nitrobenzophenone)
As mentioned, hydrolysis of the acetoxy group is a common side reaction.
-
Troubleshooting Steps:
-
TLC Visualization: The phenolic hydrolysis product can often be visualized on a TLC plate using specific stains. A ferric chloride solution will typically give a colored spot with phenols.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the less polar this compound from the more polar 4-Hydroxy-3'-nitrobenzophenone.
-
| Compound | Typical Rf Value (3:1 Hexanes:Ethyl Acetate) | Visualization |
| This compound | ~0.5 | UV (254 nm) |
| 4-Hydroxy-3'-nitrobenzophenone | ~0.3 | UV (254 nm), Ferric chloride stain |
| Phenyl acetate | ~0.7 | UV (254 nm) |
| 3-Nitrobenzoyl chloride | Reacts on plate | UV (254 nm) |
Table 1: Typical TLC characteristics of key compounds. Rf values are approximate and can vary based on the specific TLC plate and solvent system used.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
On a silica gel TLC plate, spot the starting material (phenyl acetate), the reaction mixture, and a co-spot of both.
-
Develop the plate in the TLC chamber.
-
Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
-
If hydrolysis is suspected, the plate can be stained with a ferric chloride solution to visualize any phenolic byproducts.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Potential Reaction Pathways and Side Reactions
Caption: Key reaction pathways and potential side reactions involving this compound.
References
- CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents.
-
Organic Syntheses Procedure. Available at: [Link]
- CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents.
-
Synthesis of N-Acetoxy-N-arylamides via Diacetoxyiodobenzene Promoted Double Acylation Reaction of Hydroxylamines with Aldehydes - The Royal Society of Chemistry. Available at: [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]
-
friedel-crafts acylation of benzene. Available at: [Link]
-
Friedel-Crafts Acylation - YouTube. Available at: [Link]
-
Recrystallization Techniques in Chemistry | PDF | Solubility | Filtration - Scribd. Available at: [Link]
- US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones - Google Patents.
-
Organic Syntheses Procedure. Available at: [Link]
- CN102746122A - Hydrolysis process for hydroquinone - Google Patents.
- CN108586224B - Method for purifying and separating benzophenone - Google Patents.
- US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents.
- WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents.
- US4962147A - Process for the suspension polymerization of 4-acetoxystyrene and hydrolysis to 4-hydroxystyrene polymers - Google Patents.
- US4483986A - 4-Nitrobenzophenone compounds - Google Patents.
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Acetoxy-3'-nitrobenzophenone
Welcome to the technical support center for the purification of 4-Acetoxy-3'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and solutions associated with the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both efficient and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical and chemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
-
Structure and Polarity: The molecule contains a benzophenone core, an ester group (acetoxy), and a nitro group. The presence of the polar nitro and ester groups, combined with the largely nonpolar aromatic rings, gives the molecule an intermediate polarity. This dictates its solubility in various organic solvents and its behavior during chromatography.
-
Solubility: It is expected to have moderate solubility in common organic solvents like acetone, ethyl acetate, and dichloromethane, and lower solubility in nonpolar solvents like hexanes and in polar protic solvents like water.[1] A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers; for instance, acetone for the ketone and ethyl acetate for the ester.[2]
-
Crystallinity: Benzophenone derivatives are often crystalline solids.[1] This property is crucial for purification by recrystallization, a powerful technique for removing impurities if a suitable solvent system is identified.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation, which could introduce new impurities.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: The nature of impurities is directly linked to the synthetic route employed. Common synthetic pathways, such as the Friedel-Crafts acylation, can introduce specific side-products and unreacted starting materials.
-
Unreacted Starting Materials: Depending on the synthesis, these could include 3-nitrobenzoyl chloride, 4-hydroxyacetophenone, or related precursors.
-
Side-Products: Isomeric products (e.g., substitution at a different position on the phenyl ring) can be formed, especially under harsh reaction conditions. Hydrolysis of the acetoxy group back to a hydroxyl group is also a possibility if water is present.
-
Catalyst Residues: If a catalyst (e.g., AlCl₃ in Friedel-Crafts reactions) is used, residual metals or their salts may contaminate the crude product.
-
Solvent Residues: Incomplete removal of high-boiling point solvents used in the reaction can be a source of impurity.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It provides a qualitative measure of the number of components and helps in optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point. UV detection is suitable due to the chromophoric nature of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities, even at low levels. Characteristic signals for the acetoxy group (a singlet around δ 2.0-2.5 ppm) and the aromatic protons can be used for identification and purity estimation.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify impurities by their mass-to-charge ratio.[3][4]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Scenario 1: My crude product is an oil and won't crystallize.
Issue: The presence of impurities often suppresses the crystallization of the desired compound, resulting in an oil or waxy solid.[5]
Troubleshooting Steps:
-
Initial Purification by Extraction:
-
Rationale: An initial liquid-liquid extraction can remove highly polar or nonpolar impurities.
-
Protocol:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Attempt Crystallization from a Different Solvent System:
-
Rationale: The choice of solvent is critical for successful recrystallization.[2]
-
Protocol:
-
Take a small amount of the purified oil and test its solubility in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate).
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Once a suitable solvent is found, dissolve the bulk of the oil in the minimum amount of boiling solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
-
-
Purification by Column Chromatography:
-
Rationale: If crystallization fails, column chromatography is the most reliable method for separating compounds based on their polarity.[6]
-
Action: Proceed to the column chromatography troubleshooting guide below.
-
Scenario 2: I see multiple spots on my TLC plate after purification.
Issue: The presence of multiple spots on a TLC plate indicates that the purification was incomplete.
Troubleshooting Steps:
-
Optimize the TLC Mobile Phase:
-
Rationale: The separation on a TLC plate is highly dependent on the solvent system.
-
Action: Experiment with different solvent mixtures to achieve better separation between the product spot and the impurity spots. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Adjust the ratio to achieve an Rf value for the product of around 0.3-0.4 for optimal separation.
-
-
Re-purify using Column Chromatography with an Optimized Eluent:
-
Rationale: The optimized TLC solvent system can be adapted for column chromatography.
-
Protocol:
-
Prepare a chromatography column with silica gel.
-
Dissolve the impure product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the column.
-
Elute the column with the optimized solvent system, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and evaporate the solvent.
-
-
Workflow for Troubleshooting TLC and Column Chromatography
Caption: Troubleshooting workflow for impure samples identified by TLC.
Scenario 3: The yield of my purified product is very low after recrystallization.
Issue: Low recovery after recrystallization can be due to several factors.
Troubleshooting Steps:
-
Using Too Much Solvent:
-
Rationale: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.
-
Action: During recrystallization, use only the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Cooling the Solution Too Quickly:
-
Rationale: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an amorphous solid, trapping impurities.
-
Action: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Premature Crystallization during Hot Filtration:
-
Rationale: If the solution cools during hot filtration (used to remove insoluble impurities), the product can crystallize on the filter paper.
-
Action: Use a pre-heated funnel and filter flask, and add a small amount of extra hot solvent to the solution just before filtering to ensure the product remains dissolved.
-
Scenario 4: I suspect my product is contaminated with a structurally similar impurity.
Issue: Separating structurally similar impurities, such as isomers, can be challenging.
Troubleshooting Steps:
-
High-Resolution Column Chromatography:
-
Rationale: A long, narrow chromatography column with a slow flow rate can enhance the separation of closely related compounds.
-
Action: Use a larger amount of silica gel relative to the amount of crude product (e.g., a 100:1 ratio by weight) and a shallow solvent gradient during elution.
-
-
Preparative HPLC:
-
Rationale: For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.
-
Action: If available, utilize a preparative HPLC system with a suitable column and an optimized mobile phase determined from analytical HPLC runs.
-
-
Recrystallization from a Different Solvent System:
-
Rationale: Different solvent systems can have varying selectivities for dissolving the desired compound versus the impurity.
-
Action: Systematically screen a range of solvents and solvent mixtures for recrystallization. Sometimes, a series of recrystallizations from different solvents is necessary to achieve high purity.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is mostly pure but contains minor impurities.
-
Solvent Selection:
-
Place a small amount of the crude product (approx. 50 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each test tube.
-
Heat the test tubes in a water bath to boiling. A good solvent will dissolve the compound completely when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals upon cooling. A common and effective solvent system for compounds of this type is a mixture of ethanol and water or ethyl acetate and hexane.[2][7]
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves.
-
If a mixed solvent system is used (e.g., ethanol/water), dissolve the compound in the better solvent (ethanol) and then add the poorer solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the better solvent to redissolve the precipitate.
-
If there are insoluble impurities, perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Protocol 2: Purification by Column Chromatography
This is the preferred method for purifying complex mixtures or when crystallization is ineffective.
-
Preparation:
-
Select the Eluent: Based on TLC analysis, choose a solvent system that gives an Rf of ~0.3 for the product. A common eluent for benzophenone derivatives is a mixture of hexane and ethyl acetate.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution and Collection:
-
Add the eluent to the top of the column and apply gentle pressure (if necessary) to start the flow.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Recrystallization | 95-99% | 60-85% | Dependent on finding a suitable solvent; best for removing small amounts of impurities. |
| Column Chromatography | >99% | 50-90% | More time-consuming and uses more solvent; effective for complex mixtures. |
References
-
ResearchGate. How can I remove the remaining benzophenone/fluorenone from a reaction with an aminophosphonate? Available from: [Link]
- Google Patents. CN108586224B - Method for purifying and separating benzophenone.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. CN108440299A - A method of preparing 4- nitro benzophenone class compounds.
-
National Institutes of Health. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Available from: [Link]
-
SDI. 4 AMINO 3 NITRO BENZOPHENONE. Available from: [Link]
-
YouTube. MCAT Organic Chemistry: Column Chromatography. Available from: [Link]
- Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Available from: [Link]
-
MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Available from: [Link]
-
Encyclopedia.pub. Sample Preparation for Benzophenone Detection. Available from: [Link]
-
PubMed. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Available from: [Link]
Sources
- 1. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Acetoxy-3'-nitrobenzophenone
Welcome to the technical support center for 4-Acetoxy-3'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common solubility issues encountered during experimentation with this compound. My aim is to equip you with the knowledge to confidently handle this molecule, ensuring reproducible and accurate results in your critical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
Based on the chemical structure, featuring a relatively nonpolar benzophenone backbone and polar acetoxy and nitro groups, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) . DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[1]
For many biological applications, it is crucial to keep the final concentration of DMSO low, typically below 0.5%, as it can have cytotoxic effects. Therefore, the best practice is to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your aqueous experimental medium.
Q2: My experimental system is incompatible with DMSO. What are the best alternative organic solvents?
If DMSO is not suitable for your assay, several other organic solvents can be tested. A systematic approach is recommended. Based on the properties of similar benzophenone derivatives, the following solvents are good alternatives:[2]
-
Acetone: 4-Nitrobenzophenone, a related compound, shows moderate solubility in acetone.[2]
-
Ethanol or Methanol: Alcohols are often effective for compounds with moderate polarity. Another related compound, 4′-Bromo-3′-nitroacetophenone, has been successfully dissolved in methanol and ethanol for chemical synthesis.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a potent polar aprotic solvent.
It is advisable to perform small-scale solubility tests with these solvents before preparing a large-volume stock solution.
Q3: I've tried the recommended solvents, but my this compound is not dissolving completely, or it's precipitating out of solution upon dilution. What should I do?
This is a common challenge with poorly soluble compounds. Here is a troubleshooting workflow to address this issue:
Troubleshooting Guide: Enhancing Solubility
Issue 1: Incomplete Dissolution in a Pure Organic Solvent
If you observe particulate matter in your stock solution, consider the following steps:
-
Gentle Heating: Gently warm the solution to 37-50°C. Increased temperature often enhances solubility. However, avoid excessive or prolonged heating, which could lead to compound degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break down solute aggregates and facilitate dissolution.
-
Vortexing: Vigorous mixing can also aid in dissolving the compound.
Always visually inspect the solution after these treatments to ensure it is clear. If the compound precipitates upon cooling, it may be necessary to prepare fresh dilutions for each experiment.
Issue 2: Precipitation in Aqueous Media After Dilution
Precipitation upon dilution into an aqueous buffer or cell culture medium is a strong indicator that the compound's solubility limit has been exceeded. Here are some strategies to overcome this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Use a Co-solvent System: Instead of diluting directly from a high-concentration DMSO stock, create an intermediate dilution in a co-solvent mixture before the final dilution into the aqueous medium. A mixture of an organic solvent and water can sometimes maintain solubility better than a direct dilution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. While this compound does not have strongly acidic or basic groups, minor pH adjustments of the final aqueous solution (if permissible for your experiment) could be explored.
-
Formulation Strategies: For more advanced applications, especially in drug development, formulation strategies such as the use of surfactants, cyclodextrins, or lipid-based formulations can dramatically improve aqueous solubility.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound (MW: 285.26 g/mol ). For 1 mL of a 10 mM stock, you will need 2.85 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator for 5-10 minutes or gently warm the vial until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Before use, thaw an aliquot and ensure the compound is fully redissolved, gently vortexing if needed.[1]
Protocol 2: Systematic Solubility Testing Workflow
This workflow helps you to empirically determine the best solvent for your needs.
Caption: A systematic workflow for testing the solubility of this compound in various organic solvents.
Data Summary
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | The benzophenone core is hydrophobic. |
| DMSO | High | A powerful solvent for a wide range of organic compounds.[1] |
| DMF | High | Similar properties to DMSO. |
| Acetone | Moderate to High | 4-Nitrobenzophenone has moderate solubility in acetone.[2] |
| Ethanol | Moderate | Often a good solvent for moderately polar compounds. |
| Methanol | Moderate | Similar to ethanol, but slightly more polar. |
| Acetonitrile | Moderate | A polar aprotic solvent. |
Understanding the Causality: Why is Solubility a Challenge?
The structure of this compound contains both nonpolar (the two phenyl rings) and polar (the ketone, ester, and nitro groups) functionalities. This combination can make it difficult to find a single solvent that effectively solvates all parts of the molecule. Aromatic nitro compounds, in general, are known to have limited water solubility.[4] The crystalline nature of the solid compound also requires sufficient solvent energy to break the crystal lattice, which can be a barrier to dissolution.
By selecting a solvent that can accommodate both the polar and nonpolar characteristics of the molecule, such as DMSO, or by using techniques that add energy to the system like heating and sonication, we can overcome these challenges.
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your experimental results, it is critical to have a self-validating system for your solubilization protocol.
-
Visual Inspection: Always visually inspect your stock solutions and final dilutions for any signs of precipitation. A clear, particle-free solution is essential.
-
Control Experiments: If you are concerned about the effect of your solvent on the experiment, run a vehicle control (your final solution without the this compound) to account for any solvent-induced effects.
-
Consistency is Key: Use the same solubilization protocol for all related experiments to ensure consistency and reproducibility.
By following these guidelines and troubleshooting steps, you will be well-equipped to handle the solubility challenges of this compound and proceed with your research with confidence.
References
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499.
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2020). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2022, June 1). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
Sources
stability issues of 4-Acetoxy-3'-nitrobenzophenone under different conditions
Welcome to the technical support center for 4-Acetoxy-3'-nitrobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. Given the absence of extensive published stability data for this compound, this guide synthesizes information from structurally related compounds—nitroaromatics and benzophenones—to anticipate potential stability challenges and offers robust troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the main stability concerns are hydrolysis of the acetate ester, photodegradation upon exposure to light, and thermal decomposition at elevated temperatures. The nitroaromatic system and the benzophenone core are both moieties that can contribute to instability under certain conditions.
Q2: How can I prevent the hydrolysis of the acetoxy group?
A2: The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-Hydroxy-3'-nitrobenzophenone. To minimize hydrolysis, it is crucial to maintain a neutral pH environment (pH 6-7.5) for your stock solutions and experimental buffers. If your experiment requires acidic or basic conditions, prepare fresh solutions immediately before use and consider performing time-course stability studies to understand the degradation kinetics.
Q3: Is this compound sensitive to light?
A3: Yes, benzophenone derivatives are known to be photoreactive and can degrade upon exposure to UV light.[1][2][3] It is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. When conducting experiments, minimize exposure to ambient and direct light sources.
Q4: What is the recommended temperature for storing this compound?
A4: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from moisture. Stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Nitroaromatic compounds can be thermally labile, and elevated temperatures can lead to decomposition.[4][5][6][7]
Q5: Which solvents are recommended for dissolving this compound?
A5: While specific solubility data is limited, based on its structure, polar aprotic solvents such as DMSO, DMF, and acetonitrile are likely to be good choices for preparing concentrated stock solutions. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer to the final concentration. Be mindful that the stability in protic solvents like methanol and ethanol may be lower due to potential transesterification or facilitation of hydrolysis.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be an indication of compound degradation. The following workflow will help you diagnose the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol for Investigating Degradation:
-
Sample Analysis:
-
Prepare a fresh solution of this compound at the working concentration.
-
Immediately analyze a portion of this solution by HPLC or LC-MS to obtain a reference chromatogram and mass spectrum.
-
Analyze a sample from the solution that yielded inconsistent results.
-
Compare the two analyses. The appearance of new peaks or a significant decrease in the parent compound's peak area in the experimental sample suggests degradation.
-
-
Identifying the Cause:
-
Hydrolysis: If a new peak corresponding to the mass of 4-Hydroxy-3'-nitrobenzophenone is observed, hydrolysis is the likely cause.
-
Solution: Ensure all buffers are at a neutral pH. Prepare solutions fresh for each experiment. If the experimental conditions are harsh, perform a time-course study to quantify the rate of degradation.
-
-
Photodegradation: If the degradation is observed in experiments with prolonged exposure to light, photodegradation is a probable cause.
-
Solution: Repeat the experiment with strict light protection (amber vials, foil wrapping, minimal light exposure during handling).
-
-
Thermal Decomposition: If your experimental setup involves heating, thermal decomposition may be occurring.
-
Solution: Assess the thermal stability of the compound by incubating it at the experimental temperature for the duration of the experiment and analyzing for degradation. If unstable, consider alternative experimental designs that do not require elevated temperatures.
-
-
Issue 2: Precipitation of the compound in aqueous solutions.
This compound is expected to have low aqueous solubility.
Troubleshooting Steps:
-
Review Preparation Method: Ensure the compound is first fully dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the aqueous buffer.
-
Sonication: Briefly sonicate the final solution to aid dissolution.
-
Concentration: You may be exceeding the solubility limit. Try working at a lower concentration.
-
Co-solvents: Consider the use of co-solvents or solubility enhancers if compatible with your experimental system.
Experimental Protocols
Protocol 1: Determination of pH Stability
This protocol provides a framework for assessing the hydrolytic stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 3, 5) to neutral (pH 7.4) and basic (e.g., pH 9, 11).
-
Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile or DMSO.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).
-
Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Sampling and Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by a validated HPLC method to quantify the remaining parent compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate.
Protocol 2: Assessment of Photostability
This protocol is designed to evaluate the susceptibility of this compound to photodegradation.
-
Solution Preparation: Prepare a solution of the compound in a relevant solvent or buffer.
-
Sample Division: Divide the solution into two sets of transparent and amber vials.
-
Light Exposure: Expose one set of transparent vials to a controlled light source (e.g., a UV lamp or natural sunlight), while keeping the other transparent vials and the amber vials in the dark as controls.
-
Time Points and Analysis: At selected time intervals, withdraw samples from each set and analyze by HPLC to measure the concentration of the parent compound.
-
Comparison: Compare the degradation rate in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Data Summary
While specific quantitative data for this compound is not available, the following table provides an expected stability profile based on the behavior of related compounds. This information should be used as a guideline, and experimental verification is strongly recommended.
| Condition | Parameter | Expected Stability of this compound | Rationale |
| pH | Acidic (pH < 6) | Low | Acid-catalyzed hydrolysis of the acetate ester. |
| Neutral (pH 6-7.5) | Moderate to High | Ester hydrolysis is minimized at neutral pH. | |
| Basic (pH > 7.5) | Low | Base-catalyzed hydrolysis of the acetate ester. | |
| Light | UV Exposure | Low | Benzophenone core is a known photosensitizer.[1][2][3] |
| Ambient Light | Moderate | Gradual degradation may occur over time. | |
| Dark | High | Photodegradation pathways are inhibited. | |
| Temperature | -20°C to 4°C | High | Recommended storage conditions to minimize degradation. |
| Room Temperature | Moderate | Risk of slow hydrolysis and other degradation. | |
| Elevated (>40°C) | Low | Potential for accelerated hydrolysis and thermal decomposition of the nitroaromatic moiety.[4][5][7] | |
| Solvents | Aprotic (DMSO, DMF) | High | Good solubilizing power and less likely to directly participate in degradation. |
| Protic (Methanol, Ethanol) | Moderate | Potential for transesterification or facilitation of hydrolysis. | |
| Aqueous Buffers | pH-dependent | Stability is primarily dictated by the pH of the buffer. |
Visualizing Degradation Pathways
The following diagram illustrates the primary anticipated degradation pathway for this compound.
Caption: Primary expected degradation pathway via hydrolysis.
References
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Gojmerac Ivosevic, A., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 144, 1375-1383.
- Kotnik, K., et al. (2015). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Environmental Research and Public Health, 12(8), 9033-9050.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Gramatica, P., et al. (2012). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Park, S., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmaceutical Sciences, 104(9), 3125-3133.
- Wang, Y., et al. (2018).
- Li, Y., et al. (2014). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry, 11(4), 412-419.
- Gomez, A., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- CymitQuimica. (n.d.). 4-Nitrobenzophenone.
- Lu, T., et al. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry, 31(3), 556-562.
- Niu, J., et al. (2019). Electrochemical Degradation of Sunscreen Agent benzophenone-3 and Its Metabolite by Ti/SnO2-Sb/Ce-PbO2 Anode: Kinetics, Mechanism, Toxicity and Energy Consumption. Science of The Total Environment, 688, 103-111.
- Wang, C., et al. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Journal of Environmental Science and Health, Part A, 59(1), 1-10.
- BenchChem. (2025). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.
Sources
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Structure‐Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms | Semantic Scholar [semanticscholar.org]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
common pitfalls in the use of photolabile protecting groups
Technical Support Center: Photolabile Protecting Groups
Welcome to the Technical Support Center for Photolabile Protecting Groups (PPGs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using these powerful tools for spatiotemporal control of molecular function. Here, you will find practical, in-depth answers to common problems, grounded in the fundamental principles of photochemistry.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each issue is broken down by potential causes and actionable solutions.
Q1: My photodeprotection (uncaging) reaction is slow or incomplete. What's going wrong?
Incomplete cleavage is one of the most frequent issues. Analysis by HPLC or Mass Spectrometry showing a significant amount of starting material post-irradiation is a clear indicator.[1][2]
Potential Cause 1: Insufficient Photon Dose The total number of photons delivered to the sample may be too low to cleave a sufficient quantity of the PPG. This is a function of light intensity, irradiation time, and the intrinsic photochemical properties of the PPG.
-
Solution:
-
Increase Irradiation Time: This is the simplest variable to adjust. Double the exposure time and re-analyze the sample. For stubborn reactions, extending the time to several hours may be necessary.[1]
-
Increase Light Intensity: If possible, increase the power output of your light source. Be cautious, as excessive power can lead to sample heating or phototoxicity in biological systems.[3]
-
Check Lamp/LED Age: UV lamps and LEDs have a finite lifespan. An old lamp may have significantly reduced output at the desired wavelength. Refer to the manufacturer's specifications for expected lifetime and consider replacement.
-
Verify Wavelength: Ensure your light source's emission spectrum optimally overlaps with the absorption maximum (λmax) of your PPG. Using a wavelength on the shoulder of the absorption peak will result in inefficient energy transfer.[4]
-
Potential Cause 2: "Inner Filter" Effect At high concentrations of the caged compound or upon accumulation of a strongly absorbing photoproduct, the light may be absorbed by molecules at the surface of the sample, preventing it from penetrating deeper and activating molecules throughout the solution. The nitroso byproduct of o-nitrobenzyl cleavage is a known culprit.[5][6][7]
-
Solution:
-
Reduce Concentration: Dilute the sample. While counterintuitive, reducing the concentration can sometimes increase the overall cleavage percentage by allowing better light penetration.
-
Agitation: For solutions or resin slurries, ensure constant and vigorous stirring or agitation during irradiation.[8] This brings unreacted molecules to the surface where the light intensity is highest.
-
Choose a PPG with Transparent Byproducts: PPGs like p-hydroxyphenacyl (pHP) are designed to yield byproducts with significantly different UV absorption profiles, minimizing the inner filter effect.[7][9]
-
Potential Cause 3: Mismatch between PPG and Leaving Group The efficiency of photolysis, defined by the quantum yield (Φ), is highly dependent on the stability of the leaving group. Poor leaving groups can significantly slow down the release kinetics.[9]
-
Solution:
-
Modify Linkage: For protecting alcohols or amines, using a carbonate or carbamate linkage, respectively, can improve cleavage efficiency compared to a direct ether or amine bond, as the leaving group properties are more favorable.[5]
-
Add α-Substituents: For o-nitrobenzyl and coumarin systems, adding a methyl group to the benzylic carbon (the α-carbon) can stabilize the carbocation intermediate formed during photolysis, speeding up the release of the substrate.[10][11][12]
-
Q2: I'm observing side reactions and unexpected byproducts. How can I get a cleaner reaction?
The appearance of unexpected peaks in your HPLC or MS analysis indicates that the liberated substrate or the PPG byproducts are undergoing secondary reactions.
Potential Cause 1: Reactive Photobyproducts The classic o-nitrobenzyl PPG cleaves to release the desired substrate and o-nitrosobenzaldehyde (or a related ketone).[13] This nitroso species is highly reactive and can form imines or other adducts with the newly deprotected molecule, especially if it's a primary amine.[14]
-
Solution:
-
Use a Scavenger: Add a reagent to the reaction mixture that preferentially reacts with the nitroso byproduct. Semicarbazide hydrochloride is a common and effective scavenger for this purpose.[6]
-
Employ Modified PPGs: Certain PPGs are designed to minimize reactive byproducts. For example, coumarin-based PPGs can be engineered to produce an unconjugated, less reactive byproduct through intramolecular sequestration of the carbocation intermediate.[10] Some pHP groups undergo a photo-Favorskii rearrangement to yield a single, clean byproduct.[9]
-
Acidify the Medium (for amine deprotection): In some cases, a slightly acidic medium (e.g., using sulfuric acid) can protonate the released amine, making it less nucleophilic and preventing its reaction with the aldehyde byproduct.[6]
-
Potential Cause 2: Phototoxicity and Oxidative Damage (Biological Systems) In live-cell experiments, UV or even high-intensity visible light can be phototoxic, generating reactive oxygen species (ROS) that damage both the caged compound and the biological preparation.[3][12] Methionine residues, for instance, are particularly susceptible to photooxidation.[11]
-
Solution:
-
Use Longer Wavelengths: Shift to PPGs that absorb in the visible or near-infrared (NIR) range. This is the most effective way to reduce phototoxicity.[4][10][12] Many modern coumarin and BODIPY-based PPGs are designed for this purpose.[10]
-
Minimize Exposure: Use the lowest possible light intensity and the shortest irradiation time necessary to achieve the desired level of uncaging. This must be empirically determined for each cell type and experimental setup.[3]
-
Deoxygenate Solutions: If compatible with the experiment, bubbling the solution with argon or nitrogen can reduce oxygen-dependent photodamage.
-
Include Antioxidants: Adding antioxidants like Trolox or ascorbic acid to the medium can help quench ROS, though their potential interaction with the experiment must be considered.
-
Potential Cause 3: Re-attachment of the Protecting Group In some mechanisms, particularly those involving a reversible step or the formation of a stable carbocation, the cleaved protecting group can re-attach to the substrate. This is a known issue with the trityl group during acid-mediated cleavage but can also be a factor in photochemistry.[15]
-
Solution:
-
Use Scavengers: For PPGs that release a carbocation, scavengers are critical. Triisopropylsilane (TIS) is highly effective at irreversibly trapping carbocations.[15]
-
Optimize Solvent: The choice of solvent can influence the stability of intermediates. Protic solvents like methanol can trap cationic intermediates, preventing re-attachment.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between Quantum Yield (Φ) and Uncaging Efficiency (δu)?
-
Quantum Yield (Φ) is the intrinsic efficiency of the photochemical process. It's the ratio of the number of molecules that successfully undergo cleavage to the number of photons absorbed by the PPG.[7] A value of 1.0 means every absorbed photon leads to a cleavage event.
-
Molar Extinction Coefficient (ε) is a measure of how strongly the PPG absorbs light at a given wavelength.
-
Uncaging Efficiency (δu or ε × Φ) is the product of the quantum yield and the molar extinction coefficient (δu = ε × Φ).[10] This value is a more practical measure of a PPG's performance because it represents how effectively incident light is converted into released product. A PPG with a moderate Φ but a very high ε can be more efficient than one with a high Φ but poor light absorption.[10]
Q2: How do I choose the right light source? The ideal light source provides a high, stable output at the λmax of your PPG.
-
Mercury Arc Lamps: Traditional and powerful, but produce a broad spectrum of light (including harmful deep-UV) and require filters to isolate the desired wavelength. Their intensity can also fluctuate.
-
LEDs (Light Emitting Diodes): The modern choice. LEDs offer narrow-band emission, stable intensity, long lifetimes, and can be rapidly modulated.[8] 365 nm LEDs are a common and effective choice for many standard PPGs.[8]
-
Lasers: Used for precise spatiotemporal control, especially in microscopy and two-photon uncaging. They provide high-intensity, monochromatic light.[3]
Q3: Can I use a photolabile protecting group that absorbs at 350 nm in an experiment with a GFP-tagged protein (λex ~488 nm)? Yes, this is a good example of "chromatic orthogonality."[16] Because the absorption spectra of the PPG (~350 nm) and GFP (~488 nm) are well-separated, you can selectively cleave the PPG with a 350 nm light source without exciting the GFP fluorophore. Conversely, you can image the GFP without prematurely cleaving the PPG. This principle is crucial for multi-channel experiments.[3]
Q4: What is two-photon (2P) uncaging and why would I use it? Two-photon uncaging uses a pulsed infrared laser to deliver two lower-energy photons to the PPG simultaneously. Their combined energy equals that of a single UV or visible photon, causing cleavage.
-
Key Advantage: The 2P effect is confined to the tiny focal point of the laser. This provides exceptional 3D spatial resolution, allowing you to release a substance at a single synapse or even a single dendritic spine.[3] Furthermore, the longer wavelength IR light penetrates deeper into scattering tissue (like brain slices) and is significantly less phototoxic than UV light.[3][12]
Data & Diagrams
Table 1: Comparative Properties of Common Photolabile Protecting Groups
This table summarizes key parameters to aid in the selection of a PPG for your application. Values can vary based on the solvent and the specific substrate being protected.
| Photolabile Group Class | Example PPG | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Pitfalls |
| o-Nitrobenzyl | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.01 - 0.1 | Pros: Well-established, versatile.[7] Cons: Forms reactive nitroso byproduct; byproduct absorbs light (inner filter effect).[7][13] |
| Coumarin | 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | ~390 | 0.002 - 0.08 | Pros: High extinction coefficients, fluorescent byproducts can aid monitoring.[10][14] Cons: Can be sensitive to hydrolysis; mechanism can be complex.[17][18] |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl (pHP) | ~300 | 0.1 - 0.4 (can approach 1.0) | Pros: High quantum yields, fast release kinetics, clean byproduct formation.[5][9] Cons: Absorbs at shorter wavelengths, requiring UV light. |
| BODIPY-based | Styryl-BODIPY | 550 - 650 | 0.01 - 0.2 | Pros: Absorb at long, visible wavelengths (low phototoxicity).[10] Cons: Can be synthetically challenging; may photobleach.[18] |
Data compiled from multiple sources, including[5][7][9][10].
Diagrams
Caption: Cleavage of an o-nitrobenzyl PPG and the subsequent side reaction.
Experimental Protocols
Protocol 1: Analytical Monitoring of a Photodeprotection Reaction
This protocol uses Reverse-Phase HPLC to quantify the extent of cleavage.
-
Prepare Stock Solution: Dissolve the caged compound in a suitable solvent (e.g., acetonitrile or DMSO) to a concentration of 10 mM.
-
Prepare Reaction Solution: Dilute the stock solution into your reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Prepare at least 1 mL in a quartz cuvette or UV-transparent vessel.
-
Take Time-Zero Sample: Before irradiation, withdraw a 20 µL aliquot, place it in an HPLC vial, and dilute with 80 µL of mobile phase. This is your T=0 sample. [19]4. Irradiate Sample: Place the reaction vessel in your photoreactor or position your light source at a fixed distance. [8]Begin irradiation while ensuring the solution is being stirred.
-
Collect Time Points: At predetermined intervals (e.g., 1, 2, 5, 10, 30 minutes), briefly pause irradiation and withdraw a 20 µL aliquot, preparing it for HPLC as in step 3. [19]6. HPLC Analysis:
-
Inject each time point onto a C18 reverse-phase column.
-
Use a suitable gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the elution using a diode array detector at a wavelength where both the starting material and the expected product absorb (e.g., 254 nm or the λmax of the chromophore). [19]7. Data Analysis: Integrate the peak area of the starting material and the released product at each time point. Plot the percentage of starting material remaining versus irradiation time to determine the reaction kinetics.
-
References
- optimizing light source and wavelength for Fmoc-Photo-Linker - Benchchem.
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. Available at: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. Available at: [Link]
-
Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC - PubMed Central. Available at: [Link]
- A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups - Benchchem.
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization | Journal of the American Chemical Society. Available at: [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH. Available at: [Link]
-
2.4 Photocleavable Protecting Groups. Available at: [Link]
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Photolabile protecting group - Wikipedia. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central. Available at: [Link]
-
Release the molecule! Photolabile protecting groups - Chembites. Available at: [Link]
-
Understanding Photocleavage Reactions - AZoM. Available at: [Link]
-
Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Available at: [Link]
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC - NIH. Available at: [Link]
- Troubleshooting incomplete cleavage of the Trt protecting group. - Benchchem.
-
Using photolabile protecting groups for the controlled release of bioactive volatiles - PubMed. Available at: [Link]
- Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH - Benchchem.
-
o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions - ChemRxiv. Available at: [Link]
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem.
-
From One-Photon to Two-Photon Probes: "Caged" Compounds, Actuators, and Photoswitches - ResearchGate. Available at: [Link]
-
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04975B. Available at: [Link]
-
Caged compounds for multichromic optical interrogation of neural systems - PMC. Available at: [Link]
-
a) Reaction Scheme for the photocleavage of 1 under 365 nm UV light or... - ResearchGate. Available at: [Link]
- troubleshooting incomplete trityl group deprotection from cysteine - Benchchem.
-
New Safety-Catch Photolabile Protecting Group | Organic Letters - ACS Publications. Available at: [Link]
- troubleshooting incomplete N-Bsmoc deprotection - Benchchem.
-
Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC - NIH. Available at: [Link]
-
Green-light photocleavable meso-methyl BODIPY building blocks for macromolecular chemistry - RSC Publishing. Available at: [Link]
-
A chemist and biologist talk to each other about caged neurotransmitters - PMC - NIH. Available at: [Link]
-
Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chembites.org [chembites.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the efficiency of reactions involving 4-Acetoxy-3'-nitrobenzophenone
Technical Support Center: 4-Acetoxy-3'-nitrobenzophenone
Introduction: Navigating the Reactivity of this compound
Welcome to the technical support guide for this compound. This molecule is a valuable intermediate in medicinal chemistry and materials science, featuring three distinct reactive zones: the acetoxy-protected phenol, the electron-deficient nitro-substituted aromatic ring, and the central ketone carbonyl group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and enhance reaction efficiency. By understanding the interplay of the molecule's functional groups, you can preemptively address challenges ranging from low yields to unexpected side reactions.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Diagram: Reactivity Map of this compound
Caption: Key reactive sites on this compound and their primary transformations.
Part 1: Enhancing the Efficiency of Nitro Group Reduction
The selective reduction of the nitro group to an amine is often the most critical step in utilizing this intermediate, yielding the versatile 4-acetoxy-3'-aminobenzophenone.[1] However, this transformation is fraught with potential inefficiencies.
FAQ 1.1: My catalytic hydrogenation of the nitro group is sluggish or incomplete. What are the primary causes and how can I resolve this?
Answer: Low or no conversion during the catalytic hydrogenation of a nitroaromatic is a common issue that can almost always be traced back to the catalyst, the reaction conditions, or the purity of your reagents.[2]
Causality Analysis:
-
Catalyst Inactivity: The active sites of your palladium or platinum catalyst are highly susceptible to poisoning. Sulfur-containing compounds, residual starting materials from previous steps, or even certain solvents can irreversibly bind to the catalyst surface, rendering it inactive.[2] Catalyst deactivation can also occur from improper storage or handling, particularly with pyrophoric catalysts like Raney Nickel.
-
Insufficient Hydrogen Delivery: The reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). If agitation is poor or hydrogen pressure is too low, the catalyst surface is starved of hydrogen, leading to a stalled reaction.[2] A simple hydrogen balloon may be insufficient for a stubborn reduction.
-
Poor Substrate Solubility: If the this compound is not fully dissolved in the chosen solvent, the reaction rate will be limited by the dissolution rate of the solid starting material.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete catalytic hydrogenation.
FAQ 1.2: I am observing over-reduction or formation of side products. How can I improve the selectivity for the desired amine?
Answer: While the nitro group is highly reducible, forcing conditions can lead to unwanted side reactions. The primary competitor is the reduction of the benzophenone carbonyl group to a secondary alcohol or even a methylene group.
Causality Analysis:
-
Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can promote the reduction of the less reactive ketone functionality.[2]
-
Catalyst Choice: Different catalysts have different selectivities. For example, Raney Nickel is a very strong reducing agent and may be more prone to over-reduction compared to palladium on carbon (Pd/C).
-
Alternative Reductants: For substrates sensitive to catalytic hydrogenation, chemical reductants offer an orthogonal approach. Tin(II) chloride (SnCl2) in an acidic medium is a classic and highly effective method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities.[3][4] This method is particularly useful if other groups like alkenes or benzyl ethers are present, which would be reduced by catalytic hydrogenation.[2]
Data Summary: Comparison of Nitro Reduction Methods
| Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Pressure | Key Advantages & Considerations |
| Catalytic Hydrogenation | 10% Pd/C (5-10 mol%) | MeOH, EtOH, EtOAc | Room Temp | 1-4 atm (balloon or Parr) | Clean, high-yielding. Sensitive to poisons. May reduce other functional groups.[2] |
| Catalytic Hydrogenation | PtO₂ (Adam's catalyst) | EtOH, Acetic Acid | Room Temp | 1-4 atm | More powerful than Pd/C; may be needed for stubborn substrates but risks over-reduction. |
| Chemical Reduction | SnCl₂·2H₂O | EtOH, HCl (conc.) | 50-70 | Atmospheric | Excellent chemoselectivity; tolerant of many functional groups. Requires stoichiometric reagents and aqueous workup.[3][4] |
| Transfer Hydrogenation | Ammonium formate | Pd/C, MeOH | Reflux | Atmospheric | Avoids use of gaseous H₂. Good for labs without hydrogenation equipment. |
Part 2: Optimizing Reactions at the Acetoxy Group
The 4-acetoxy group serves as a protecting group for the corresponding phenol. Its removal is a key step to unmask the hydroxyl functionality for further derivatization.
FAQ 2.1: My attempts to hydrolyze the acetate ester are causing decomposition of my product. What are some milder deprotection strategies?
Answer: Standard ester hydrolysis using strong bases (like NaOH or KOH) or strong acids can be too harsh, especially given the presence of the electron-withdrawing nitro group which can activate the ring to nucleophilic attack under basic conditions.
Causality Analysis:
-
Base-Mediated Degradation: Strong bases can lead to side reactions. The resulting phenoxide from deprotection is electron-rich and can participate in undesired subsequent reactions.
-
Acid-Mediated Degradation: Strong acids at high temperatures can lead to charring or other decomposition pathways.
Protocol: Mild Acetate Deprotection using K₂CO₃ in Methanol
This protocol is often effective as it uses a milder base and can be performed at room temperature, preserving sensitive functionalities.
-
Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 4-hydroxy-3'-nitrobenzophenone, will have a different Rf value (typically lower) than the starting material.
-
Workup: Once the reaction is complete, filter off the K₂CO₃. Neutralize the filtrate carefully with 1 M HCl until it is slightly acidic (pH ~6-7).
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Data Summary: Comparison of Acetate Deprotection Methods
| Method | Reagent | Conditions | Key Advantages & Considerations |
| Mild Basic Hydrolysis | K₂CO₃ in Methanol | Room Temperature | Mild conditions, generally high-yielding. Suitable for many sensitive substrates.[5] |
| Acid-Catalyzed Hydrolysis | Dowex 50 (H⁺ form) | Reflux in MeOH/H₂O | Solid-phase acid catalyst is easily filtered off, simplifying workup.[6] |
| Strong Basic Hydrolysis | LiOH, NaOH, or KOH | THF/H₂O, 0°C to RT | Fast and effective but can be too harsh for complex molecules.[7] |
Part 3: Advanced Transformations - Suzuki-Miyaura Coupling
For drug development professionals, creating biaryl structures is a common goal. The this compound can potentially be used in cross-coupling reactions, though the presence of multiple functional groups presents a challenge. Let's assume the goal is to couple a boronic acid at the 4-position after converting the acetoxy group to a better leaving group, like a triflate.
FAQ 3.1: I want to perform a Suzuki-Miyaura coupling on a derivative of this molecule. What are the key parameters for success?
Answer: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success hinges on the precise coordination of catalyst, base, and solvent.[8][9]
Causality Analysis:
-
Catalyst System (Palladium Precursor + Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides or triflates.[9][10]
-
Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[8] The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃) can dramatically affect the reaction rate and yield.[11]
-
Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is often necessary. Biphasic systems like dioxane/water or toluene/water are very common.[8]
Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Triflate
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl triflate derivative of your benzophenone (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Degassing: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[12]
References
- BenchChem Technical Support. (2025).
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2023). Orientation of benzophenone dinitro derivatives mono-reduction. From Chemistry Towards Technology Step-By-Step, 4(1), 117-123.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Various Authors. (n.d.). Protecting Groups.
- Various Authors. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Various Authors. (2024). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Chemical Sciences.
- Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Various Authors. (2015). Reduction of Nitro Groups. YouTube.
- Wood, J. L., et al. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 4-Ethoxycarbonyl-4'-nitrobenzophenone in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemintech.ru [chemintech.ru]
- 4. youtube.com [youtube.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. may.chem.uh.edu [may.chem.uh.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. ikm.org.my [ikm.org.my]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Benzophenone-Based Photoremovable Protecting Groups for Researchers and Drug Development Professionals
In the dynamic fields of chemical biology, pharmacology, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), often termed "photocages," have emerged as indispensable tools for this purpose, enabling the light-triggered release of bioactive molecules.[1] Among the diverse families of PPGs, benzophenone-based derivatives represent a classic and versatile class. This guide provides a comprehensive comparative analysis of benzophenone-based PPGs, evaluating their performance against common alternatives and offering the technical insights necessary for their effective implementation.
The Principle of Photoremovable Protecting Groups
A photoremovable protecting group is a light-sensitive moiety that temporarily masks a functional group on a molecule of interest, rendering it biologically inactive.[2] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that results in its cleavage, liberating the active molecule.[3] The ideal PPG should exhibit high stability in the dark, efficient cleavage upon irradiation, and produce non-toxic byproducts.[4]
Benzophenone-Based Photoremovable Protecting Groups: Mechanism and Properties
The photochemical activity of benzophenone and its derivatives is centered around the carbonyl group. Upon absorption of UV light, typically in the range of 320-360 nm, the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁).[5] This n,π* triplet state is characterized by a diradical nature, with an unpaired electron on both the carbonyl oxygen and carbon atoms.
The key step in the uncaging process is the abstraction of a hydrogen atom from a suitable donor by the excited triplet benzophenone.[6] In the context of PPGs, this hydrogen is typically abstracted from a benzylic position ortho to the carbonyl group, leading to the formation of a photoenol intermediate. This intermediate then undergoes a ground-state transformation to release the protected substrate.[7]
Comparative Analysis of Common Photoremovable Protecting Groups
The selection of a PPG is a critical experimental design choice, contingent on factors such as the nature of the substrate, the desired wavelength of activation, and the required efficiency of release. Below is a comparative overview of benzophenone-based PPGs alongside two other widely used classes: o-nitrobenzyl and p-hydroxyphenacyl derivatives.
| Photoremovable Protecting Group | Typical Photolysis Wavelength (λmax) | Quantum Yield (Φu) | Key Advantages | Key Disadvantages |
| Benzophenone | ~320-360 nm | 0.1 - 0.3 | Good triplet state reactivity; Versatile for protecting various functional groups. | Requires a hydrogen donor for efficient cleavage; Can be prone to side reactions. |
| o-Nitrobenzyl | ~280-350 nm | 0.01 - 0.5 | Well-established and widely used; High quantum yields in some cases; Protects a broad range of functional groups.[8][9] | Photolysis can produce cytotoxic o-nitrosobenzaldehyde byproducts;[7] Slower release rates compared to some alternatives.[9] |
| p-Hydroxyphenacyl (pHP) | ~280-320 nm | 0.1 - 0.4 (can approach unity for good leaving groups) | Rapid release kinetics (nanosecond timescale);[2] Clean photoreaction with minimal byproducts;[7] High quantum yields.[7] | Photorelease is pH-dependent;[2] Synthesis can be more complex than other PPGs. |
| Coumarin-based | >400 nm (tunable) | Variable | Activation at longer, less damaging wavelengths;[10] Can exhibit two-photon absorption properties. | Can have lower quantum yields; Byproducts can sometimes interfere with biological systems. |
Table 1: Comparative Performance of Common Photoremovable Protecting Groups. The quantum yield (Φu) represents the efficiency of the photocleavage process.[11]
Experimental Protocol: Determination of Photocleavage Efficiency
To objectively compare the performance of different PPGs, a standardized protocol for determining the quantum yield of uncaging is essential. The following is a generalized workflow.
Objective: To quantify the efficiency of photoremoval for a protected substrate.
Materials:
-
Photocaged compound (e.g., benzophenone-protected molecule)
-
Spectrophotometer
-
High-pressure liquid chromatography (HPLC) system
-
UV lamp with a specific wavelength output (e.g., 350 nm)
-
Actinometer (e.g., potassium ferrioxalate)
-
Appropriate solvents (HPLC grade)
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the photocaged compound of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a series of calibration standards of the unprotected substrate.
-
-
Actinometry:
-
Determine the photon flux of the UV lamp using a chemical actinometer. This is a crucial step for accurate quantum yield determination.
-
-
Photolysis:
-
Place a known volume of the photocaged compound solution in a cuvette.
-
Irradiate the solution with the UV lamp for a specific period, ensuring uniform illumination.
-
-
Analysis:
-
Analyze the irradiated solution using HPLC to separate the remaining photocaged compound from the released substrate.
-
Quantify the amount of released substrate by comparing the peak area to the calibration curve.
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φu) is calculated using the following formula: Φu = (moles of substrate released) / (moles of photons absorbed)
-
Workflow for Determining Photocleavage Efficiency
Caption: A generalized workflow for the experimental determination of the quantum yield of a photoremovable protecting group.
Mechanistic Insight: The Uncaging of a Benzophenone-Protected Carboxylate
The following diagram illustrates the key steps in the photoremoval of a benzophenone-based protecting group from a carboxylic acid.
Caption: The photochemical mechanism for the release of a carboxylic acid from a benzophenone-based photoremovable protecting group.
Conclusion and Future Perspectives
Benzophenone-based photoremovable protecting groups remain a valuable tool in the chemist's arsenal, offering a balance of synthetic accessibility and photochemical reactivity. While alternatives like o-nitrobenzyl and p-hydroxyphenacyl derivatives present distinct advantages in terms of quantum yield and release kinetics, the choice of PPG will always be application-specific. As research progresses, the development of novel PPGs that can be activated by longer, less phototoxic wavelengths of light, including those compatible with two-photon excitation, will continue to expand the horizons of spatiotemporal control in chemistry and biology.[11]
References
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical Reviews, 113(1), 119–191.
- Shembekar, N., Cha, A., Chen, Y., & Ellis-Davies, G. C. (2007). The development and application of photolabile protecting groups for studies of signal transduction. Reviews of physiology, biochemistry and pharmacology, 157, 1-33.
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical Reviews, 113(1), 119-191.
- Furuta, T., Iwatani, S., & Iwamura, M. (1999). 6-Nitroveratryloxycarbonyl (Nvoc) as a new photoremovable protecting group for amino acids. Organic letters, 1(1), 131-133.
- Bochet, C. G. (2002). Wavelength-controlled orthogonal photolysis of protecting groups. The Journal of Organic Chemistry, 67(16), 5566-5571.
- Hasan, T., Khan, A. U., & Kasha, M. (1994). Sequential two-photon-induced singlet oxygen generation by a covalently linked benzophenone-anthracene bichromophoric molecule. Proceedings of the National Academy of Sciences, 91(12), 5433-5436.
- Mayer, G., & Heckel, A. (2006). Biologically active molecules with a “light switch”.
- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. BenchChem Technical Document.
- Kele, P. (2022). Photoremovable Protecting Groups. MDPI Encyclopedia.
- Wikipedia. (n.d.). Photolabile protecting group.
- AZoM. (2013). Understanding Photocleavage Reactions.
- Singh, A. K., & Kumar, S. (2007). Photoremovable protecting groups for amines. Journal of Photochemistry and Photobiology A: Chemistry, 186(2-3), 131-140.
- Kele, P. (2022). Photoremovable Protecting Groups. MDPI Encyclopedia.
- The Journal of High School Science. (2021).
- ResearchGate. (2024).
- John Wiley & Sons, Inc. (2002). Current Protocols in Peptide Science.
- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
Sources
- 1. arep.med.harvard.edu [arep.med.harvard.edu]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoremovable Protecting Groups [mdpi.com]
A Researcher's Guide to Validating the Mechanism of Action of 4-Acetoxy-3'-nitrobenzophenone
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and complex. This guide provides a comprehensive framework for the validation of the mechanism of action for a novel benzophenone derivative, 4-Acetoxy-3'-nitrobenzophenone. While the specific biological target of this compound is not yet elucidated, the diverse activities of the benzophenone scaffold and the presence of a nitro group suggest several plausible hypotheses.[1][2][3][4]
This document eschews a rigid template, instead offering a logical, self-validating workflow rooted in scientific integrity. We will proceed by postulating a primary hypothetical mechanism—cholinesterase inhibition—based on published activities of similar compounds and outline a rigorous, multi-faceted experimental plan to test this hypothesis.[5][6][7] This approach not only serves to potentially identify the mechanism of this compound but also provides a robust template for the mechanistic validation of other novel small molecules.
The Benzophenone Scaffold: A Privileged Structure in Drug Discovery
The benzophenone core is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][2] This structural framework has been associated with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][8][9] A significant portion of these observed activities can be attributed to the ability of benzophenone derivatives to modulate the function of specific enzymes. Notably, various substituted benzophenones have been identified as inhibitors of several key enzyme classes:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[5][6][7]
-
Protein Kinases: These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases.[10][11]
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[12][13][14]
-
α-Glucosidase: Inhibition of this enzyme can modulate carbohydrate metabolism, a therapeutic approach for type 2 diabetes.[15][16]
Given this landscape, a logical starting point for investigating the mechanism of this compound is to assess its activity against one of these well-characterized enzyme families.
Formulating a Testable Hypothesis: Cholinesterase Inhibition
Based on the literature, a compelling initial hypothesis is that This compound acts as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). This hypothesis is supported by multiple studies demonstrating that benzophenone derivatives can effectively inhibit these enzymes.[5][6][7]
To rigorously test this hypothesis, we will design a series of experiments to not only determine if inhibition occurs but also to characterize the nature of this inhibition. For comparative analysis, we will include the following compounds:
-
Positive Control: Donepezil, a well-characterized and potent AChE inhibitor.
-
Alternative Benzophenone: A structurally related benzophenone derivative with known cholinesterase inhibitory activity (e.g., (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone, as described in the literature).[5]
-
Negative Control: Unsubstituted benzophenone, to assess the contribution of the core scaffold versus the substituents.
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow for validating the hypothesis.
Caption: Hypothesized inhibition of Acetylcholinesterase (AChE) by this compound in a cholinergic synapse.
Caption: A multi-phase experimental workflow for validating the hypothesized mechanism of action.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Phase 1: Biochemical Assays - Enzyme Kinetics
The foundational step is to determine if this compound directly inhibits the enzymatic activity of AChE and BuChE and to characterize the nature of this inhibition. The Ellman's assay is a robust and widely used colorimetric method for this purpose.
Protocol: Determination of IC50 and Inhibition Type using Ellman's Assay
Objective: To quantify the inhibitory potency (IC50) of this compound against AChE and BuChE and to determine the mode of inhibition (e.g., competitive, non-competitive).
Materials:
-
Human recombinant AChE and BuChE
-
Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound, Donepezil, alternative benzophenone, and unsubstituted benzophenone
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and controls in DMSO.
-
Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
-
IC50 Determination:
-
In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compounds (typically in a serial dilution).
-
Add the enzyme (AChE or BuChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCh for AChE, BTCh for BuChE).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the rate of color change.
-
Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Determination of Inhibition Type:
-
Perform the assay with a fixed concentration of the inhibitor (e.g., at its IC50 or 2x IC50) and varying concentrations of the substrate.
-
Measure the reaction rates at each substrate concentration.
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Phase 2: Biophysical Assays - Direct Binding
While enzyme kinetics demonstrate an effect on activity, biophysical assays are essential to confirm direct physical binding between the compound and the target protein and to quantify the binding thermodynamics and kinetics.
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the cholinesterase enzymes.
Materials:
-
Purified AChE or BuChE
-
This compound
-
ITC instrument
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve the compound in the same buffer.
-
Thoroughly degas both the protein and compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
A control experiment with the compound injected into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Protocol: Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association rate constant, kon, and dissociation rate constant, koff) of the interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified AChE or BuChE
-
This compound
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target enzyme (AChE or BuChE) onto the surface of a sensor chip via amine coupling.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding and dissociation of the compound.
-
-
Data Analysis:
-
Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff. The dissociation constant (Kd) can be calculated as koff/kon.
-
Phase 3: Cell-Based Assays
Following the confirmation of direct binding and inhibition in biochemical and biophysical assays, it is crucial to validate the mechanism in a more biologically relevant cellular context.
Protocol: Cellular Cholinesterase Activity Assay
Objective: To determine if this compound can inhibit cholinesterase activity in a cellular environment.
Materials:
-
A relevant cell line (e.g., human neuroblastoma SH-SY5Y cells)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Cell lysis buffer
-
Reagents for Ellman's assay (as described in 3.1)
-
Reagents for a cytotoxicity assay (e.g., MTT or LDH assay)
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound and control compounds for a specified duration (e.g., 24 hours).
-
-
Cytotoxicity Assessment:
-
In a parallel plate, assess the cytotoxicity of the compounds at the treatment concentrations to ensure that any observed effects on enzyme activity are not due to cell death.
-
-
Cell Lysis and Enzyme Assay:
-
Wash the treated cells and lyse them to release intracellular proteins.
-
Determine the total protein concentration in each lysate for normalization.
-
Perform the Ellman's assay on the cell lysates to measure the cholinesterase activity.
-
-
Data Analysis:
-
Normalize the cholinesterase activity to the total protein concentration.
-
Compare the enzyme activity in treated cells to that in untreated control cells to determine the extent of cellular inhibition.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Inhibitory Activity against Cholinesterases
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Donepezil | Experimental Value | Experimental Value |
| Alternative Benzophenone | Experimental Value | Experimental Value |
| Unsubstituted Benzophenone | Experimental Value | Experimental Value |
Table 2: Comparative Binding Parameters from Biophysical Assays
| Compound | Target | Method | Kd (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
| This compound | AChE | ITC/SPR | Exp. Value | Exp. Value | Exp. Value |
| This compound | BuChE | ITC/SPR | Exp. Value | Exp. Value | Exp. Value |
| Donepezil | AChE | ITC/SPR | Exp. Value | Exp. Value | Exp. Value |
Conclusion and Future Directions
The experimental framework detailed in this guide provides a comprehensive approach to validating the hypothesized mechanism of action of this compound as a cholinesterase inhibitor. Successful validation, indicated by potent inhibition in biochemical assays, direct binding in biophysical assays, and activity in a cellular context, would provide a strong foundation for further preclinical development.
Should the cholinesterase inhibition hypothesis be disproven, the broad biological activity of benzophenones and nitro compounds suggests alternative mechanisms to explore.[1][2][3][4] The same principles of formulating a new hypothesis based on the literature (e.g., kinase inhibition, tyrosinase inhibition) and applying a multi-faceted validation approach can be employed. This iterative process of hypothesis generation and rigorous experimental validation is fundamental to the successful elucidation of a small molecule's mechanism of action.
References
-
Title: Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease Source: MDPI URL: [Link]
-
Title: Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits Source: PubMed URL: [Link]
-
Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Protein Kinase Inhibitory Activity of Balanol Analogues with Modified Benzophenone Subunits | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Structural Diversity and Bioactivities of Natural Benzophenones Source: RSC Publishing URL: [Link]
-
Title: Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities Source: PMC - NIH URL: [Link]
-
Title: Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease Source: PubMed URL: [Link]
-
Title: Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors Source: PubMed URL: [Link]
-
Title: Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation Source: PubMed URL: [Link]
-
Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: RSC Publishing URL: [Link]
-
Title: [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies Source: arXiv URL: [Link]
-
Title: Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation Source: SciELO URL: [Link]
-
Title: Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors Source: ResearchGate URL: [Link]
-
Title: 4-Hydroxybenzophenone | C13H10O2 | CID 14347 Source: PubChem URL: [Link]
-
Title: 3-Nitrobenzophenone | C13H9NO3 | CID 75243 Source: PubChem URL: [Link]
-
Title: Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach Source: PMC - NIH URL: [Link]
-
Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: Semantic Scholar URL: [Link]
-
Title: A comprehensive review on tyrosinase inhibitors Source: PMC - PubMed Central URL: [Link]
-
Title: 4-Hydroxybenzophenone Source: RayBiotech URL: [Link]
-
Title: Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: PMC URL: [Link]
-
Title: Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods Source: MDPI URL: [Link]
-
Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: MDPI URL: [Link]
-
Title: Thiosemicarbazones with tyrosinase inhibitory activity Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: (PDF) Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights Source: ResearchGate URL: [Link]
-
Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: MDPI URL: [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]
A Comparative Guide to the Photorelease Efficiency of Photocages for Carboxylic Acids: A Focus on 4-Acetoxy-3'-nitrobenzophenone
In the dynamic fields of chemical biology, pharmacology, and drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photocages, or photoremovable protecting groups (PPGs), have emerged as indispensable tools to achieve this control, enabling researchers to initiate biological processes with a pulse of light. This guide provides an in-depth comparison of the photorelease efficiency of various photocages for carboxylic acids, with a special focus on the promising yet less characterized 4-Acetoxy-3'-nitrobenzophenone. We will delve into the mechanisms, quantitative performance metrics, and experimental protocols that are crucial for selecting and applying these light-sensitive molecules.
The Critical Role of Photocages in Research and Drug Development
Photocages are chemical moieties that are covalently attached to a bioactive molecule, rendering it temporarily inactive. Upon irradiation with light of a specific wavelength, the photocage undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule. This ability to uncage compounds on demand allows for unprecedented control over their concentration and localization, making photocages invaluable for a wide range of applications, including:
-
Neuroscience: Probing neuronal circuits with caged neurotransmitters like glutamate.
-
Cell Biology: Studying signaling pathways by releasing caged second messengers.
-
Drug Delivery: Developing light-activated therapies that target specific tissues, minimizing systemic side effects.
The efficiency of a photocage is a critical parameter that dictates its utility. Key performance indicators include the quantum yield (Φ) , which is the fraction of absorbed photons that result in photorelease, the molar extinction coefficient (ε) at the activation wavelength (λmax), and the photolysis rate . A high quantum yield and a large extinction coefficient are desirable for efficient photorelease with minimal light exposure, which is particularly important in biological systems to avoid photodamage.
Major Classes of Photocages for Carboxylic Acids: A Comparative Overview
The design of photocages for carboxylic acids has led to the development of several distinct chemical scaffolds. Here, we compare three major classes: ortho-nitrobenzyl derivatives, coumarin-based photocages, and p-hydroxyphenacyl compounds.
The ortho-Nitrobenzyl (oNB) Family: The Workhorse of Photochemistry
The ortho-nitrobenzyl backbone is one of the most widely used scaffolds for caging carboxylic acids. The photorelease mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments to release the carboxylic acid and a nitrosobenzaldehyde byproduct.
Various substitutions on the aromatic ring have been explored to fine-tune the photochemical properties of oNB cages. For instance, the introduction of electron-donating groups, such as methoxy groups in the 4 and 5 positions (as in the 4,5-dimethoxy-2-nitrobenzyl, DMNB, group), can red-shift the absorption maximum to longer wavelengths and often improves the quantum yield.
This compound: A Benzophenone-Derived oNB Analogue
The presence of the benzoyl group is expected to influence the electronic properties of the chromophore, potentially affecting both the absorption spectrum and the quantum yield. The acetoxy group at the 4-position is the leaving group precursor. The efficiency of release will also be dependent on the nature of the caged carboxylic acid itself.
Coumarin-Based Photocages: Tunable and Fluorescent
Coumarin derivatives have gained popularity as photocages due to their high molar extinction coefficients in the visible range, often coupled with fluorescence, which allows for simultaneous tracking of the uncaging process. The photorelease from coumarin-based cages typically proceeds through a photo-induced heterolytic cleavage of the bond to the leaving group.
The photochemical properties of coumarins are highly tunable through chemical modifications of the coumarin core. For example, introducing electron-donating groups can shift the absorption to longer wavelengths, making them suitable for applications where deeper tissue penetration is required. Quantum yields for coumarin-based photocages can be quite high, with some examples reaching up to 27% for the release of carboxylic acids.[1]
p-Hydroxyphenacyl (pHP) Photocages: Rapid and Efficient Release
The p-hydroxyphenacyl (pHP) group is another important class of photocages for carboxylic acids. The photorelease mechanism involves a photo-Favorskii rearrangement. Upon excitation, the pHP ester undergoes an intramolecular rearrangement to form a spiro-dienone intermediate, which then rapidly fragments to release the carboxylic acid and p-hydroxyphenylacetic acid.
A key advantage of pHP cages is their typically high quantum yields, which can range from 0.1 to over 0.4, and the very fast release rates (on the nanosecond timescale).[2][3] However, their absorption maxima are generally in the UV region, which can be a limitation for some biological applications.
Quantitative Comparison of Photorelease Efficiency
To provide a clear comparison, the following table summarizes the key photochemical properties of representative photocages from each class for the release of carboxylic acids.
| Photocage Class | Example Compound | λmax (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| ortho-Nitrobenzyl | 4,5-Dimethoxy-2-nitrobenzyl (DMNB)-acetate | ~350 | ~0.1 | ~5,000 | [4] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)-thymidine | 365 | 0.41 | ~230 | [5][6] | |
| This compound | Not Reported | Not Reported | Not Reported | ||
| Coumarin-based | Allylic Coumarin-acetate | 396-400 | 0.27 | 13,700-17,500 | [1][7] |
| Dicyanocoumarin-benzoate | ~480 | ~0.1 | ~40,000 | [8] | |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl (pHP)-GABA | ~270 | 0.1 - 0.4 | ~15,000 | [2][3] |
Note: The photorelease efficiency of this compound has not been quantitatively reported in the literature. Based on its structural analogy to other nitrobenzyl derivatives, it is expected to absorb in the UV-A region with a quantum yield that is sensitive to the solvent and the nature of the caged carboxylate.
Experimental Protocol: Determining Photorelease Efficiency
For researchers aiming to characterize new photocages like this compound or to validate the performance of existing ones under specific experimental conditions, the following protocol outlines the determination of the photorelease quantum yield.
Diagram of the Experimental Workflow
Caption: Workflow for determining the photorelease quantum yield.
Step-by-Step Methodology
-
Determine the Absorption Spectrum:
-
Prepare a dilute solution of the photocaged compound in the desired solvent (e.g., acetonitrile, buffer).
-
Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λmax).
-
-
Prepare for Photolysis:
-
Prepare a solution of the photocaged compound with a known concentration, ensuring the absorbance at the irradiation wavelength is between 0.1 and 0.2 to minimize inner filter effects.
-
Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) with a known quantum yield at the irradiation wavelength.
-
-
Photolysis Experiment:
-
Use a light source with a narrow bandwidth centered at or near the λmax of the photocage (e.g., a laser or a lamp with a monochromator).
-
Irradiate a known volume of the photocage solution for a specific period. Ensure that the conversion is kept low (<10%) to simplify kinetic analysis.
-
Under identical conditions (light intensity, geometry, irradiation time), irradiate the actinometer solution.
-
-
Analysis of Photoproducts:
-
Quantify the amount of released carboxylic acid in the irradiated sample solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy if the product has a distinct absorption profile.
-
Determine the extent of the photochemical reaction in the actinometer solution according to established protocols.
-
-
Calculation of Quantum Yield (Φ):
-
From the actinometer data, calculate the photon flux of the light source.
-
The quantum yield of photorelease (Φ_sample) is then calculated using the following equation:
Φ_sample = (moles of product formed) / (moles of photons absorbed by the sample)
The moles of photons absorbed can be determined from the photon flux and the absorbance of the sample.
-
Discussion: Advantages, Disadvantages, and the Potential of this compound
Diagram of the Photorelease Mechanism of ortho-Nitrobenzyl Photocages
Caption: Simplified mechanism of photorelease from an ortho-nitrobenzyl ester.
Ortho-Nitrobenzyl Derivatives:
-
Advantages: Well-established chemistry, synthetically accessible, and a wide range of derivatives with tailored properties.
-
Disadvantages: Absorption maxima are often in the UV region, and the nitroso byproduct can be reactive and potentially cytotoxic.
Coumarin-based Photocages:
-
Advantages: High molar extinction coefficients, absorption in the visible range, often fluorescent, and highly tunable.
-
Disadvantages: Synthesis can be more complex, and the photoproducts can sometimes interfere with biological systems.
p-Hydroxyphenacyl Photocages:
-
Advantages: High quantum yields and very fast release rates.
-
Disadvantages: Absorption is typically in the UV region, and the photo-Favorskii rearrangement can sometimes lead to side products.
Potential of this compound: While lacking quantitative data, the structure of this compound suggests it could offer a balance of properties. The benzophenone moiety might influence the photophysical properties in a way that could be advantageous, for instance, by altering the triplet state lifetime and reactivity. However, without experimental validation, its efficiency relative to more established photocages remains speculative. Its synthesis is likely straightforward, following established methods for benzophenone derivatives and esterifications. Further research is needed to fully characterize its potential as a useful photocage for carboxylic acids.
Conclusion
The choice of a photocage for a specific application is a critical decision that requires careful consideration of its photochemical properties, biological compatibility, and synthetic accessibility. While established photocages like DMNB, coumarin derivatives, and pHP esters offer a range of options, the exploration of new scaffolds like this compound is essential for advancing the field. This guide provides a framework for comparing these important molecular tools and highlights the need for continued research to fully elucidate the potential of novel photocage designs.
References
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
-
Klautzsch, F., et al. (2022). New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency. Molecules, 27(19), 6529.[8]
-
Lopes, J. A., et al. (2018). Light triggering of 5-aminolevulinic acid from fused coumarin ester cages. Journal of Photochemistry and Photobiology A: Chemistry, 353, 314-323.[9]
-
van der Velden, J. H., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12263–12271.[1][7]
-
Singh, A., et al. (2005). Photorelease of carboxylic acids, amino acids, and phosphates from N-alkylpicolinium esters using photosensitization by high wavelength laser dyes. Journal of the American Chemical Society, 127(22), 8000–8001.[10]
-
Abou-El-Nour, H. I., et al. (2022). Blue and Green Light Responsive Caged Glutamate. Molecules, 27(5), 1629.[11]
-
Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(17), 4647-4657.[4]
-
van der Velden, J. H., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12263-12271.[1]
-
Janeková, H., et al. (2022). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. Angewandte Chemie International Edition, 61(33), e202204391.[12][13][14]
-
Givens, R. S., et al. (2011). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Canadian Journal of Chemistry, 89(2), 197-208.[2][3]
- Shembade, N., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 10(11), 4569–4575.
-
Janeková, H., et al. (2022). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. ChemRxiv.
-
Lee, E., et al. (2018). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 2(2).[5]
- Givens, R. S., et al. (2011). The effect of pKa on the quantum yields for substituted p-hydroxyphenacyl (pHP) -aminobutyric acid (GABA) in unbuffered H2O.
- Warrier, M. V., et al. (2004). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 80(2), 243-249.
-
Givens, R. S., et al. (2011). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Canadian Journal of Chemistry, 89(2), 197-208.[3]
-
Janeková, H., et al. (2022). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. Angewandte Chemie International Edition, 61(33), e202204391.[13]
- Lukeman, M., et al. (2005). Carbanion-Mediated Photocages: Rapid and Efficient Photorelease with Aqueous Compatibility. Journal of the American Chemical Society, 127(6), 1844–1845.
- Canepari, M., et al. (2017). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 11, 100.
-
Janeková, H., et al. (2022). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. Angewandte Chemie International Edition, 61(33), e202204391.[14]
- Givens, R. S., et al. (2011). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Canadian Journal of Chemistry, 89(2), 197-208.
- G. S. Kumar, et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5547–5622.
- Verdonk, J. C., et al. (2021). Structural Aspects of Photopharmacology: Insight into the Binding of Photoswitchable and Photocaged Inhibitors to the Glutamate Transporter Homologue. Journal of the American Chemical Society, 143(3), 1529–1538.
-
Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6849–6852.[6]
- Givens, R. S., et al. (2011). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Canadian Journal of Chemistry, 89(2), 197-208.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methanone, (4-nitrophenyl)phenyl- | C13H9NO3 | CID 70839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 5. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DSpace-CRIS [zora.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 10. Synthesis, spectroscopy and photochemistry of nitro-azobenzene dyes bearing benzophenone parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3-Nitrobenzophenone | C13H9NO3 | CID 75243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photodecarboxylation of carboxylic acids sensitized by triplet benzophenone and duroquinone. A flash photolysis electron spin resonance and chemically induced dynamic nuclear polarization nuclear magnetic resonance investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 4-Acetoxy-3'-nitrobenzophenone in Cross-Reactivity Studies: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the specificity of analytical reagents and the predictability of molecular interactions are paramount. This guide provides an in-depth technical analysis of 4-Acetoxy-3'-nitrobenzophenone, with a focus on its potential cross-reactivity in various assay systems. Due to the limited direct experimental data on this specific compound, this guide establishes a framework for assessing its cross-reactivity by leveraging data from structurally related benzophenone derivatives and outlining robust experimental protocols. We will objectively compare its anticipated performance with alternative chemical probes and provide the foundational knowledge necessary to design and interpret cross-reactivity studies with scientific integrity.
Introduction to this compound and the Imperative of Cross-Reactivity Assessment
This compound is a substituted aromatic ketone. Its benzophenone core is a common scaffold in medicinal chemistry and is also utilized in applications such as photo-crosslinking to study molecular interactions.[1][2] The presence of an acetoxy group and a nitro group introduces specific electronic and steric properties that can influence its biological activity and, critically, its potential for off-target binding or cross-reactivity in analytical systems.
Cross-reactivity, the interaction of an antibody or other receptor with non-target molecules that are structurally similar to the target analyte, is a critical consideration in drug development and diagnostics.[3] Uncharacterized cross-reactivity can lead to inaccurate assay results, false positives, and a misinterpretation of a compound's efficacy and safety profile. For a molecule like this compound, understanding its cross-reactivity is essential to validate its use as a specific chemical tool or to anticipate potential off-target effects if developed as part of a therapeutic agent.
Predicted Cross-Reactivity Profile of this compound
The cross-reactivity of this compound in an immunoassay will be primarily dictated by the specificity of the antibody raised against it. Since it is a small molecule (hapten), it would need to be conjugated to a carrier protein to elicit an immune response.[3] The structural features of this compound that will most likely influence antibody recognition and potential cross-reactivity with other molecules include:
-
The Benzophenone Backbone: This rigid, aromatic structure is the core of the molecule and will be a primary determinant of antibody binding. Other benzophenone derivatives will be the most likely cross-reactants.
-
The Nitro Group: The position and electronic nature of the nitro group on one of the phenyl rings is a key feature. Other nitro-substituted aromatic compounds could potentially cross-react.
-
The Acetoxy Group: The acetoxy group on the other phenyl ring provides another point of potential interaction or steric hindrance. Compounds with similar ester functionalities in analogous positions might show some degree of cross-reactivity.
Potential Cross-Reactants:
Based on these structural features, a panel of compounds to test for cross-reactivity should include:
-
Structural Analogs: 3-Nitrobenzophenone[4], 4-Nitrobenzophenone[5], 4-Methyl-4'-nitrobenzophenone[6], 4-Chloro-3-nitrobenzophenone[7], and 4,4'-Dichloro-3-nitrobenzophenone.[8]
-
Metabolites: The metabolic fate of this compound is not explicitly documented, but based on related compounds, hydrolysis of the acetoxy group to a hydroxyl group is a likely metabolic step. Therefore, 4-Hydroxy-3'-nitrobenzophenone should be included in the cross-reactivity panel.
-
Structurally Unrelated Compounds: To establish the specificity of the assay, structurally unrelated compounds that are not expected to bind should be included as negative controls.[9][10]
Experimental Workflows for Assessing Cross-Reactivity
A thorough investigation of cross-reactivity involves a combination of immunoassays and biophysical techniques. The following are detailed protocols for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the gold-standard immunoassay for quantifying small molecules and determining antibody specificity.[11] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Experimental Protocol:
-
Antigen Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) different from the one used for immunization.
-
Blocking: Non-specific binding sites on the plate are blocked using a solution of a blocking agent like BSA or non-fat dry milk.
-
Competition: A fixed concentration of the anti-4-Acetoxy-3'-nitrobenzophenone antibody is pre-incubated with varying concentrations of the test compounds (potential cross-reactants) or the this compound standard.
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plates and incubated.
-
Washing: The plates are washed to remove unbound reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Data Analysis:
The 50% inhibition concentration (IC50) is determined for each test compound. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[2] It is a powerful tool for confirming cross-reactivity findings from ELISA and for providing more detailed binding information.
Experimental Protocol:
-
Chip Immobilization: The anti-4-Acetoxy-3'-nitrobenzophenone antibody is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions of this compound and potential cross-reactants at various concentrations are flowed over the sensor surface.
-
Binding Measurement: The binding of the analytes to the immobilized antibody is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for multiple binding cycles.
Data Analysis:
The binding data is used to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD values of the test compounds to that of this compound.
Performance Comparison with Alternatives
In the context of photo-crosslinking, benzophenones are a popular choice of photoactivatable group. However, alternatives exist, each with its own set of advantages and disadvantages.
| Feature | Benzophenones | Diazirines | Aryl Azides |
| Activation Wavelength | ~350-365 nm[1] | 330-370 nm[1] | 250-460 nm[12] |
| Reactive Intermediate | Triplet Ketyl Biradical[2] | Carbene[2] | Nitrene[12] |
| Crosslinking Efficiency | High[1] | Generally high, but can be quenched by water[1] | Generally lower yields[1] |
| Specificity | Preferentially abstracts hydrogen atoms from C-H bonds[1] | Inserts into C-H, N-H, and O-H bonds[2] | Can insert into C-H, N-H, and O-H bonds, and react with double bonds[1] |
| Potential for Non-specific Binding | Aromatic structure can lead to non-specific hydrophobic interactions.[13][14] | Generally lower than aryl azides.[12] | Can be significant.[12] |
Causality Behind Experimental Choices:
The choice of a photo-crosslinker depends on the specific application. Benzophenones are often favored for their higher crosslinking efficiency and relative stability.[1] However, their aromatic nature can contribute to background fluorescence and non-specific binding in certain assays.[13][14] Diazirines, while potentially less efficient in aqueous environments, often exhibit lower non-specific binding.[12] Aryl azides have a broader range of activation wavelengths but tend to have lower crosslinking yields.[1][12] Therefore, when designing an experiment, a researcher must weigh the need for high efficiency against the potential for non-specific interactions.
Conclusion and Future Directions
References
-
Klan, P., et al. (2013). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Chemical Reviews, 113(1), 119-191. [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]
-
EuroMAbNet. (n.d.). Positive and negative controls for antibody validation. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6599. [Link]
-
Simpson, C. R., et al. (2024). Selecting the most informative positive and negative controls for self-controlled case series (SCCS): Rationale, approach, and lessons from studies investigating the safety of COVID-19 vaccines. Pharmacoepidemiology and Drug Safety, 33(8), e5863. [Link]
-
Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
-
Lienkamp, K., et al. (2018). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 10(11), 1234. [Link]
-
Aalberse, R. C., et al. (2017). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Journal of Allergy and Clinical Immunology, 140(3), 694-705. [Link]
-
Wang, L., et al. (2017). Recent Progress in Noncompetitive Hapten Immunoassays: A Review. Food Analytical Methods, 10(12), 4047-4061. [Link]
-
FDA. (2014). FDA Updates Analytical Validation Guidance. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
He, Y., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. The Analyst, 146(21), 6529-6538. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Park, J., & Chang, Y. T. (2015). Benzophenone and its analogs bind to human glyoxalase 1. Bioorganic & Medicinal Chemistry Letters, 25(22), 5173-5176. [Link]
-
NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
PubChem. (n.d.). 4-Methyl-4'-nitrobenzophenone. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
PubChem. (n.d.). 4,4'-Dichloro-3-nitrobenzophenone. [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzophenone. [Link]
-
PubChem. (n.d.). Methanone, (4-nitrophenyl)phenyl-. [Link]
-
PubChem. (n.d.). 3-Nitrobenzophenone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Nitrobenzophenone | C13H9NO3 | CID 75243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanone, (4-nitrophenyl)phenyl- | C13H9NO3 | CID 70839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyl-4'-nitrobenzophenone | C14H11NO3 | CID 219131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4'-Dichloro-3-nitrobenzophenone | C13H7Cl2NO3 | CID 689089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Positive and Negative Controls | Rockland [rockland.com]
- 10. bosterbio.com [bosterbio.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Characterizing 4-Acetoxy-3'-nitrobenzophenone and its Precursors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel compounds is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing an in-depth view of molecular structure and purity. This guide offers a detailed spectroscopic comparison of 4-Acetoxy-3'-nitrobenzophenone, a potential pharmacophore, and its synthetic precursors, 4-hydroxybenzophenone and 3-nitrobenzoyl chloride. Through a multi-technique approach, we will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural transformations from starting materials to the final product. This guide is intended to be a practical resource for scientists, offering not only a comparative analysis of spectral data but also the underlying principles and experimental protocols necessary for robust compound characterization.
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound is a straightforward esterification reaction. The phenolic hydroxyl group of 4-hydroxybenzophenone reacts with the acyl chloride functionality of 3-nitrobenzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction results in the formation of an ester linkage, a key structural change that will be readily apparent in the spectroscopic data.
Caption: Synthesis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 4-hydroxybenzophenone | 6.90-7.80 (m, 9H) | 10.2 (s, 1H, -OH) |
| 3-nitrobenzoyl chloride | 7.70-8.80 (m, 4H) | - |
| This compound (Predicted) | 7.20-8.60 (m, 9H) | 2.35 (s, 3H, -OCOCH₃) |
Analysis:
-
4-hydroxybenzophenone: The spectrum is characterized by a complex multiplet in the aromatic region (6.90-7.80 ppm) corresponding to the nine aromatic protons. A key diagnostic signal is the broad singlet at approximately 10.2 ppm, indicative of the phenolic hydroxyl proton. The exact position of this peak can vary with concentration and solvent.
-
3-nitrobenzoyl chloride: The aromatic protons of this precursor appear as a complex multiplet in the downfield region (7.70-8.80 ppm). The strong electron-withdrawing effects of the nitro group and the acyl chloride deshield these protons, shifting their signals to higher chemical shift values.
-
This compound (Predicted): The formation of the ester is expected to cause several key changes. The disappearance of the phenolic hydroxyl proton signal around 10.2 ppm is the most definitive indicator of a successful reaction. A new singlet, integrating to three protons, is predicted to appear around 2.35 ppm, corresponding to the methyl protons of the newly introduced acetate group. The aromatic region will remain complex, showing signals from both phenyl rings.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: General workflow for NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| 4-hydroxybenzophenone | 115.0-162.0 | 196.5 | - |
| 3-nitrobenzoyl chloride | 125.0-150.0 | 167.0 | - |
| This compound (Predicted) | 120.0-165.0 | 195.0 (benzophenone C=O), 169.0 (ester C=O) | 21.0 (-OCOCH₃) |
Analysis:
-
4-hydroxybenzophenone: The spectrum displays several signals in the aromatic region. The carbon bearing the hydroxyl group is typically found at a higher chemical shift (around 162.0 ppm) due to the deshielding effect of the oxygen atom. The benzophenone carbonyl carbon appears at approximately 196.5 ppm.[1]
-
3-nitrobenzoyl chloride: The aromatic carbons are observed in the typical range, with the carbon attached to the nitro group being significantly deshielded. The acyl chloride carbonyl carbon is found at a lower chemical shift (around 167.0 ppm) compared to the ketone carbonyl.
-
This compound (Predicted): The product's spectrum is expected to be a composite of its precursors with distinct new signals. Two carbonyl signals are predicted: one for the benzophenone ketone at around 195.0 ppm and a new one for the ester carbonyl at approximately 169.0 ppm. A new signal in the aliphatic region, around 21.0 ppm, is anticipated for the methyl carbon of the acetate group.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.
-
Instrument Setup: Use a broadband probe and tune it to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time is usually required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence or absence.
Comparative IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 4-hydroxybenzophenone | 3300-3400 (O-H stretch, broad), 1630-1650 (C=O stretch, ketone), 1500-1600 (C=C stretch, aromatic) |
| 3-nitrobenzoyl chloride | 1770-1800 (C=O stretch, acyl chloride), 1520-1540 & 1340-1360 (N-O stretch, nitro), 1450-1600 (C=C stretch, aromatic) |
| This compound (Predicted) | 1760-1780 (C=O stretch, ester), 1650-1670 (C=O stretch, ketone), 1520-1540 & 1340-1360 (N-O stretch, nitro), 1200-1250 (C-O stretch, ester), 1500-1600 (C=C stretch, aromatic) |
Analysis:
-
4-hydroxybenzophenone: A prominent broad absorption band in the 3300-3400 cm⁻¹ region confirms the presence of the hydroxyl group. The strong, sharp peak around 1640 cm⁻¹ is characteristic of the conjugated ketone carbonyl stretch.
-
3-nitrobenzoyl chloride: The spectrum is dominated by a very strong absorption at a high frequency (1770-1800 cm⁻¹), which is indicative of the acyl chloride carbonyl group. Two strong absorptions, one around 1530 cm⁻¹ and another around 1350 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
-
This compound (Predicted): The IR spectrum of the product is expected to show the disappearance of the broad O-H stretch from 4-hydroxybenzophenone. In its place, a new, strong C=O stretching band for the ester is predicted to appear around 1770 cm⁻¹. The ketone carbonyl stretch will still be present, as will the characteristic absorptions for the nitro group. A new C-O stretching vibration for the ester linkage is also expected around 1220 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid is placed directly on the crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-hydroxybenzophenone | 198 | 121 (HOC₆H₄CO⁺), 77 (C₆H₅⁺) |
| 3-nitrobenzoyl chloride | 185/187 (Cl isotopes) | 150 (M-Cl)⁺, 122 (M-Cl-CO)⁺, 104 (C₆H₄CO⁺), 76 (C₆H₄⁺) |
| This compound (Predicted) | 285 | 243 (M-COCH₂), 197 (M-NO₂-COCH₂), 121 (HOC₆H₄CO⁺), 105 (C₆H₅CO⁺) |
Analysis:
-
4-hydroxybenzophenone: The mass spectrum shows a molecular ion peak at m/z 198.[2] Key fragments include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the hydroxyphenyl cation (HOC₆H₄⁺) at m/z 93, resulting from cleavage of the bond between the carbonyl group and the phenyl rings. The base peak is often the hydroxyphenone cation at m/z 121.[2]
-
3-nitrobenzoyl chloride: The molecular ion peak appears as a pair of peaks at m/z 185 and 187 with an approximate 3:1 intensity ratio, characteristic of the presence of a chlorine atom.[3] Common fragmentation pathways include the loss of a chlorine radical to give an ion at m/z 150, and further loss of carbon monoxide to yield an ion at m/z 122.
-
This compound (Predicted): The molecular ion peak is expected at m/z 285. A characteristic fragmentation would be the loss of a ketene molecule (CH₂=C=O) from the acetate group, resulting in a fragment ion at m/z 243, corresponding to the protonated 4-hydroxy-3'-nitrobenzophenone. Further fragmentation could lead to ions similar to those observed for the precursors.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: General workflow for mass spectrometry.
Conclusion
The spectroscopic comparison of this compound with its precursors, 4-hydroxybenzophenone and 3-nitrobenzoyl chloride, provides a clear and detailed picture of the chemical transformation that occurs during its synthesis. Each spectroscopic technique offers unique and complementary information, allowing for a comprehensive and unambiguous characterization of the final product. The disappearance of the phenolic proton in ¹H NMR, the appearance of new carbonyl and methyl signals in ¹³C NMR, the emergence of a characteristic ester carbonyl stretch in IR, and the confirmation of the correct molecular weight by MS collectively serve as a robust validation of the successful synthesis. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and drug development, providing the necessary tools and insights for confident structural elucidation.
References
-
PubChem. 4-Hydroxy-3-Nitroacetophenone. [Link].
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link].
-
PubChem. 4-Hydroxybenzophenone. [Link].
-
PubChem. Benzoyl chloride, 3-nitro-. [Link].
Sources
A Comparative Guide to the Biological Activity of 4-Acetoxy-3'-nitrobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of the biological activities of 4-Acetoxy-3'-nitrobenzophenone derivatives, offering insights into their therapeutic potential. By examining structure-activity relationships (SAR), this document aims to inform the strategic design of novel, potent therapeutic agents.
Anticancer Activity: A Promising Frontier
Substituted benzophenones have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]
Comparative Cytotoxicity
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Benzophenone Derivatives | ||
| Compound 1 | HL-60 (Leukemia) | 0.48[1] |
| A-549 (Lung) | 0.82[1] | |
| SMMC-7721 (Hepatoma) | 0.26[1] | |
| SW480 (Colon) | 0.99[1] | |
| s3 | HL-60 (Leukemia) | 0.122[1] |
| SMMC-7721 (Hepatoma) | 0.111[1] | |
| Chalcone-based 4-Nitroacetophenone Derivatives | ||
| NCH-2 | H1299 (Lung) | 4.5-11.4[3] |
| MCF-7 (Breast) | 4.3-15.7[3] | |
| HepG2 (Hepatoma) | 2.7-4.1[3] | |
| K562 (Leukemia) | 4.9-19.7[3] | |
| NCH-4 | H1299 (Lung) | 4.5-11.4[3] |
| MCF-7 (Breast) | 4.3-15.7[3] | |
| HepG2 (Hepatoma) | 2.7-4.1[3] | |
| K562 (Leukemia) | 4.9-19.7[3] | |
| NCH-5 | H1299 (Lung) | 4.5-11.4[3] |
| MCF-7 (Breast) | 4.3-15.7[3] | |
| HepG2 (Hepatoma) | 2.7-4.1[3] | |
| K562 (Leukemia) | 4.9-19.7[3] | |
| NCH-6 | H1299 (Lung) | 4.5-11.4[3] |
| MCF-7 (Breast) | 4.3-15.7[3] | |
| HepG2 (Hepatoma) | 2.7-4.1[3] | |
| K562 (Leukemia) | 4.9-19.7[3] | |
| NCH-8 | H1299 (Lung) | 4.5-11.4[3] |
| MCF-7 (Breast) | 4.3-15.7[3] | |
| HepG2 (Hepatoma) | 2.7-4.1[3] | |
| K562 (Leukemia) | 4.9-19.7[3] | |
| NCH-10 | H1299 (Lung) | 4.5-11.4[3] |
| MCF-7 (Breast) | 4.3-15.7[3] | |
| HepG2 (Hepatoma) | 2.7-4.1[3] | |
| K562 (Leukemia) | 4.9-19.7[3] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
Structure-Activity Relationship Insights
The data from related compounds suggest that the nature and position of substituents on the benzophenone rings play a critical role in their anticancer activity. The presence of a nitro group, as in the this compound scaffold, is often associated with enhanced biological activity. Further substitutions on this core structure would likely modulate this activity. For instance, the introduction of hydroxyl or methoxy groups has been shown to influence the cytotoxic potential of benzophenone derivatives.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each derivative.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzophenone derivatives have demonstrated promising activity against a range of bacteria and fungi.[5]
Comparative Antimicrobial Potency
While specific data for this compound derivatives is limited, studies on related structures provide valuable insights. For example, 2,2',4-trihydroxybenzophenone has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 µg/mL.[5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Structure-Activity Relationship Insights
The antimicrobial efficacy of benzophenones is influenced by the substitution pattern on the aromatic rings. The presence of hydroxyl groups appears to be important for activity.[5] The introduction of a nitro group and an acetoxy group in the this compound scaffold could potentially modulate the antimicrobial spectrum and potency. Further derivatization of this core structure would be a key strategy to optimize its antimicrobial properties.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: Visually inspect the plates for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical area of research. Benzophenone derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[2][6]
Comparative Anti-inflammatory Efficacy
While specific comparative data for this compound derivatives is not extensively documented, studies on other benzophenone analogs have demonstrated their potential. For instance, certain benzophenone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2]
Structure-Activity Relationship Insights
The anti-inflammatory activity of benzophenones is closely tied to their chemical structure. The ability to inhibit enzymes like COX is dependent on the specific substitutions on the benzophenone core. The presence of the nitro and acetoxy groups on the this compound scaffold provides a unique electronic and steric profile that could be exploited for potent and selective anti-inflammatory activity. Systematic modification of this parent compound would be crucial to elucidate the SAR and identify derivatives with optimal efficacy.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The assay measures the production of prostaglandins in the presence and absence of the test compounds.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the this compound derivatives.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time.
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While this guide provides a comparative overview based on related structures, further research is imperative to synthesize and evaluate a series of this compound derivatives. Such studies will provide the necessary quantitative data to establish definitive structure-activity relationships and guide the rational design of more potent and selective drug candidates. The experimental protocols outlined herein provide a robust framework for conducting these crucial biological evaluations.
References
[3] S. S. Panda, et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
[7] ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
[6] D. Folquitto, et al. (2022). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Frontiers in Pharmacology, 13, 1004123. [Link]
[8] ResearchGate. (n.d.). Synthesis and anti-cancer evaluation (IC50 values) of the most.... [Link]
[9] ResearchGate. (n.d.). Design, Synthesis, Molecular modeling and biological evaluations of Novel Chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. [Link]
[10] ResearchGate. (n.d.). MIC results for antimicrobial activity of compounds (mg/ml). [Link]
[2] D. Folquitto, et al. (2019). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 30(11), 2411-2421. [Link]
[11] D. Folquitto, et al. (2023). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society. [Link]
[4] C. Lei, et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21373-21384. [Link]
[12] A. P. L. de Souza, et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Pharmaceuticals, 14(8), 788. [Link]
[13] M. D. C. Vera-García, et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Scientia Pharmaceutica, 91(2), 20. [Link]
[14] M. G. S. D. de Oliveira, et al. (2021). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 26(21), 6529. [Link]
[15] M. L. López-Cara, et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceuticals, 14(9), 860. [Link]
[16] F. F. Bamdad, et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(12), 1789-1795. [Link]
[17] Y. Wang, et al. (2024). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Drug Design, Development and Therapy, 18, 149-166. [Link]
[18] J. R. Gant, et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]
[19] C-C. Lin, et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]
[20] M. A. Salem, et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6614. [Link]
[5] J. P. de L. e Silva, et al. (2020). Antimicrobial and Synergistic Activity of 2,2',4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 11, 585. [Link]
[21] Y. Wang, et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1369521. [Link]
[22] S. Yurttas, et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 670-679. [Link]
[23] A. M. F. G. de Oliveira, et al. (2012). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. Bioorganic & Medicinal Chemistry Letters, 22(22), 6931-6935. [Link]
[24] L. Wang, et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228-7235. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. research.unipd.it [research.unipd.it]
- 16. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 21. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 22. turkjps.org [turkjps.org]
- 23. Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Enduring Prominence of the Benzophenone Scaffold
An In-Depth Technical Guide to the Photochemistry of Substituted Benzophenones for Researchers and Drug Development Professionals
Substituted benzophenones represent a class of aromatic ketones that are foundational to the field of photochemistry.[1][2][3] The parent molecule, benzophenone, is often described as a paradigmatic chromophore due to its unique and highly efficient photophysical properties.[4][5] Upon absorption of ultraviolet (UV) radiation, it undergoes an exceptionally rapid and near-quantitative intersystem crossing (ISC) to populate its triplet excited state.[5][6][7] This triplet state is the primary actor in the subsequent photochemistry, serving as a potent hydrogen abstractor, an energy transfer agent, and an electron transfer mediator.
For researchers in materials science, organic synthesis, and particularly drug development, a deep understanding of how substituents on the benzophenone rings modulate these photochemical pathways is critical. Substituents can profoundly alter excited-state energies, lifetimes, and reaction efficiencies, thereby dictating the utility or potential phototoxicity of a given derivative. This guide provides a comparative analysis of substituted benzophenones, synthesizing technical data with mechanistic insights to explain the causality behind their diverse photochemical behaviors.
Core Photophysical Principles: The Journey to the Reactive Triplet State
The photochemical narrative of any benzophenone derivative begins with the absorption of a photon, typically in the UV-A range (320-400 nm), which promotes an electron from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group (an n→π* transition).[6][8] This creates a short-lived first excited singlet state, S₁.
Due to strong spin-orbit coupling facilitated by the carbonyl group, the S₁ state rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet state, T₁, with a quantum yield approaching unity for the parent benzophenone.[5][9] This process is exceptionally fast, occurring on the picosecond timescale.[10] The T₁ state, being longer-lived, is the primary species responsible for the rich photochemistry associated with this class of compounds.
Caption: General mechanism for intermolecular hydrogen abstraction by triplet benzophenone.
This reactivity is the basis for benzophenone's use as a photoinitiator for polymerization and in classic photochemical syntheses like the formation of benzopinacol from 2-propanol. [10][11][12]The efficiency of this reaction is highly dependent on the bond dissociation energy of the C-H bond in the donor molecule and the electronic nature of substituents on the benzophenone core.
The Influence of Substituents: A Comparative Analysis
The true versatility and complexity of benzophenone photochemistry emerge when substituents are introduced onto the aromatic rings. These groups can modify the energy levels of the excited states, influence the rate of intersystem crossing, and alter the reactivity of the triplet state.
Electron-Donating Groups (EDGs): -OH, -OCH₃, -CH₃
-
Hydroxybenzophenones (-OH): The introduction of a hydroxyl group, particularly at the para-position (e.g., 4-hydroxybenzophenone), introduces significant complexity. In protic solvents like water, the excited states can undergo deprotonation, which effectively quenches the typical triplet reactivity and inhibits photoreduction. [13][14][15]In aprotic solvents, however, it remains photoactive. [13][14]The phenolic hydroxyl group itself can also act as a hydrogen donor, leading to intramolecular quenching pathways. [16]* Methoxybenzophenones (-OCH₃): Methoxy groups are strong electron-donating groups. A para-methoxy substituent can raise the energy of the n,π* state and lower the energy of the π,π* state. If the π,π* triplet state becomes the lowest-lying triplet, the hydrogen abstraction ability is significantly reduced. This is because the π,π* state has less radical character on the carbonyl oxygen compared to the n,π* state. This change in the nature of the lowest triplet state is a primary reason for the low photochemical reactivity of certain benzophenone derivatives. [9][17]* Alkylbenzophenones (-CH₃): Simple alkyl groups have a less dramatic, but still noticeable, effect. They are weakly electron-donating and can slightly alter triplet state lifetimes and reactivity, but generally do not change the fundamental n,π* character of the reactive triplet state. [18]
Electron-Withdrawing Groups (EWGs): -CF₃, Halogens (-F, -Cl, -Br)
-
Trifluoromethylbenzophenones (-CF₃): Strongly electron-withdrawing groups like -CF₃ enhance the electrophilicity of the carbonyl oxygen in the n,π* triplet state. This generally leads to a higher rate of hydrogen abstraction compared to unsubstituted benzophenone. [9][19]* Halobenzophenones (-F, -Cl, -Br): Halogens introduce a "heavy-atom effect," which can, in principle, enhance the rate of intersystem crossing. However, since the ISC yield is already near unity for benzophenone, this effect is less pronounced. Their electron-withdrawing inductive effect can slightly increase the hydrogen abstraction reactivity. [20][21]
The "Meta Effect"
Intriguing photochemical reactions have been observed for benzophenone derivatives with substituents at the meta position that are not seen for their para counterparts. [22]For example, certain meta-substituted benzophenones can undergo intramolecular photoredox reactions or deprotonation at the benzylic position of a methyl group in acidic aqueous solutions. [22]This highlights the importance of substituent position in directing photochemical reaction pathways, which can be rationalized by examining changes in molecular orbital coefficients.
Quantitative Data Summary: A Comparative Table
The following table summarizes key photophysical data for a selection of substituted benzophenones. It is important to note that these values can be highly solvent-dependent.
| Substituent | Position | Triplet Lifetime (τTn) in ps | Notes |
| None | - | 110-450 | The lifetime of higher triplet states (Tn) is influenced by the energy gap between Tn and T1. [23][24] |
| 4-Methyl | para | ~110-450 | Similar range to unsubstituted benzophenone. [23][24] |
| 4,4'-Dimethyl | para, para' | ~110-450 | Similar range to unsubstituted benzophenone. [23][24] |
| 4-Methoxy | para | ~110-450 | The nature of the lowest triplet state can shift to π,π*, reducing H-abstraction reactivity. [9][23][24] |
| 4-Fluoro | para | ~110-450 | Halogen substitution can influence excited state dynamics. [23][24] |
| 4-Chloro | para | ~110-450 | Heavy atom effect may play a role. [23][24] |
| 4-Bromo | para | ~110-450 | Heavy atom effect is more pronounced than with chlorine. [23][24] |
Note: Triplet quantum yields (ΦT) for most benzophenone derivatives in non-polar, non-reactive solvents are assumed to be near unity, similar to the parent compound, unless the substituent drastically alters the energy levels to favor other decay pathways. [7][25]
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
A common and versatile method for preparing unsymmetrically substituted benzophenones is the Friedel-Crafts acylation. [26] Objective: To synthesize a substituted benzophenone by reacting a substituted benzoyl chloride with an aromatic substrate.
Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Reagents: Dissolve the aromatic substrate (e.g., toluene) in a suitable dry, non-polar solvent (e.g., dichloromethane or CS₂) in the flask and cool in an ice bath.
-
Catalyst Addition: Carefully add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to the flask.
-
Acylation: Add the substituted benzoyl chloride dropwise from the addition funnel to the stirred mixture.
-
Reaction: After addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time (typically 1-4 hours) to ensure complete reaction.
-
Workup: Cool the reaction mixture and slowly quench by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.
-
Extraction & Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography. [26]
Characterization: Nanosecond Laser Flash Photolysis (LFP)
LFP is the definitive technique for directly observing and characterizing the triplet excited state. [7] Objective: To determine the triplet-triplet (T-T) absorption spectrum and lifetime of a substituted benzophenone.
Caption: Experimental workflow for Nanosecond Laser Flash Photolysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the substituted benzophenone in a suitable spectroscopic-grade solvent (e.g., acetonitrile, cyclohexane). The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the excitation wavelength.
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 20 minutes. Molecular oxygen is an efficient quencher of triplet states and must be removed to measure the intrinsic lifetime.
-
Excitation (Pump): Irradiate the sample with a short (~5-10 ns) pulse of laser light at a wavelength where the benzophenone absorbs (e.g., 355 nm from a Nd:YAG laser). This populates the T₁ state.
-
Monitoring (Probe): Pass a continuous, broad-spectrum analyzing light beam (from a xenon arc lamp) through the sample, perpendicular to the excitation laser.
-
Detection: Use a monochromator and a fast detector (e.g., a photomultiplier tube) to measure the change in absorbance (transient absorption) at a specific wavelength as a function of time after the laser pulse.
-
Data Analysis:
-
Spectrum: By scanning the monitoring wavelength, a time-resolved transient absorption spectrum can be constructed, revealing the T-T absorption profile. For benzophenone, this is typically a strong peak around 530 nm. [10] * Kinetics: By monitoring at the peak of the T-T absorption, the decay of the transient signal over time is recorded. Fitting this decay to a first-order exponential function yields the triplet lifetime (τT).
-
Conclusion
The photochemistry of substituted benzophenones is a rich and nuanced field, governed by a delicate interplay between the foundational n,π* triplet state reactivity and the electronic and steric effects of substituents. Electron-donating groups can decrease reactivity by raising the n,π* state energy or changing the nature of the lowest triplet state to π,π*, while electron-withdrawing groups tend to enhance it. The position of the substituent is also a critical determinant, giving rise to unique reactivity patterns such as the "meta effect." For researchers and drug developers, a thorough understanding of these structure-activity relationships, validated by quantitative techniques like laser flash photolysis, is essential for harnessing the power of these photoactive molecules in various applications and for predicting and mitigating potential phototoxicity.
References
A comprehensive list of all sources cited in this guide is provided below.
-
Majima, T. et al. Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A. [Link]
-
Rauf, A. et al. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. [Link]
-
Venkatraman, R. K. et al. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. [Link]
-
Majima, T. et al. Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. ACS Publications. [Link]
-
Venkatraman, R. K. et al. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. SciSpace. [Link]
-
Rauf, A. et al. (PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. ResearchGate. [Link]
-
Vione, D. et al. Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Semantic Scholar. [Link]
-
Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]
-
Thesis. The Mechanistic Photochemistry of 4-Hydroxybenzophenone. [Link]
-
Basarić, N. et al. Substituent effects in the intramolecular photoredox reactions of benzophenones in aqueous solution. Sci-Hub. [Link]
-
Hirata, Y. & Murai, H. Benzophenones in the higher triplet excited states. PubMed. [Link]
-
Milanesio, M. E. et al. Substituent and Surfactant Effects on the Photochemical Reaction of Some Aryl Benzoates in Micellar Green Environment. CONICET. [Link]
-
Vione, D. et al. Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. RSC Publishing. [Link]
-
Klotz, M. et al. Substituted benzophenone imines for COF synthesis via formal transimination. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Venkatraman, R. K. et al. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. [Link]
-
Yang, C. et al. Competition between “Meta Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. ACS Publications. [Link]
-
Venkatraman, R. K. et al. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates. ResearchGate. [Link]
-
Lörincz, A. et al. Substituent Effect on the Photoreduction Kinetics of Benzophenone. ACS Publications. [Link]
-
Majima, T. et al. Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A. [Link]
-
Lörincz, A. et al. Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A. [Link]
-
Neckers, D. C. The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
-
Gilbert, J. C. & Martin, S. F. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]
-
Vione, D. et al. (PDF) Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. [Link]
-
Strieth-Kalthoff, F. et al. The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins. ACS Publications. [Link]
-
Ben-Israel, I. et al. Solvent Effects in Hydrogen Abstraction from Cholesterol by Benzophenone Triplet Excited State. Organic Letters. [Link]
-
Hirata, Y. & Murai, H. Benzophenones in the higher triplet excited states. Semantic Scholar. [Link]
-
Lhiaubet-Vallet, V. & Miranda, M. A. Benzophenone Photosensitized DNA Damage. PubMed. [Link]
-
Evans, M. 8.4 Intermolecular Hydrogen Abstraction by Excited Ketones. YouTube. [Link]
-
Wieser, M. et al. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI. [Link]
-
Kayal, S. et al. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]
-
D'souza, A. M. & Shareef, M. A. Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. [Link]
-
Kayal, S. et al. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. PubMed. [Link]
-
Moore, W. M. et al. Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. [Link]
-
Beckett, A. & Porter, G. Photochemistry of substituted benzophenones. ResearchGate. [Link]
-
University of Missouri–St. Louis. Photochemical preparation of benzopinacol. University of Missouri–St. Louis. [Link]
-
Lawson, E. 2 Benzophenone. Scribd. [Link]
-
Yang, C. et al. (PDF) Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. ResearchGate. [Link]
-
Zhang, Y. et al. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B. [Link]
-
Granados-López, D. C. et al. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 11. Photochemical preparation of benzopinacol [math-cs.gordon.edu]
- 12. scribd.com [scribd.com]
- 13. [PDF] Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents | Semantic Scholar [semanticscholar.org]
- 14. Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00214A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Benzophenones in the higher triplet excited states | Semantic Scholar [semanticscholar.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
validating the structure of 4-Acetoxy-3'-nitrobenzophenone using analytical techniques
A Comparative Guide to the Structural Validation of 4-Acetoxy-3'-nitrobenzophenone
In the landscape of pharmaceutical development and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. This guide provides an in-depth, comparative analysis of the analytical techniques essential for the structural validation of this compound, a compound of interest for its potential applications stemming from its substituted benzophenone scaffold.[1][2] We will move beyond a mere procedural listing to a critical evaluation of the data, explaining the "why" behind the "how" and establishing a self-validating analytical workflow.
The isomeric purity of chemical compounds is a critical attribute, as even subtle differences in substituent positioning can drastically alter a molecule's biological activity and toxicological profile.[3] This guide will, therefore, also serve as a comparative framework, contrasting the expected analytical data for this compound with that of a closely related isomer, 4-Acetoxy-4'-nitrobenzophenone, to highlight the discriminatory power of modern analytical techniques.
The Imperative of Orthogonal Analytical Approaches
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques.[4][5][6] This orthogonal approach minimizes the risk of misinterpretation and provides a comprehensive characterization of the molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis forms a powerful analytical toolkit.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8] By analyzing the chemical shifts, coupling constants, and integration of NMR signals, we can deduce the precise arrangement of atoms.[4]
¹H NMR Spectroscopy: Mapping the Proton Environment
In ¹H NMR, the chemical shift of a proton is highly sensitive to its electronic environment. The electron-withdrawing nature of the nitro group and the carbonyl group, along with the electron-donating character of the acetoxy group, will create a distinct pattern of deshielded and shielded protons in the aromatic region.
Expected ¹H NMR Data (400 MHz, CDCl₃):
For this compound, we anticipate a complex pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the acetoxy-substituted ring will be influenced by the electron-donating oxygen, while the protons on the nitro-substituted ring will be significantly deshielded. The single proton ortho to the nitro group and adjacent to the carbonyl is expected to be the most downfield signal.
Comparative Analysis with 4-Acetoxy-4'-nitrobenzophenone:
The key differentiator will be the splitting patterns of the aromatic protons. The 4'-nitro isomer, with its para-substitution, will exhibit a more symmetrical pattern, likely two distinct doublets for the nitro-substituted ring. In contrast, the 3'-nitro isomer will display a more complex multiplet structure due to the meta and ortho couplings.
| Compound | Predicted Aromatic ¹H NMR Signals (δ, ppm) | Key Differentiating Features |
| This compound | Complex multiplets between 7.2-8.5 ppm | Asymmetrical pattern due to meta-substitution on the B-ring. |
| 4-Acetoxy-4'-nitrobenzophenone | Two distinct doublets for the B-ring protons around 7.9-8.4 ppm[9][10] | Symmetrical pattern indicative of para-substitution. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework.[11] The chemical shifts of the carbon atoms are influenced by the same electronic effects as the protons. The carbonyl carbon will appear significantly downfield (typically >190 ppm), and the carbons attached to the nitro and acetoxy groups will also have characteristic chemical shifts.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
The spectrum of this compound will show distinct signals for all 15 carbon atoms (13 aromatic, 1 carbonyl, and 1 methyl). The positions of the substituted carbons on the aromatic rings will be crucial for confirming the substitution pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4][5] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[12]
Expected IR Absorption Bands:
For this compound, we expect to observe strong absorption bands corresponding to:
-
C=O (ester) stretch: ~1760-1770 cm⁻¹
-
NO₂ (asymmetric stretch): ~1520-1540 cm⁻¹
-
NO₂ (symmetric stretch): ~1340-1360 cm⁻¹
-
C-O (ester) stretch: ~1180-1220 cm⁻¹
The exact position of the ketone's C=O stretch can be influenced by the electronic nature of the substituents on the benzophenone core.[15][16]
Comparative Analysis:
While the IR spectra of the 3'-nitro and 4'-nitro isomers will be broadly similar, subtle shifts in the C=O and NO₂ stretching frequencies may be observable due to the different electronic environments.[11] However, IR spectroscopy alone is generally insufficient to definitively distinguish between these isomers.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Ketone (C=O) | 1660 - 1685 |
| Ester (C=O) | 1760 - 1770 |
| Nitro (asymmetric) | 1520 - 1540 |
| Nitro (symmetric) | 1340 - 1360 |
| Ester (C-O) | 1180 - 1220 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[6][7] For this compound (C₁₅H₁₁NO₅), the expected molecular weight is approximately 285.25 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
Under EI-MS, we would expect to see an intense molecular ion peak (M⁺) at m/z 285. Key fragment ions would likely arise from:
-
Loss of the acetoxy group (•OCOCH₃) to give a fragment at m/z 226.
-
Cleavage at the carbonyl group, leading to benzoyl-type fragments.
-
Loss of the nitro group (•NO₂).
The fragmentation patterns of substituted benzophenones can be complex but provide valuable confirmatory data.[17]
Comparative Analysis:
The mass spectra of the 3'-nitro and 4'-nitro isomers are expected to be very similar, with both showing a molecular ion at m/z 285 and many common fragment ions. High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition of the molecular ion and key fragments.[7]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16-32 scans.[3]
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and 512-1024 scans.[3]
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[3]
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.[3]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by dissolving it in a suitable solvent for electrospray ionization (ESI).[3]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.[3]
Visualization of the Analytical Workflow
Sources
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. quora.com [quora.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. study.com [study.com]
- 9. rsc.org [rsc.org]
- 10. 4-Nitrobenzophenone(1144-74-7) 1H NMR [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. proprep.com [proprep.com]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Solvent Selection for 4-Acetoxy-3'-nitrobenzophenone: A Predictive and Practical Approach
Introduction
4-Acetoxy-3'-nitrobenzophenone is a multifunctional aromatic ketone possessing significant potential in organic synthesis and materials science. Its architecture, featuring a photosensitive benzophenone core, an electron-withdrawing nitro group, and a hydrolytically susceptible acetoxy moiety, presents a unique chemical landscape. The performance of this compound—be it in a reaction vessel, a purification column, or a formulation—is inextricably linked to the solvent system in which it is employed. The choice of solvent dictates not only solubility but also stability and reactivity, making an informed selection paramount for achieving desired outcomes.
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for understanding and evaluating the performance of this compound across a spectrum of common laboratory solvents. In the absence of extensive published empirical data for this specific molecule, we will leverage established principles of physical organic chemistry and data from structurally analogous compounds to build a predictive model. Crucially, this guide furnishes detailed, self-validating experimental protocols to empower researchers to generate their own high-quality, application-specific data.
Physicochemical Profile and Structural Considerations
To predict how this compound will behave, we must first understand its structural components and their inherent properties.
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₁₁NO₄ | (Calculated) |
| Molecular Weight | 269.25 g/mol | (Calculated) |
| Appearance | Expected to be a crystalline solid | [1] |
| Core Structure | Benzophenone: A largely nonpolar, rigid backbone capable of absorbing UV light. | [2][3] |
| Key Functional Groups | 4-Acetoxy Group: An ester that increases polarity and can act as a hydrogen bond acceptor. Susceptible to hydrolysis.[4] 3'-Nitro Group: A strongly polar, electron-withdrawing group that enhances dipole moment and influences reactivity.[1][5] |
The molecule presents a dichotomous nature: a large, relatively nonpolar aromatic scaffold combined with two distinct polar functional groups. This suggests that its solubility and stability will be highly sensitive to the solvent's polarity, proticity, and hydrogen-bonding capabilities.
The Influence of Solvent Systems: A Predictive Comparison
The choice of solvent directly modulates intermolecular forces between solvent and solute molecules, governing the compound's performance. We can classify solvents and predict their impact on this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the benzophenone backbone has an affinity for aromatic solvents like toluene via π-π stacking, the polar acetoxy and nitro groups will limit overall solubility. Stability against hydrolysis is expected to be high in these anhydrous environments.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess significant dipole moments, allowing for strong dipole-dipole interactions with the nitro and acetoxy groups. They are generally poor hydrogen bond donors, which protects the acetoxy group from solvolysis. Therefore, high solubility and good stability are anticipated.[5][6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While they can solvate the polar functional groups effectively, their ability to donate a proton poses a significant risk of hydrolysis to the acetoxy ester linkage, especially in the presence of acid or base catalysts or at elevated temperatures.[7]
The following table summarizes the expected performance based on these principles.
| Solvent | Class | Predicted Solubility | Predicted Stability (Hydrolytic) | Rationale & Key Considerations |
| Hexane | Nonpolar Aliphatic | Low | Excellent | Poor solvation of polar nitro and acetoxy groups. |
| Toluene | Nonpolar Aromatic | Moderate | Excellent | π-π stacking with the benzophenone core may enhance solubility compared to hexane. |
| Dichloromethane | Polar Aprotic | Moderate to High | Good | Can engage in dipole-dipole interactions. Generally non-reactive. |
| Ethyl Acetate | Polar Aprotic | High | Good | "Like dissolves like" principle; shares ester functionality. Low water content is crucial. |
| Acetone | Polar Aprotic | High | Good | Strong dipole-dipole interactions with the ketone, nitro, and acetoxy groups. |
| Acetonitrile | Polar Aprotic | High | Good | Highly polar nature effectively solvates the molecule. A common solvent for HPLC analysis.[6] |
| Ethanol | Polar Protic | Moderate to High | Fair to Poor | Risk of transesterification or hydrolysis, especially with prolonged heating.[7] |
| Water | Polar Protic | Very Low | Poor | Strong hydrogen bonding network of water excludes the large nonpolar backbone. High risk of hydrolysis. |
Disclaimer: This data is predictive and based on established chemical principles and the behavior of analogous structures. Empirical verification is essential and is detailed in the following sections.
Experimental Protocols for Performance Validation
To move from prediction to empirical fact, rigorous and reproducible experimental protocols are necessary. The following sections provide step-by-step methodologies for quantifying the performance of this compound.
Protocol for Quantitative Solubility Determination
This protocol uses the isothermal shake-flask method, a gold standard for solubility measurement, with quantification by UV-Vis spectrophotometry. This method is chosen for its simplicity and the strong UV absorbance characteristic of the benzophenone chromophore.[2][8]
A. Workflow for Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
B. Step-by-Step Methodology
-
Preparation of Calibration Curve: a. Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a high-solubility solvent like acetonitrile. b. Perform a UV scan to determine the wavelength of maximum absorbance (λmax). Benzophenone derivatives typically show strong absorbance between 250-350 nm.[3] c. Create a series of standards by serial dilution of the stock solution. d. Measure the absorbance of each standard at λmax and plot Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Equilibration: a. Add an excess amount of solid this compound to vials containing a known volume of each test solvent (e.g., 5 mg in 2 mL). The solid must remain after equilibration. b. Seal the vials and place them in an isothermal shaker bath (e.g., at 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Processing and Analysis: a. Remove the vials from the shaker and allow them to rest at the same temperature. b. To separate the saturated solution from the excess solid, centrifuge the vials. c. Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter compatible with the solvent. d. Precisely dilute the filtered supernatant with the high-solubility solvent (acetonitrile) to bring the absorbance into the linear range of the calibration curve. e. Measure the absorbance of the diluted sample at λmax.
-
Calculation of Solubility: a. Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which is the solubility. c. Express solubility in appropriate units (e.g., mg/mL or mol/L).
Protocol for Stability Assessment in Solution
This protocol evaluates the chemical stability of this compound, particularly its susceptibility to hydrolysis, in different solvents over time. The analysis is performed using High-Performance Liquid Chromatography (HPLC) with a UV detector, which can separate the parent compound from potential degradants.
A. Workflow for Stability Assessment
Caption: Workflow for evaluating compound stability in solution via HPLC.
B. Step-by-Step Methodology
-
Preparation: a. Prepare solutions of this compound in each test solvent at a known concentration (e.g., 0.1 mg/mL). b. Develop a suitable isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound. A C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Incubation and Sampling: a. Immediately after preparation, inject a sample of each solution to establish the initial (t=0) peak area of the parent compound. b. Store the solutions in sealed vials under controlled conditions (e.g., in a 40°C oven to stress the system). For assessing photostability, parallel experiments can be run in a photostability chamber or under controlled UV light. c. At predetermined intervals (e.g., 2, 6, 12, 24, 48 hours), withdraw an aliquot from each vial for analysis.
-
HPLC Analysis: a. Inject the aliquots into the HPLC system. b. Record the peak area of the parent compound at each time point. Note the appearance and growth of any new peaks, which would indicate degradation products. c. The primary degradation product from hydrolysis would be 4-hydroxy-3'-nitrobenzophenone.
-
Data Interpretation: a. For each solvent, calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. b. Plot this percentage against time. A rapid decrease indicates poor stability in that solvent under the test conditions. c. The rate of degradation can be quantified by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Conclusion and Recommendations
The performance of this compound is critically dependent on the solvent environment. Our predictive analysis, grounded in fundamental chemical principles, suggests that polar aprotic solvents such as acetonitrile and ethyl acetate offer the best balance of high solubility and good chemical stability . These should be the first choice for applications requiring the compound to remain intact in solution, such as in reaction chemistry or for analytical standard preparation. Conversely, polar protic solvents, particularly water and to a lesser extent alcohols, should be used with caution due to the significant risk of hydrolysis of the acetoxy group.
While these predictions provide a strong starting point, they are no substitute for empirical data. The detailed protocols provided in this guide equip researchers with the tools to conduct a thorough, in-house evaluation tailored to their specific experimental conditions. By systematically assessing solubility and stability, scientists can unlock the full potential of this compound, ensuring the robustness and success of their research and development efforts.
References
-
PubChem. (n.d.). 4-Hydroxy-3-nitroacetophenone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(5), 424-425. Retrieved January 17, 2026, from [Link]
-
MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Acetoxy-3-nitrohexane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved January 17, 2026, from [Link]
-
Journal of Emerging Investigators. (2021). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Retrieved January 17, 2026, from [Link]
-
Mol. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Retrieved January 17, 2026, from [Link]
Sources
- 1. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Acetoxy-3'-nitrobenzophenone: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Acetoxy-3'-nitrobenzophenone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for nitroaromatic compounds and adhere to federal hazardous waste regulations.
Hazard Assessment and Classification: Understanding the "Why"
Nitroaromatic compounds are a class of chemicals that require careful handling due to their potential toxicity and reactivity.[1][2] The nitro group, in particular, can impart toxic properties.[1] Therefore, it is prudent to handle this compound with the same precautions as other potentially hazardous nitroaromatic compounds.
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given the nature of nitroaromatic compounds, this compound should be presumptively classified as hazardous waste.
Table 1: Inferred Hazard Profile of this compound
| Hazard Characteristic | Rationale |
| Toxicity | The presence of the nitroaromatic moiety suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Many nitroaromatic compounds are listed as priority pollutants by the EPA.[1] |
| Reactivity | While not inherently explosive, nitro compounds can be reactive, especially with strong oxidizing agents or at elevated temperatures.[4] |
| Environmental Hazard | Improper disposal can lead to environmental contamination, with potential long-lasting harmful effects on aquatic life. |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection: A flame-resistant laboratory coat should be worn to protect against spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[5]
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents or bases.[4] It should be segregated as a non-halogenated organic waste.
-
Solid vs. Liquid Waste: Solid waste (e.g., residual powder, contaminated weigh boats) should be collected separately from any liquid waste generated during experimental workups.
Spill Management and Decontamination: A Proactive Approach
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust.[5] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect the Waste: Carefully place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough cleaning with soap and water. All decontamination materials should be disposed of as hazardous waste.
Disposal Pathway: Ensuring Regulatory Compliance
The ultimate disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[6] The "cradle-to-grave" management of hazardous materials under RCRA mandates proper documentation and disposal through licensed facilities.[3]
Disposal Workflow:
Key Steps for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is your primary resource for waste disposal. They will provide guidance on specific institutional procedures and schedule a pickup for your properly containerized and labeled waste.
-
Licensed Waste Hauler: The EHS department will arrange for a licensed hazardous waste hauler to transport the waste off-site.
-
Treatment and Disposal: The most common and effective method for the disposal of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] This process ensures the complete destruction of the hazardous compounds.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is not merely a regulatory requirement but a professional and ethical obligation.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-Nitroacetophenone. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Acetoxy-3-nitrohexane. PubChem. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 4-Amino-3-nitrobenzophenone | CAS#:31431-19-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 8). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PMC. Retrieved from [Link]
-
Semantic Scholar. (2017, November 19). Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Safety assessment of the substance benzophenone‐3,3′,4,4′‐tetracarboxylic dianhydride, for use in food contact materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4'-Dichloro-3-nitrobenzophenone. PubChem. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-Acetoxy-3'-nitrobenzophenone
Essential Safety and Handling Guide for 4-Acetoxy-3'-nitrobenzophenone
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
Crucial Safety Notice: The Primacy of the Manufacturer's Safety Data Sheet (SDS)
Before any handling of this compound, it is imperative to obtain and thoroughly review the substance-specific Safety Data Sheet (SDS) from the manufacturer or supplier. An extensive search for a dedicated SDS for this specific compound did not yield an authoritative document. The information presented in this guide is therefore synthesized from safety data for structurally analogous compounds, including various aromatic nitro compounds and substituted benzophenones, as well as general principles of laboratory safety.
This guide is intended for informational and planning purposes only and must not be used as a substitute for a substance-specific SDS. [1][2][3][4] Relying on data from related compounds provides a useful starting point for risk assessment but cannot capture the unique toxicological and physical properties of this compound. The legal and ethical responsibility for a safe working environment necessitates adherence to the specific guidance provided in the official SDS.[2]
Understanding the Critical Role of the Safety Data Sheet (SDS)
The SDS is the cornerstone of chemical safety, providing comprehensive information essential for risk assessment, hazard communication, and emergency preparedness.[1][2][3][4] It is a standardized, 16-section document that details:
-
Hazard Identification: Specific GHS hazard classifications, signal words, and precautionary statements.
-
Toxicological Properties: Acute and chronic health effects, routes of exposure, and carcinogenicity information.
-
Personal Protective Equipment (PPE): Explicit requirements for eye, hand, body, and respiratory protection.
-
First-Aid Measures: Substance-specific instructions for emergency response to exposure.[2]
-
Fire-Fighting Measures: Suitable extinguishing media and specific hazards from combustion.
-
Accidental Release Measures: Procedures for containment and cleanup of spills.
-
Handling and Storage: Guidelines for safe storage and handling to prevent incidents.
-
Disposal Considerations: Proper methods for hazardous waste disposal in compliance with regulations.
Without the SDS for this compound, a full and accurate risk assessment is not possible.
Anticipated Hazard Profile Based on Analogous Compounds
Based on the chemical structure, which includes an aromatic ketone, a nitro group, and an acetate ester, we can anticipate certain potential hazards. Aromatic nitro compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[5] Some benzophenone derivatives have been noted for other health effects, underscoring the need for caution with any new compound in this class.
Potential Hazards Include:
-
Skin and Eye Irritation: Direct contact with the solid or its dust may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the respiratory system.
-
Toxicity: Aromatic nitro compounds can be harmful if ingested, inhaled, or absorbed through the skin.[6]
-
Combustibility: Like most organic solids, it will burn if ignited, potentially releasing toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[5]
These are general hazards associated with this class of compounds. The specific nature and severity of the hazards for this compound must be confirmed with the official SDS.
Personal Protective Equipment (PPE): An Illustrative Framework
The selection of PPE is contingent on a thorough risk assessment of the specific procedures to be performed.[7][8][9][10][11] The following table provides a general framework for PPE when handling solid organic compounds of unknown or moderate toxicity.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles | Nitrile gloves | Lab coat | Recommended if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Running Reactions/Workup | Chemical safety goggles and face shield | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Handling Waste | Chemical safety goggles | Nitrile gloves | Lab coat | As needed based on waste form and location |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Lab coat or chemical-resistant apron | Air-purifying respirator with appropriate cartridges may be necessary for large spills |
-
Rationale for PPE Selection:
-
Eye Protection: Essential to shield against dust particles and potential splashes.[7][8][9] A face shield provides an additional layer of protection during procedures with a higher risk of splashing.[8][9]
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with many organic solids.[12] Always check glove compatibility charts and inspect gloves before use.
-
Body Protection: A lab coat protects against minor spills and contamination of personal clothing.[7][8][9]
-
Respiratory Protection: Handling fine powders outside of a containment device like a chemical fume hood can lead to inhalation of airborne particles.
-
Operational and Disposal Plans: A Procedural Guide
Safe Handling Workflow
The following workflow diagram illustrates the essential steps for the safe handling of a research chemical like this compound. The core principle is to minimize exposure at every step.
Caption: A generalized workflow for the safe handling of research chemicals.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Designate a specific area for handling the compound. Ensure an appropriate chemical spill kit is readily available.
-
Personal Protective Equipment: Don all required PPE as determined by your risk assessment (see table above).
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use a spatula for transfers. Avoid creating dust.
-
If weighing outside a hood, use a balance with a draft shield.
-
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of contaminated PPE, such as gloves, in the appropriate solid waste stream. Always wash hands thoroughly with soap and water after removing gloves.[13]
Spill Management and Cleanup
In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.[6]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Evaluate the size of the spill and determine if you have the training and equipment to handle it safely. For large spills, contact your institution's environmental health and safety (EHS) office.
-
Don PPE: Wear appropriate PPE, which may include respiratory protection depending on the scale of the spill.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[6] Do not use combustible materials like paper towels to absorb the chemical directly.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
Waste Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste, in strict accordance with institutional, local, and national regulations.[14][15][16][17]
-
Waste Segregation: Do not mix this waste with other waste streams. It should be segregated as solid organic chemical waste.[6]
-
Containerization: Use a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the date, and the name of the generating laboratory or researcher.[15]
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment until it is collected by trained EHS personnel.[15]
References
- The Importance of Chemical Material Safety D
- The Importance of Material Safety Data Sheets. (2023, June 28). The Science Blog.
- Policy for Personal Protective Equipment (PPE) in Research Laboratories. Columbia University Environmental Health & Safety.
- The Importance of Safety Data Sheets: Key Information for Health and Safety. (2024, May 30). ACTenviro.
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
- Why Safety Data Sheets Are Critical for Chemical Hazard Communic
- Why are Safety Data Sheets Important in the Workplace? (2023, August 31). ALL4 Inc.
- Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.
- Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary Environmental Health & Safety.
- PPE and Safety for Chemical Handling. (2020, July 14).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- nitro razredčilo - Safety D
- Nitrocompounds, Aromatic. (2011, August 3).
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
- Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18).
- Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Handling Chemicals. Wittenberg University, Department of Chemistry.
Sources
- 1. The Importance of Chemical Material Safety Data Sheets - Safety First Magazine [safetyfirstmagazine.com]
- 2. actenviro.com [actenviro.com]
- 3. Why Safety Data Sheets Are Critical for Chemical Hazard Communication [cloudsds.com]
- 4. Why are Safety Data Sheets Important in the Workplace? - ALL4 [all4inc.com]
- 5. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. wm.edu [wm.edu]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mobile [my.chemius.net]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. nswai.org [nswai.org]
- 16. ethz.ch [ethz.ch]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
